Perfluorovaleryl fluoride
Description
Structure
3D Structure
Properties
IUPAC Name |
2,2,3,3,4,4,5,5,5-nonafluoropentanoyl fluoride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5F10O/c6-1(16)2(7,8)3(9,10)4(11,12)5(13,14)15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUFSXELMOQBMOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4F9COF, C5F10O | |
| Record name | Pentanoyl fluoride, 2,2,3,3,4,4,5,5,5-nonafluoro- | |
| Source | NORMAN Suspect List Exchange | |
| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
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| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9059917 | |
| Record name | Perfluoropentanoyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9059917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
375-62-2 | |
| Record name | 2,2,3,3,4,4,5,5,5-Nonafluoropentanoyl fluoride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=375-62-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pentanoyl fluoride, 2,2,3,3,4,4,5,5,5-nonafluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000375622 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pentanoyl fluoride, 2,2,3,3,4,4,5,5,5-nonafluoro- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Perfluoropentanoyl fluoride | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Perfluorovaleryl fluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.173 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | Perfluoropentanoyl fluoride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WST35L3LEC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Perfluorovaleryl fluoride synthesis mechanism
An In-Depth Technical Guide to the Synthesis Mechanisms of Perfluorovaleryl Fluoride
Introduction
This compound (C₄F₉COF) is a pivotal intermediate in the landscape of organofluorine chemistry. As a five-carbon perfluoroacyl fluoride, it serves as a versatile building block for the synthesis of a wide array of fluorinated materials. Its derivatives are integral to the production of high-performance surfactants, oil and water repellents, specialized polymers, and advanced pharmaceutical compounds. The unique properties conferred by the perfluoroalkyl chain—such as extreme thermal and chemical stability, hydrophobicity, and lipophobicity—are introduced into target molecules via this reactive acyl fluoride moiety.
This technical guide provides a comprehensive exploration of the core synthesis mechanisms for producing this compound and analogous perfluoroacyl fluorides. We will delve into the mechanistic principles, field-proven protocols, and the underlying causality behind experimental choices for three primary synthetic strategies: Electrochemical Fluorination (the Simons Process), Oligomerization of Fluorinated Monomers, and the conversion from Perfluorovaleric Acid. This document is intended for researchers, chemists, and drug development professionals seeking a deep, practical understanding of these foundational fluorination technologies.
Electrochemical Fluorination (ECF): The Simons Process
Electrochemical fluorination, commercially known as the Simons Process, is a cornerstone of industrial organofluorine chemistry. It facilitates the exhaustive replacement of hydrogen atoms with fluorine in an organic substrate by electrolysis in anhydrous hydrogen fluoride (aHF). This method is particularly suited for the large-scale production of perfluorinated compounds, including perfluoroacyl fluorides, from inexpensive hydrocarbon precursors.[1][2]
Mechanistic Principles
The Simons process is conducted in a specialized electrochemical cell containing nickel anodes and cathodes, with aHF serving as both the fluorine source and the electrolyte. The substrate, such as valeryl chloride (CH₃(CH₂)₃COCl) or valeric acid, is dissolved in aHF.
The core of the mechanism involves the following stages:
-
Formation of a Conductive Layer: A layer of high-valent nickel fluoride (e.g., NiF₃) forms on the surface of the nickel anode. This layer is crucial as it mediates the fluorination process without the direct generation of elemental fluorine (F₂), which would lead to uncontrolled and destructive reactions.
-
Radical Cation Formation: The organic substrate diffuses to the anode and undergoes a single-electron transfer (SET) to the anode surface, forming a radical cation.
-
Fluorination Cascade: The highly unstable radical cation rapidly undergoes a series of deprotonation and reaction steps with fluoride ions from the aHF electrolyte. This process continues until all hydrogen atoms are replaced by fluorine. The strong C-F bonds that are formed are resistant to further oxidation under the reaction conditions, allowing the perfluorinated product to accumulate.
A key challenge in ECF is the low selectivity and the formation of side products due to molecular fragmentation and rearrangement of the carbocation intermediates, often resulting in lower yields of the desired linear isomer.[2]
Experimental Protocol: Generalized Simons Process
Objective: To synthesize this compound from valeryl chloride.
Materials:
-
Anhydrous Hydrogen Fluoride (aHF)
-
Valeryl Chloride (C₅H₉ClO)
-
Specialized ECF cell with nickel plate anodes and cathodes
-
DC Power Supply
-
Low-temperature cooling system
-
Scrubbing system for off-gases (HF, H₂)
Procedure:
-
Cell Preparation: The electrochemical cell is assembled with alternating nickel anodes and cathodes. Rationale: This maximizes the electrode surface area for efficient electrolysis.
-
Electrolyte Charging: The cell is cooled to approximately 0°C and liquid aHF is carefully condensed into it.
-
Substrate Introduction: Valeryl chloride is slowly fed into the aHF electrolyte to achieve a concentration of 5-10% by weight. Rationale: A low concentration minimizes substrate polymerization and passivation of the electrodes.
-
Electrolysis: A constant current is applied across the cell, typically maintaining a voltage between 5-8 V. The current density is a critical parameter that influences the efficiency of fluorination. The cell temperature is maintained between 0-20°C. Rationale: This voltage is sufficient to oxidize the organic substrate without significant decomposition of the aHF electrolyte. Temperature control is vital to manage the exothermicity and prevent excessive pressure buildup.
-
Product Collection: The process is run until the current drops, indicating consumption of the substrate. The crude product, which is denser than aHF and insoluble, settles at the bottom of the cell and can be drained. Gaseous byproducts (H₂, etc.) are vented through a scrubber.
-
Purification: The crude perfluorinated mixture is washed with water to remove residual HF, neutralized, and then purified by fractional distillation to isolate this compound from isomers and fragmentation products.
Data Summary: Typical ECF Parameters
| Parameter | Typical Value | Rationale |
| Anode/Cathode Material | Nickel | Catalyzes fluorination via a high-valent fluoride surface layer. |
| Electrolyte | Anhydrous Hydrogen Fluoride (aHF) | Serves as both fluorine source and conductive medium. |
| Substrate Concentration | 5-10 wt% | Prevents electrode passivation and reduces side reactions. |
| Cell Voltage | 5 - 8 V | Sufficient for substrate oxidation without F₂ evolution. |
| Current Density | 10 - 30 mA/cm² | Balances reaction rate with efficiency and heat generation. |
| Temperature | 0 - 20 °C | Maintains HF in a liquid state and controls reaction exotherm. |
| Yield | 30 - 50% (of desired isomer) | Variable due to fragmentation and isomerization side reactions. |
Visualization: ECF Mechanism
Caption: Radical cation mechanism at the nickel anode during the Simons ECF process.
Oligomerization of Fluorinated Monomers
The controlled oligomerization of highly reactive fluorinated monomers, particularly hexafluoropropylene oxide (HFPO), is a sophisticated method for synthesizing perfluorinated acyl fluorides, primarily those with polyether backbones.[3] While not a direct route to C₄F₉COF, the dimerization of HFPO is a critical industrial process that yields a C₅ perfluoroacyl fluoride and exemplifies the principles of anionic ring-opening polymerization.
Mechanistic Principles: Anionic Oligomerization of HFPO
This process relies on the anionic ring-opening polymerization of the HFPO epoxide.[4][5] The reaction is initiated by a nucleophilic fluoride ion, typically from a source like cesium or potassium fluoride, in an aprotic polar solvent.
-
Initiation: A fluoride ion (F⁻) attacks one of the carbon atoms of the epoxide ring of an HFPO molecule. The attack preferentially occurs at the more substituted central carbon, leading to the ring-opening and formation of a perfluoroalkoxide anion.
-
Propagation: This newly formed perfluoroalkoxide is a potent nucleophile and subsequently attacks another HFPO monomer.[6] This step-growth reaction continues, extending the chain.
-
Termination/Control: The reaction generates a polymer terminated by a reactive acyl fluoride group.[6] The degree of polymerization can be precisely controlled by managing the reaction temperature, monomer feed rate, and the ratio of initiator to monomer.[4][7] For producing the dimer, conditions are optimized to favor the reaction of the initial alkoxide with only one additional monomer unit.
Experimental Protocol: HFPO Dimerization
Objective: To synthesize perfluoro(2-propoxypropionyl) fluoride via HFPO dimerization.
Materials:
-
Hexafluoropropylene Oxide (HFPO)
-
Cesium Fluoride (CsF), dried
-
Aprotic polar solvent (e.g., Diglyme, Tetraglyme), dried
-
Stirred, cooled pressure reactor
Procedure:
-
Catalyst Preparation: A suspension of freshly dried CsF in dry diglyme is charged into the reactor under an inert atmosphere (e.g., Nitrogen). Rationale: Water must be rigorously excluded as it acts as a chain-transfer agent, terminating polymerization and reducing yield.
-
Initiation: The reactor is cooled to 0-5°C, and a slow, controlled feed of gaseous HFPO is initiated. Rationale: Low temperatures and slow addition are crucial to control the highly exothermic reaction and to favor the formation of lower-order oligomers like the dimer.
-
Reaction: The reaction mixture is stirred vigorously to ensure efficient mass transfer of the gaseous HFPO into the liquid phase. The reaction is monitored by pressure and temperature.
-
Work-up: Once the desired amount of HFPO has been added, the reaction is allowed to complete. The catalyst is then separated by filtration or decantation.
-
Purification: The resulting mixture of oligomers is purified by fractional distillation under vacuum to isolate the dimer, perfluoro(2-propoxypropionyl) fluoride.
Data Summary: HFPO Oligomerization Parameters
| Parameter | Condition | Influence on Selectivity |
| Catalyst | CsF, KF | Higher activity catalysts (CsF) allow for lower reaction temperatures. |
| Solvent | Diglyme, Tetraglyme | Aprotic polar solvents are required to solvate the fluoride ion. |
| Temperature | -30 to +30 °C | Lower temperatures favor the formation of higher oligomers.[7] |
| Monomer Feed Rate | Slow, controlled | High local concentrations of monomer can lead to runaway polymerization. |
Visualization: Anionic Ring-Opening of HFPO
Caption: Fluoride-initiated anionic oligomerization of hexafluoropropylene oxide (HFPO).
Synthesis from Perfluorovaleric Acid (PFVA)
For laboratory-scale synthesis where high purity is paramount, the most direct route to this compound is the chemical conversion of its corresponding carboxylic acid, perfluorovaleric acid (C₄F₉COOH), or its salts. This method avoids the isomeric mixtures and fragmentation products common in ECF. The process is typically a two-step nucleophilic acyl substitution.
Mechanistic Principles
-
Conversion to an Acyl Chloride: Perfluorovaleric acid is first converted to the more reactive perfluorovaleryl chloride (C₄F₉COCl). This is achieved using standard chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride. The mechanism involves the activation of the carboxylic acid's hydroxyl group into a better leaving group, which is then displaced by a chloride ion.
-
Halogen Exchange (HALEX): The perfluorovaleryl chloride is subsequently treated with a fluoride source to exchange the chlorine atom for fluorine. Anhydrous potassium fluoride (KF) or spray-dried KF is often used. The reaction proceeds via a classic nucleophilic acyl substitution mechanism, where the fluoride ion attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate, which then collapses, expelling the chloride ion.
Experimental Protocol: PFVA to this compound
Objective: To synthesize high-purity this compound from perfluorovaleric acid.
Materials:
-
Perfluorovaleric Acid (PFVA)
-
Thionyl Chloride (SOCl₂)
-
Spray-dried Potassium Fluoride (KF)
-
High-boiling point aprotic solvent (e.g., Sulfolane)
-
Distillation apparatus
Procedure:
Step 1: Synthesis of Perfluorovaleryl Chloride
-
PFVA is charged into a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber.
-
A slight excess of thionyl chloride (approx. 1.2 equivalents) is added slowly.
-
The mixture is gently heated to reflux (approx. 80°C) for 2-4 hours until the evolution of HCl and SO₂ gas ceases. Rationale: Heating drives the reaction to completion by removing the gaseous byproducts.
-
The excess thionyl chloride is removed by distillation, and the crude perfluorovaleryl chloride is purified by fractional distillation.
Step 2: Synthesis of this compound
-
The purified perfluorovaleryl chloride is added to a suspension of anhydrous KF (approx. 1.5 equivalents) in a suitable solvent like sulfolane.
-
The mixture is heated to 100-150°C while the product, this compound (boiling point ~45°C), is distilled out of the reaction mixture as it forms. Rationale: Distilling the product as it forms (Dean-Stark-like setup) drives the equilibrium towards the product side and prevents potential side reactions.
-
The collected distillate is then re-distilled to obtain the final high-purity product.
Visualization: Nucleophilic Acyl Substitution Pathway
Caption: Two-step conversion of perfluorovaleric acid to its acyl fluoride via an acyl chloride intermediate.
Conclusion
The synthesis of this compound can be approached through several distinct mechanistic pathways, each with its own strategic advantages. The Simons Electrochemical Fluorination process stands as the industrial workhorse for large-scale production from hydrocarbon feedstocks, despite its inherent challenges with selectivity and yield. For the synthesis of related structures, particularly perfluoroether acyl fluorides, the Anionic Oligomerization of HFPO offers a highly controlled, albeit more specialized, route. Finally, for applications demanding the highest purity on a laboratory or pilot scale, the conversion from Perfluorovaleric Acid via a two-step nucleophilic acyl substitution provides the most direct and clean method. The selection of a synthesis strategy is therefore a critical decision, guided by the required scale, purity, cost considerations, and the specific molecular architecture desired by the research or manufacturing objective.
References
- Process for the oligomerization of hexafluoropropene oxide. (1990).
- Hexafluoropropylene oxide – Knowledge and References. (n.d.). Taylor & Francis.
- Anionic Polymerization of Hexafluoropropylene Oxide Using Hexafluoropropylene Oligomer. (2025).
- Industrial Aspects of Fluorinated Oligomers and Polymers. (2016). Books.
- Hexafluoropropylene oxide. (n.d.). Wikipedia.
- JUSTIFICATION OF THE MECHANISM OF TETRAFLUOROETHYLENE TELOMERIZATION IN PERFLUORINATED SOLVENTS. (2025).
- Tetrafluoroethylene telomers: Radiation-initiated chemical synthesis, properties, and application prospects. (2025).
- Tetrafluoroethylene telomerization using dibromohaloethanes as telogens. (2025).
- ELECTROCHEMICAL FLUORINATION OF ORGANIC COMPOUNDS. (n.d.). Revue Roumaine de Chimie.
- Electrochemical Fluorination. (2025).
- Electrochemical Fluorination Using Alkali-Metal Fluorides. (2025).
- Process for the preparation of perfluoroacyl fluorides. (n.d.).
- eFluorination of Activated Alcohols using Collidinium Tetrafluorob. (n.d.).
- Beyond Elemental Fluorine. (2023). Refubium - Freie Universität Berlin.
- Synthesis of novel perfluoroalkyl ether derivatives. (2025).
- Synthesis of Perfluoro‐ and 2‐Trifluoromethylpentafluorodihydrofurans and Their Epoxy Deriv
- Vinyl fluoride synthesis by fluorin
- Synthesis of Pentafluorosulfanyl Trifluorovinyl Ether and Its Facile Rearrangement to Difluoro(pentafluorosulfanyl)acetyl Fluoride. (2025).
- Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. (n.d.). MDPI.
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Perfluorovaleryl Fluoride: A Comprehensive Technical Guide for Advanced Chemical Synthesis
Introduction: The Strategic Imperative of Fluorine in Modern Drug Development
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds has transitioned from a niche tactic to a cornerstone of rational drug design. The unique physicochemical properties imparted by the fluorine atom—its high electronegativity, small steric footprint, and the exceptional strength of the carbon-fluorine bond—provide chemists with a powerful toolkit to modulate a molecule's metabolic stability, lipophilicity, binding affinity, and pKa.[1][2][3] These modulations can translate directly into enhanced pharmacokinetic profiles, improved target specificity, and ultimately, more effective and safer therapeutic agents.[1][2][4]
Perfluoroacyl fluorides, such as perfluorovaleryl fluoride, represent a class of highly reactive and versatile building blocks in this pursuit. As electrophilic reagents, they serve as efficient synthons for the introduction of perfluoroalkylcarbonyl moieties, which are prevalent in a variety of advanced materials and are of increasing interest in the development of novel pharmaceuticals.[5] This guide provides an in-depth examination of this compound, offering technical data, field-proven protocols, and expert insights into its synthesis, handling, and application for researchers, scientists, and professionals in drug development.
Core Compound Identification and Properties
This compound, systematically named 2,2,3,3,4,4,5,5,5-nonafluoropentanoyl fluoride, is a perfluorinated acyl fluoride. Its identity is definitively established by the Chemical Abstracts Service (CAS) number 375-62-2 .[6][7][8][9] It is crucial to distinguish it from isomers or related compounds, such as decafluoropentan-2-one (CAS 377-54-8), to ensure experimental accuracy and safety.
Physicochemical Data
The intrinsic properties of this compound dictate its behavior in both storage and reaction conditions. The following table summarizes its key quantitative data.
| Property | Value | Source(s) |
| CAS Number | 375-62-2 | [6][8][9] |
| Molecular Formula | C₅F₁₀O | [6][8] |
| Molecular Weight | 266.04 g/mol | [8] |
| Boiling Point | 52.2 °C at 760 mmHg | [9] |
| Density | 1.60 g/mL | [9] |
| Flash Point | 5.1 °C | [9] |
| Physical State | Clear Liquid | [6] |
| Solubility | Reacts with water | [6] |
Synthesis of this compound: A Protocol Grounded in Causality
The synthesis of perfluoroacyl fluorides can be approached through several established routes, including electrochemical fluorination (ECF) and the thermal rearrangement of perfluoroalkyl vinyl ethers.[5] The ECF of the corresponding hydrocarbon acyl chloride (valeryl chloride) is a foundational method, though it can lead to a mixture of linear and branched isomers due to rearrangements.[10]
For higher purity and specificity, a process involving the catalyzed isomerization of a corresponding perfluoroalkyl vinyl ether is often preferred. The following protocol is a representative methodology adapted from established principles for the synthesis of perfluoroacyl fluorides.[5]
Experimental Protocol: Catalytic Isomerization of Perfluoro(propyl vinyl ether)
This protocol is designed as a self-validating system. The successful conversion is monitored via in-line analysis, and the purity of the final product is confirmed through rigorous spectroscopic methods.
Objective: To synthesize high-purity this compound via the catalyzed thermal rearrangement of perfluoro(propyl vinyl ether).
Core Principle: The reaction leverages a fluoride-ion-catalyzed rearrangement. The high temperature provides the activation energy for the isomerization, while the catalyst facilitates the fluoride ion transfer necessary for the transformation.
Diagram of Synthetic Workflow:
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- 5. EP0260713B1 - Process for the preparation of perfluoroacyl fluorides - Google Patents [patents.google.com]
- 6. exfluor.com [exfluor.com]
- 7. 375-62-2 | Perfluoropentanoyl fluoride - Fluoropharm [fluoropharm.com]
- 8. Pentanoyl fluoride, 2,2,3,3,4,4,5,5,5-nonafluoro- | C4F9COF | CID 67812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Perfluorooctanoic acid - Wikipedia [en.wikipedia.org]
Spectroscopic Characterization of Perfluorovaleryl Fluoride: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize perfluorovaleryl fluoride (CF₃CF₂CF₂CF₂C(O)F), a key intermediate in various chemical syntheses. As researchers and drug development professionals, a thorough understanding of a molecule's structural and electronic properties is paramount. This guide will delve into the practical and theoretical aspects of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) as applied to this compound, offering insights grounded in established scientific principles and field-proven experience.
Introduction to this compound and the Imperative of Spectroscopic Analysis
This compound is a five-carbon acyl fluoride where all hydrogen atoms have been substituted with fluorine. This high degree of fluorination imparts unique chemical and physical properties, making it a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The reactivity of the acyl fluoride group, combined with the stability and electronic effects of the perfluoroalkyl chain, necessitates precise analytical methods to confirm its identity, purity, and structure.
Spectroscopic techniques provide a non-destructive window into the molecular world, allowing us to probe the connectivity of atoms, the nature of chemical bonds, and the overall molecular architecture. For a molecule like this compound, a multi-spectroscopic approach is not just beneficial but essential for unambiguous characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Fluorine and Carbon Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹⁹F and ¹³C NMR provide critical information.
¹⁹F NMR Spectroscopy: A Direct View of the Fluorinated Chain
With a natural abundance of 100% and a high gyromagnetic ratio, the ¹⁹F nucleus is highly amenable to NMR analysis.[1] The large chemical shift dispersion in ¹⁹F NMR provides excellent signal separation, allowing for the detailed analysis of complex fluorinated molecules.[1][2]
Expected ¹⁹F NMR Spectrum:
The ¹⁹F NMR spectrum of this compound is expected to show five distinct signals, corresponding to the five different fluorine environments. The chemical shifts are influenced by the electronic environment, with electron-withdrawing groups causing a downfield shift.[2]
| Fluorine Environment | Expected Chemical Shift Range (ppm vs. CFCl₃) | Expected Multiplicity | Coupling Constants (J-values) |
| -C(O)F | +20 to -70[3] | Triplet | J(F-CαF₂) ≈ 5-15 Hz |
| -CF₂C(O)F (α) | -110 to -130 | Quartet | J(Fα-Fβ) ≈ 5-15 Hz, J(Fα-C(O)F) ≈ 5-15 Hz |
| -CF₂CF₂C(O)F (β) | -120 to -130 | Triplet of Triplets | J(Fβ-Fα) ≈ 5-15 Hz, J(Fβ-Fγ) ≈ 5-15 Hz |
| -CF₂CF₂CF₂C(O)F (γ) | -120 to -130 | Triplet of Triplets | J(Fγ-Fβ) ≈ 5-15 Hz, J(Fγ-Fδ) ≈ 5-15 Hz |
| CF₃- (δ) | -80 to -85 | Triplet | J(Fδ-Fγ) ≈ 5-15 Hz |
Causality Behind Experimental Choices:
-
Reference Standard: Trichlorofluoromethane (CFCl₃) is the standard reference (0 ppm) for ¹⁹F NMR.[2]
-
Solvent Selection: Aprotic, non-fluorinated solvents such as chloroform-d (CDCl₃) or acetone-d₆ are ideal to avoid interfering signals and potential reactions.
-
Decoupling: While proton decoupling is standard in ¹³C NMR, it is generally not necessary for ¹⁹F NMR unless there are protons in the molecule, which is not the case for this compound.
Diagram: Predicted ¹⁹F-¹⁹F Spin-Spin Coupling in this compound
Caption: Visualization of through-bond spin-spin coupling between adjacent fluorine nuclei.
¹³C NMR Spectroscopy: Probing the Carbon Backbone
¹³C NMR of fluorinated compounds presents a unique set of challenges and opportunities. The presence of fluorine leads to significant C-F coupling, which can complicate the spectrum but also provides valuable structural information.[4][5]
Expected ¹³C NMR Spectrum:
The ¹³C NMR spectrum will exhibit five signals, each split into a multiplet due to coupling with neighboring fluorine atoms. The one-bond carbon-fluorine coupling constants (¹JCF) are typically large (250-350 Hz), while two-bond (²JCF) and three-bond (³JCF) couplings are smaller.[4]
| Carbon Environment | Expected Chemical Shift Range (ppm) | Expected Multiplicity due to ¹JCF |
| -C(O)F | 150-160 | Doublet |
| -CF₂C(O)F (α) | 110-120 | Triplet |
| -CF₂CF₂C(O)F (β) | 105-115 | Triplet |
| -CF₂CF₂CF₂C(O)F (γ) | 105-115 | Triplet |
| CF₃- (δ) | 115-125 | Quartet |
Expertise in Practice: The Need for ¹H and ¹⁹F Decoupling
To simplify the complex ¹³C NMR spectrum and accurately determine the chemical shifts, broadband decoupling of both ¹H and ¹⁹F is often employed.[4] However, this requires specialized NMR probes and instrumentation.[5] A standard proton-decoupled ¹³C spectrum will still show the C-F couplings, which can be used for peak assignment.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, the most prominent features will be the carbonyl (C=O) stretch and the carbon-fluorine (C-F) stretches.
Expected IR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C=O Stretch (Acyl Fluoride) | ~1887[6] | Strong |
| C-F Stretches | 1100-1350 | Very Strong, Broad |
Authoritative Grounding:
The strong absorption of the C=O group in acyl fluorides at a high wavenumber is a hallmark of this functional group. This is due to the high electronegativity of the fluorine atom, which strengthens the C=O bond. A study on perfluoroalkanoyl fluorides reported the C=O vibrational mode at 1887 cm⁻¹.[6] The C-F stretching region typically displays multiple strong and broad bands due to the various C-F bonds in the perfluoroalkyl chain.[6]
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can be used to confirm its structure.
Expected Fragmentation Pattern (Electron Ionization - EI):
For perfluorocarbons, the molecular ion peak (M⁺) is often of low abundance or completely absent.[7] The fragmentation is typically dominated by cleavage of C-C bonds.
Predicted Key Fragments:
| m/z | Fragment Ion |
| 246 | [C₅F₉O]⁺ (Molecular Ion) |
| 217 | [C₄F₉]⁺ |
| 169 | [C₃F₇]⁺ |
| 119 | [C₂F₅]⁺ |
| 69 | [CF₃]⁺ (Often the base peak)[7] |
| 47 | [C(O)F]⁺ |
Trustworthiness of Interpretation:
The fragmentation of perfluoroalkyl compounds often involves the loss of CF₂ units. The high stability of the CF₃⁺ cation makes it a very common and often the most abundant ion in the mass spectra of fluorocarbons.[7] In the case of this compound, the initial fragmentation is likely to be the loss of the acyl fluoride group or cleavage of the perfluoroalkyl chain.
Diagram: Predicted Mass Spectrometry Fragmentation of this compound
Sources
An In-Depth Technical Guide to the Electrochemical Fluorination of Valeryl Fluoride
Abstract: This technical guide provides a comprehensive overview of the electrochemical fluorination (ECF) of valeryl fluoride, a key process for the synthesis of perfluorovaleryl fluoride. The document is intended for researchers, scientists, and professionals in drug development and materials science. It delves into the core principles of the Simons process, detailed reaction mechanisms, step-by-step experimental protocols, and critical analysis of process parameters. By synthesizing established scientific principles with practical, field-proven insights, this guide aims to serve as an authoritative resource for both laboratory-scale synthesis and industrial application.
Introduction: The Significance of Electrochemical Fluorination
Organofluorine compounds are of immense importance across various sectors, including pharmaceuticals, agrochemicals, and advanced materials, owing to the unique properties conferred by the carbon-fluorine bond, such as enhanced metabolic stability, lipophilicity, and unique solvation properties.[1] Electrochemical fluorination (ECF) stands as a cornerstone technology for the synthesis of these valuable compounds.[1] Prior to the development of ECF, fluorination with elemental fluorine was a notoriously hazardous and inefficient process.[2] The Simons process, developed by Joseph H. Simons in the 1930s, revolutionized the field by providing a safer and more cost-effective method for producing perfluorinated compounds.[1][2]
This guide focuses specifically on the electrochemical fluorination of valeryl fluoride (CH₃(CH₂)₃COF) to produce this compound (CF₃(CF₂)₃COF), a valuable intermediate for synthesizing surfactants, polymers, and other high-performance materials.[2] The process involves the electrolysis of an organic compound dissolved in anhydrous hydrogen fluoride (aHF).[1]
The Simons Process: Core Principles
The Simons process is an electrosynthesis method that replaces all carbon-hydrogen bonds in an organic substrate with carbon-fluorine bonds.[1] The overall reaction for valeryl fluoride can be represented as:
CH₃(CH₂)₃COF + 9 HF → CF₃(CF₂)₃COF + 9 H₂
The process is conducted in a specialized electrochemical cell, typically with a nickel anode and a steel or nickel cathode, using anhydrous hydrogen fluoride as both the solvent and the fluorine source.[1][3] A cell potential of approximately 5-6 V is applied to drive the reaction.[1] A critical aspect of the Simons process is the requirement for anhydrous conditions, as the presence of water can lead to the formation of oxygen difluoride and degradation of the substrate.[1][4]
Reaction Mechanism: A Look at the Anode
While the exact mechanism of the Simons process has been a subject of debate, it is widely accepted to involve the formation of a reactive nickel fluoride film on the anode surface.[3][5] The mechanism is believed to proceed through the following key stages:
-
Formation of a Higher-Valent Nickel Fluoride Film: Upon application of an external potential, the nickel anode is oxidized in the presence of fluoride ions from the aHF electrolyte.[3][5] This forms a passivating layer of NiF₂, which is further oxidized at higher potentials (above 3 V) to form a complex, non-stoichiometric film (NiₓFᵧ) containing highly oxidized nickel species, such as Ni³⁺ or even Ni⁴⁺.[3][5] This film is the active agent responsible for fluorination.
-
Adsorption and Fluorination of the Substrate: The organic substrate, valeryl fluoride, adsorbs onto the surface of this active nickel fluoride film. The fluorination is thought to occur via a radical mechanism, where the higher-valent nickel fluorides act as powerful fluorinating agents, abstracting hydrogen atoms and transferring fluorine atoms to the organic molecule.[5][6] The absence of H/D exchange during the ECF of deuterated compounds provides strong evidence against a carbocationic mechanism and supports a radical-mediated pathway involving species like NiF₃ or NiF₄.[6]
-
Desorption of Products and Regeneration of the Film: Once fluorinated, the this compound desorbs from the anode surface, and the nickel fluoride film is electrochemically regenerated to continue the catalytic cycle. Hydrogen gas is evolved at the cathode.
Experimental Protocol and Setup
This section provides a detailed methodology for the laboratory-scale electrochemical fluorination of valeryl fluoride.
The Electrochemical Cell
A typical Simons ECF cell is constructed from materials resistant to anhydrous hydrogen fluoride, such as steel or Monel. The cell body itself often serves as the cathode. The anode pack consists of multiple parallel nickel plates to maximize the surface area. A reflux condenser, typically cooled to -20°C or below, is fitted to the cell to condense and return vaporized aHF. Gaseous products (H₂ and volatile fluorocarbons) exit through the condenser to a cold trap (-78°C) and then through a scrubbing system.
Detailed Experimental Workflow
Step 1: Pre-electrolysis (Drying of HF) Before introducing the organic substrate, the anhydrous hydrogen fluoride must be rigorously dried. This is achieved by conducting a pre-electrolysis of the aHF at a cell voltage of 5-6 V. This process removes residual water by electrolyzing it to F₂O and H₂. The electrolysis is continued until the current drops to a stable, low value, indicating that the water content is minimal.[4]
Step 2: Introduction of Valeryl Fluoride Valeryl fluoride is slowly and continuously fed into the electrolyte. The concentration of the substrate is a critical parameter; concentrations are typically kept low (1-10% by weight) to ensure good solubility and minimize polymerization and tar formation.
Step 3: Electrolysis The electrolysis is carried out at a constant voltage of 5-6 V and a temperature between 0°C and 15°C.[3] The electrolyte may be agitated or circulated to improve mass transport of the substrate to the anode surface.[7] The reaction is monitored by observing the current and the rate of hydrogen evolution.
Step 4: Product Collection and Work-up Volatile products, including the desired this compound and low-boiling-point byproducts, pass through the reflux condenser and are collected in a cold trap cooled with dry ice/acetone (-78°C). The crude product is then typically purified by fractional distillation.
Workflow Diagram
Caption: Experimental workflow for the electrochemical fluorination of valeryl fluoride.
Product Distribution and Byproducts
The electrochemical fluorination of valeryl fluoride yields a mixture of products. Besides the desired this compound, several byproducts are typically formed due to fragmentation of the carbon chain and cyclization reactions.
Table 1: Typical Product Distribution and Operating Parameters
| Parameter / Product | Value / Typical Yield | Notes |
| Operating Voltage | 5 - 6 V | Constant voltage operation is typical. |
| Temperature | 0 - 15 °C | Lower temperatures can help manage heat and reduce degradation.[3] |
| Substrate Concentration | 1 - 10 wt% | Higher concentrations can lead to lower yields and polymer formation. |
| Current Density | 10 - 30 mA/cm² | Varies with substrate concentration and cell condition. |
| This compound | 30 - 50% | The primary desired product. |
| Perfluorobutane | 10 - 20% | Formed by decarboxylation of the acyl fluoride. |
| Perfluorinated Cyclic Ethers | 5 - 15% | Byproducts from intramolecular cyclization reactions.[7] |
| Lower MW Perfluorocarbons | Variable | Resulting from C-C bond cleavage. |
| Oligomeric Material | Variable | "Tars" that can foul the anode surface. |
Note: Yields are highly dependent on specific experimental conditions and can vary significantly.
The formation of byproducts like perfluorobutane occurs through the loss of the carbonyl fluoride (-COF) group. The generation of perfluorinated cyclic ethers is a common side reaction in the ECF of carboxylic acid derivatives.[7]
Reaction Mechanism Visualization
Caption: Simplified schematic of reactions at the anode surface.
Safety Considerations: Handling Anhydrous Hydrogen Fluoride
Anhydrous hydrogen fluoride (aHF) is an extremely hazardous substance that requires stringent safety protocols. It is highly corrosive, and both liquid and vapor can cause severe, deep-tissue burns that may not be immediately painful or visible, especially at lower concentrations.[8][9] Systemic toxicity can occur from absorption through the skin, leading to life-threatening depletion of calcium and magnesium in the body.[9][10]
Essential Safety Measures:
-
Personal Protective Equipment (PPE): All work must be conducted in a specialized, well-ventilated fume hood.[9] Mandatory PPE includes a full-face shield, chemical splash goggles, an acid-resistant apron, and specialized gloves (e.g., neoprene over nitrile).[9][11] For larger quantities, a full-body chemical-resistant suit and self-contained breathing apparatus (SCBA) are required.[12]
-
Emergency Preparedness: An emergency plan must be in place before any work begins.[12] This includes having immediate access to safety showers, eyewash stations, and a readily available supply of calcium gluconate gel, which is the primary first aid treatment for HF skin exposure.[9][11] All personnel must be trained in its proper application.[11]
-
Material Compatibility: Only use materials compatible with aHF, such as steel, Monel, nickel, and certain fluoropolymers. HF reacts with silica-containing materials like glass and sand to produce toxic silicon tetrafluoride gas.[11]
-
Spill Response: Have a spill kit specifically for HF, containing materials like sodium carbonate (soda ash) or lime for neutralization.[11] Do not use silica-based absorbents like kitty litter.[11]
Conclusion
The electrochemical fluorination of valeryl fluoride via the Simons process is a powerful, albeit challenging, method for producing this compound. Success hinges on a deep understanding of the electrochemical principles, meticulous control over experimental parameters such as substrate concentration and temperature, and an unwavering commitment to safety protocols for handling anhydrous hydrogen fluoride. While the process can result in a complex mixture of products, optimization of reaction conditions can significantly favor the formation of the desired perfluorinated acyl fluoride. The insights and protocols detailed in this guide provide a solid foundation for researchers to safely and effectively utilize this important fluorination technology.
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Electrochemical fluorination - Wikipedia. Wikipedia. [Link]
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Emergency Response Guidelines for Anhydrous hydrogen fluoride. Honeywell. [Link]
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Tips and Procedures for Safe Handling of Anhydrous Hydrogen Fluoride and Pure Elemental Fluorine in Chemical University Laboratories. ACS Publications. [Link]
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Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid. University of Wisconsin-Madison Environment, Health & Safety. [Link]
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EMERGENCY RESPONDERS AND MEDICAL PERSONNEL FIRST AID GUIDELINES FOR ANHYDROUS HYDROGEN FLUORIDE (AHF) and HYDROFLUORIC ACID (HF). American Chemistry Council. [Link]
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Theoretical Investigations on the Electrochemical Fluorination Reaction in the Simons Process. Refubium - Freie Universität Berlin. [Link]
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Experimental setup for the electrochemical defluoridation experiments... ResearchGate. [Link]
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Safer fluorination process developed using flow electrochemistry. Chemistry World. [Link]
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General Disclaimer One or more of the Following Statements may affect this Document. NASA Technical Reports Server. [Link]
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Analysis of the products from the electrochemical fluorination of octanoyl chloride. Sci-Hub. [Link]
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Electrochemical Fluorination and Its Applications. Semantic Scholar. [Link]
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Synthesis of perfluoroacyl fluorides from carboxylic acids
An In-Depth Technical Guide to the Synthesis of Perfluoroacyl Fluorides from Carboxylic Acids
Abstract
Perfluoroacyl fluorides (R_F-COF) are highly valuable and reactive intermediates in organofluorine chemistry, serving as pivotal building blocks for the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Their enhanced electrophilicity, coupled with the unique properties imparted by the perfluoroalkyl chain, makes them superior alternatives to their acyl chloride counterparts in many applications. However, the conversion of chemically robust perfluorinated carboxylic acids (R_F-COOH) into these activated acyl fluorides presents a distinct set of challenges. This technical guide provides a comprehensive overview of the principal synthetic strategies for this transformation. It delves into the mechanistic underpinnings of various reagent classes, offers detailed experimental protocols, and presents a comparative analysis to aid researchers in method selection.
Introduction: The Strategic Importance of Perfluoroacyl Fluorides
The incorporation of fluorine or fluoroalkyl groups into organic molecules can profoundly alter their physical, chemical, and biological properties, enhancing metabolic stability, lipophilicity, and binding affinity.[1] Perfluoroacyl fluorides are key synthons for introducing the perfluoroacyl moiety (R_F-CO-). Unlike more common acyl chlorides, acyl fluorides exhibit a favorable balance of reactivity and stability. The strong carbon-fluorine bond renders them less susceptible to hydrolysis, making them easier to handle, yet they remain sufficiently electrophilic for a wide range of nucleophilic acyl substitution reactions.[2]
The direct conversion of perfluorocarboxylic acids is the most atom-economical route to these reagents. This guide focuses on the modern deoxyfluorination strategies that have largely supplanted older, more hazardous methods.
Core Synthetic Methodologies: Deoxyfluorination of Perfluorocarboxylic Acids
The most prevalent strategy for converting carboxylic acids to acyl fluorides is deoxygenative fluorination (deoxyfluorination), where the hydroxyl group of the carboxylic acid is directly replaced by a fluorine atom. This transformation is typically mediated by sulfur- or phosphorus-based reagents.
Sulfur-Based Deoxyfluorination Reagents
Sulfur-based reagents are among the most widely used for deoxyfluorination due to their high efficiency and broad substrate scope.
The general mechanism involves the initial reaction of the carboxylic acid with the sulfur-based fluorinating agent (e.g., DAST, Deoxo-Fluor) to form an acyloxysulfonium intermediate. This is followed by an intramolecular nucleophilic attack by the fluoride ion, leading to the formation of the acyl fluoride and sulfur-containing byproducts.
Caption: Workflow for deoxyfluorination using a PPh₃/NBS/Fluoride system.
This method is advantageous as it utilizes inexpensive and readily available commodity chemicals. [3]The conditions are generally mild, and the protocol is scalable.
Experimental Protocol: PPh₃-Mediated Synthesis of an Acyl Fluoride[3]
-
Dissolve the perfluorocarboxylic acid (1.0 eq) and triphenylphosphine (PPh₃, 1.4 eq) in an anhydrous solvent like tetrahydrofuran (THF) under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add N-bromosuccinimide (NBS, 1.5 eq) portion-wise, maintaining the temperature at 0 °C.
-
Stir the mixture for 30 minutes at 0 °C to form the acyloxyphosphonium intermediate.
-
Add the fluoride source, such as cesium fluoride (CsF, 1.5 eq), to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours until completion.
-
Filter the reaction mixture to remove insoluble salts.
-
The filtrate containing the acyl fluoride can often be used directly in subsequent reactions, or the product can be isolated by distillation.
Other Modern and Classical Reagents
While sulfur and phosphorus-based reagents are dominant, other methods have been developed.
-
(Me₄N)SCF₃: A bench-stable, solid reagent that enables the efficient conversion of carboxylic acids to acyl fluorides under base- and additive-free conditions. [4]* Cyanuric Fluoride: An older reagent that is effective but highly toxic and hazardous, limiting its modern application. [5]* Electrochemical Fluorination (ECF): An industrial process where hydrocarbon carboxylic acid fluorides are fluorinated in anhydrous hydrogen fluoride to produce the corresponding perfluorinated acyl fluorides, which are then hydrolyzed to the carboxylic acid. [6]This is a primary production method rather than a laboratory-scale conversion.
Safety, Handling, and Storage
Researcher safety is paramount when working with fluorinating agents and perfluoroacyl fluorides.
-
Reagent Handling: Many deoxyfluorination reagents (e.g., DAST, Deoxo-Fluor) are highly toxic, corrosive, and react violently with water. Always handle them in a well-ventilated chemical fume hood. [7][8]* Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), splash-proof safety goggles, a face shield, and a lab coat. [9][10]An emergency eye wash station and safety shower must be readily accessible. [7][9]* Product Sensitivity: Perfluoroacyl fluorides are sensitive to moisture and will hydrolyze back to the corresponding carboxylic acid. [7]All glassware must be rigorously dried, and reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Storage: Store perfluoroacyl fluorides in tightly sealed containers, often under an inert atmosphere, in a cool, dry, and well-ventilated area away from incompatible materials. [7][8]
Conclusion and Future Outlook
The synthesis of perfluoroacyl fluorides from their parent carboxylic acids has evolved significantly, moving from hazardous classical reagents to a suite of safer, more efficient, and user-friendly deoxyfluorination agents. Sulfur-based reagents like XtalFluor-E and phosphorus-based systems offer mild conditions, high yields, and broad functional group tolerance, making them the methods of choice for most laboratory applications. The continued development of new catalytic and more atom-economical systems remains an active area of research, promising to further enhance the accessibility of these crucial fluorinated building blocks for the scientific community.
References
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You, Y., & Weng, Z. (2021). Recent advances in the synthesis of fluoroalkylated compounds using fluoroalkyl anhydrides. Beilstein Journal of Organic Chemistry, 17, 1836–1871. [Link]
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ResearchGate. (n.d.). Synthesis of acyl fluorides from carboxylic acids with different fluorination reagents (selected). [Link]
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Ghiazza, C., et al. (2024). Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents. Beilstein Journal of Organic Chemistry, 20, 547-555. [Link]
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Wikipedia. (n.d.). Perfluoroalkyl carboxylic acids. [Link]
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International Programme on Chemical Safety & Commission of the European Communities. (1993). International Chemical Safety Cards: PERCHLORYL FLUORIDE. [Link]
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ResearchGate. (n.d.). Direct Access to Acyl Fluorides from Carboxylic Acids Using a Phosphine/Fluoride Deoxyfluorination Reagent System. [Link]
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Organic Chemistry Portal. (n.d.). Acyl fluoride synthesis by fluorination. [Link]
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Ghiazza, C., et al. (2024). Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents. Beilstein Journal of Organic Chemistry, 20, 547–555. [Link]
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New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: PERCHLORYL FLUORIDE. [Link]
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Dr.Oracle. (2025). What are the necessary precautions when handling perfluorodecalin?[Link]
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An In-Depth Technical Guide to the Chemical Compatibility of Perfluorovaleryl Fluoride
Abstract
Perfluorovaleryl fluoride (PFVF), a key intermediate in the synthesis of fluorinated pharmaceuticals and advanced materials, presents unique challenges in handling and material selection due to its reactivity. This in-depth technical guide provides a comprehensive analysis of the chemical compatibility of PFVF with a wide range of materials commonly encountered in research and manufacturing environments. By synthesizing data from related perfluoroacyl fluorides and fundamental chemical principles, this document offers critical insights for researchers, scientists, and drug development professionals to ensure the safe and effective use of this versatile reagent. The guide covers compatibility with metals, polymers, and elastomers, reactivity with common solvents and nucleophiles, and protocols for safe handling and compatibility testing.
Introduction: The Chemical Nature of this compound
This compound (C₅F₁₀O) is a highly fluorinated acyl fluoride. The strong electron-withdrawing nature of the perfluorobutyl group significantly influences the reactivity of the carbonyl fluoride moiety, making it a potent acylating agent. However, this reactivity also necessitates careful consideration of its interaction with surrounding materials to prevent equipment failure, sample contamination, and hazardous situations. This guide is structured to provide a thorough understanding of these interactions, moving from fundamental properties to detailed material compatibility and safe handling protocols.
Material Compatibility: A Comprehensive Assessment
The selection of appropriate materials for reactors, storage containers, and handling equipment is paramount when working with this compound. Incompatibility can lead to corrosion, material degradation, and loss of containment.
Metals
The compatibility of metals with PFVF is largely dictated by the presence of moisture. In anhydrous conditions, many common metals are passivated by the formation of a thin, protective metal fluoride layer. However, the presence of even trace amounts of water can lead to the hydrolysis of PFVF, generating hydrogen fluoride (HF), a highly corrosive acid.
Key Insight: The primary corrosion concern with this compound is not the compound itself, but its hydrolysis product, hydrogen fluoride.[1][2] Therefore, maintaining strictly anhydrous conditions is the most critical factor in ensuring metal compatibility.
| Metal | Anhydrous PFVF | Aqueous/Humid PFVF | Expert Analysis & Recommendations |
| Stainless Steel (304, 316) | Good to Excellent | Poor to Moderate | 316 stainless steel offers better resistance than 304 due to its molybdenum content, which enhances resistance to pitting corrosion from fluorides.[3][4] However, in the presence of moisture and elevated temperatures, both alloys are susceptible to corrosion. For critical applications, higher-grade alloys are recommended. |
| Nickel and Monel | Excellent | Good | These materials exhibit excellent resistance to both anhydrous and wet hydrogen fluoride, making them a superior choice for handling PFVF under various conditions.[5] |
| Aluminum | Good | Poor | Aluminum forms a passivating aluminum fluoride layer in dry conditions. However, it is readily attacked by aqueous HF. |
| Copper and Brass | Good | Poor | Similar to aluminum, copper and its alloys are suitable for use with anhydrous PFVF but are corroded by moist HF. |
| Carbon Steel | Poor | Very Poor | Not recommended for use with this compound under any circumstances due to its susceptibility to acid corrosion. |
Experimental Protocol: Metal Coupon Immersion Test
-
Preparation: Cut, clean, and weigh metal coupons (e.g., 1x2 inch) of the desired alloys.
-
Immersion: Place coupons in separate, sealed containers with this compound under both anhydrous and humid (controlled introduction of a small amount of water) conditions.
-
Exposure: Maintain the containers at the intended operating temperature for a specified duration (e.g., 7, 30, and 90 days).
-
Analysis: After exposure, remove, clean, and re-weigh the coupons to determine the corrosion rate. Visually inspect for pitting and discoloration.
-
Validation: The self-validating nature of this protocol lies in the comparison between anhydrous and humid conditions, which will clearly demonstrate the impact of hydrolysis on corrosion.
Polymers and Elastomers
The compatibility of polymers and elastomers with this compound is primarily determined by chemical resistance and the potential for swelling or degradation.
| Material | Compatibility Rating | Expert Analysis & Recommendations |
| Polytetrafluoroethylene (PTFE, Teflon®) | Excellent | PTFE is highly resistant to a wide range of chemicals, including reactive fluorinating agents.[6][7][8][9] It is the material of choice for gaskets, seals, and linings in PFVF service. |
| Perfluoroalkoxy (PFA) | Excellent | PFA shares the excellent chemical resistance of PTFE and offers the advantage of being melt-processable, allowing for the creation of more complex shapes.[10] |
| Polyether Ether Ketone (PEEK) | Good | PEEK has broad chemical resistance but can be susceptible to swelling by some organic solvents like methylene chloride, DMSO, and THF.[11][12][13][14] Its compatibility should be verified under specific operating conditions, especially when solvents are present. |
| Polyvinylidene Fluoride (PVDF) | Good to Fair | PVDF has good chemical resistance but is generally less resistant than fully fluorinated polymers like PTFE and PFA.[15][16][17][18] Its use should be carefully evaluated, particularly at elevated temperatures. |
| Polypropylene (PP) & Polyethylene (PE) | Fair to Poor | These materials have limited chemical resistance to aggressive fluorinated compounds and may soften, swell, or degrade upon contact with PFVF, especially at elevated temperatures.[19] Their use is generally not recommended. |
| Viton® (FKM) & Kalrez® (FFKM) | Good to Excellent | Perfluoroelastomers like Kalrez® offer excellent chemical resistance, similar to PTFE, making them suitable for sealing applications.[20] Fluoroelastomers like Viton® have good resistance but may exhibit some swelling. |
Experimental Protocol: Polymer Swelling and Degradation Analysis
-
Preparation: Measure the initial weight and dimensions of polymer and elastomer samples.
-
Immersion: Submerge the samples in this compound in sealed containers.
-
Exposure: Maintain the containers at the desired temperature for a set period.
-
Analysis: After exposure, remove the samples, gently pat dry, and immediately re-measure their weight and dimensions to determine the percentage of swelling. Visually inspect for any signs of degradation, such as discoloration, cracking, or softening.
-
Validation: This protocol is self-validating as significant changes in weight or dimensions are direct indicators of incompatibility.
Chemical Reactivity: Solvents and Reagents
Understanding the reactivity of this compound with common laboratory solvents and reagents is crucial for preventing unwanted side reactions and ensuring the success of synthetic procedures.
Common Laboratory Solvents
| Solvent | Reactivity/Compatibility | Expert Analysis & Recommendations |
| Aprotic Non-polar (e.g., Hexanes, Toluene) | Good | Generally compatible. Ensure solvents are anhydrous to prevent hydrolysis of PFVF. |
| Aprotic Polar (e.g., Dichloromethane, THF, Acetonitrile) | Good (with caution) | These solvents are commonly used for reactions involving acyl fluorides.[15] However, they must be rigorously dried, as any residual water will lead to hydrolysis. THF can form peroxides and should be handled with care. |
| Protic (e.g., Alcohols, Water) | Highly Reactive | This compound will react readily with protic solvents. Water leads to hydrolysis to the corresponding carboxylic acid and HF.[21] Alcohols will form esters.[22][23] |
| Strongly Basic (e.g., Amines) | Highly Reactive | Amines will react rapidly with this compound to form amides.[24][25][26] |
Thermal Decomposition
At elevated temperatures, this compound, like other fluoropolymers and perfluorinated compounds, can decompose to form hazardous byproducts. The primary decomposition products are expected to be hydrogen fluoride (HF) and carbonyl fluoride (COF₂).[1][27] Carbonyl fluoride is highly toxic and readily hydrolyzes in the presence of moisture to form HF and carbon dioxide.
Key Insight: Thermal decomposition of this compound poses a significant inhalation hazard due to the formation of HF and COF₂. All high-temperature operations must be conducted in a well-ventilated fume hood.
Safe Handling and Storage
Given its reactivity and potential hazards, strict safety protocols must be followed when handling and storing this compound.
-
Personal Protective Equipment (PPE): Always wear chemical splash goggles, a face shield, and gloves (Teflon® or other highly resistant material). A lab coat and closed-toe shoes are mandatory.
-
Ventilation: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors.
-
Inert Atmosphere: Handle and store under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as water, alcohols, and bases. Containers should be tightly sealed and made of compatible materials (e.g., PTFE-lined stainless steel).
-
Spill Response: In case of a spill, evacuate the area and ensure adequate ventilation. Use a spill absorbent material rated for corrosive liquids. Do not use water to clean up spills.
Conclusion
This compound is a valuable reagent with a reactivity profile that demands careful management. The key to its safe and effective use lies in the strict exclusion of moisture to prevent the formation of highly corrosive hydrogen fluoride. For equipment and handling materials, fully fluorinated polymers such as PTFE and PFA, along with nickel-based alloys like Monel, offer the most robust chemical resistance. This guide provides the foundational knowledge for informed material selection and safe handling practices, empowering researchers to harness the synthetic potential of this compound while ensuring a safe and controlled laboratory environment.
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Perfluorovaleryl fluoride material safety data sheet
An In-Depth Technical Guide to the Material Safety Profile of Perfluorovaleryl Fluoride
Executive Summary & Core Hazard Profile
This compound (C₅F₁₀O) is a fluorinated acyl fluoride whose primary and most severe hazard stems from its high reactivity with water and other protic nucleophiles. Upon contact with moisture, including humidity in the air or biological tissues, it is expected to readily hydrolyze to produce Perfluorovaleric Acid (PFPeA) and the exceptionally corrosive and toxic Hydrogen Fluoride (HF). Consequently, the material safety data sheet (MSDS) profile of this compound is dominated by the hazards of HF.
Exposure can cause severe, deep-tissue burns that may not be immediately painful, leading to delayed treatment and significant injury. Systemic fluoride ion toxicity, a medical emergency characterized by hypocalcemia and metabolic disruption, can result from significant exposure through any route. Therefore, all handling procedures must be designed with the primary goal of preventing contact and mitigating the formation of Hydrogen Fluoride. This guide provides a framework for researchers and drug development professionals to understand the causality behind its hazards and implement self-validating safety protocols.
Compound Identification and Physicochemical Properties
A clear understanding of the compound's basic properties is foundational to safe handling.
-
Chemical Name: this compound
-
Synonyms: Nonanoyl fluoride, nonafluoro-
-
Molecular Formula: C₅F₁₀O
-
Molecular Weight: 266.04 g/mol
-
Chemical Structure: F₃C-(CF₂)₃-C(=O)F
While comprehensive experimental data for this specific compound is not widely published, its properties can be extrapolated from similar short-chain perfluoroacyl fluorides.
| Property | Value (Estimated) | Rationale / Source Context |
| Physical State | Colorless liquid or gas | Short-chain acyl fluorides have low boiling points.[1][2] |
| Odor | Sharp, pungent | Characteristic of acid halides and Hydrogen Fluoride.[1][2] |
| Boiling Point | ~25-35 °C | Extrapolated from related compounds. |
| Solubility | Reacts with water. | Hydrolysis is a defining characteristic.[2] |
| Vapor Density | >1 (Heavier than air) | High molecular weight suggests vapors will sink.[1] |
The Dominant Hazard: Hydrolysis to Hydrogen Fluoride (HF)
The central tenet of this compound safety is understanding its reactivity with water. The carbonyl carbon in an acyl fluoride is highly electrophilic, making it extremely susceptible to nucleophilic attack by water. This reaction is rapid and exothermic, liberating Hydrogen Fluoride.
Caption: GHS hazard pictograms and signal word for this compound.
Toxicology and Routes of Exposure
The toxicological effects are twofold: immediate corrosive damage from the acyl fluoride and HF, and delayed systemic toxicity from the fluoride ion.
-
Inhalation: Vapors are highly corrosive to the respiratory tract. Inhaling vapors can cause severe irritation, coughing, shortness of breath, and potentially fatal pulmonary edema (fluid buildup in the lungs). [3][4]* Skin Contact: This is a particularly insidious route of exposure. The compound and the resulting HF rapidly penetrate the skin, causing deep tissue destruction. [5]Initial contact may not produce immediate pain, especially with dilute solutions, giving a false sense of security while the fluoride ion penetrates deeper tissues. The fluoride ion then binds to calcium and magnesium, disrupting cellular metabolism and causing severe pain and bone decalcification. [6][7]* Eye Contact: Contact will cause severe burns, corneal opacification, and potentially permanent blindness. Immediate and copious irrigation is critical. [8]* Ingestion: Swallowing the substance is highly toxic and causes severe burns to the mouth, throat, and stomach. [9] Systemic fluoride toxicity is a life-threatening condition resulting from the absorption of fluoride ions into the bloodstream. It disrupts enzyme function and depletes serum calcium (hypocalcemia), which can lead to cardiac arrhythmia, seizures, and death. [6][10]
Exposure Control & Personal Protective Equipment (PPE)
Given the severe hazards, engineering controls are paramount, followed by stringent PPE protocols. All work must be conducted in a designated area within a certified chemical fume hood. [11][12]
Mandatory PPE Protocol
The selection of PPE must account for the extreme penetrating power of Hydrogen Fluoride. Standard laboratory gloves are insufficient.
| Body Part | Primary Protection | Secondary/Supporting Protection | Rationale |
| Hands | Heavy-duty, long-cuffed Neoprene or Viton gloves. | A pair of nitrile exam gloves worn underneath. | HF penetrates latex and standard nitrile gloves quickly. A double-glove system with a highly resistant outer layer is required. [5][13] |
| Body | Neoprene or rubber apron worn over a lab coat. | Long pants and fully enclosed shoes. | Protects against splashes and ensures no skin is exposed. [12] |
| Eyes/Face | Chemical splash goggles and a full-face shield. | N/A | Goggles protect from vapor and splashes; the face shield provides an essential second layer of protection for the entire face. [3][12] |
Safe Handling and Storage Protocols
Adherence to strict protocols is non-negotiable.
Handling Protocol
-
Designated Area: All work with this compound must occur in a designated area within a chemical fume hood, with signage clearly indicating the hazard. [11]2. Emergency Kit: An HF-specific emergency kit must be immediately accessible before work begins. This kit must contain multiple tubes of 2.5% calcium gluconate gel. [5][13]Verify the expiration date on the gel.
-
Buddy System: Never work with this chemical alone or after hours. [11]4. Quantities: Use the smallest quantity of material necessary for the experiment.
-
Dispensing: When dispensing, do so slowly and carefully to avoid splashes. Ensure secondary containment is used to catch any potential drips or spills.
Storage Protocol
-
Container Material: Store in tightly sealed containers made of polyethylene, polypropylene, or Teflon. NEVER use glass containers. HF reacts with silica in glass to form silicon tetrafluoride, a toxic gas that can also cause pressure buildup and container failure. [9][14]2. Location: Store in a cool, dry, well-ventilated area, separate from incompatible materials such as bases, metals, oxides, and organic compounds. [14]3. Secondary Containment: The primary storage container must always be kept inside a labeled, chemically compatible secondary container (e.g., a polyethylene tray). [9]
Emergency Procedures: A Self-Validating System
In the event of an exposure or spill, immediate and correct action is critical to mitigating severe injury. The following workflows are designed to be self-validating systems for emergency response.
Accidental Release (Spill) Response
-
Small Spill (inside fume hood):
-
Use an HF-specific spill kit containing a neutralizer like sodium carbonate (soda ash) or calcium carbonate, and appropriate absorbent pads.
-
DO NOT use sand, kitty litter, or any silica-based absorbent, as this will generate toxic silicon tetrafluoride gas. [9] * Absorb the neutralized material, collect it in a labeled, sealed polyethylene container for hazardous waste disposal.
-
-
Large Spill (or any spill outside a fume hood):
-
Evacuate the immediate area.
-
Alert colleagues and call emergency services (e.g., 911) and the institutional Environmental Health & Safety (EHS) department.
-
Close the laboratory doors and post a warning sign.
-
Do not re-enter until cleared by trained emergency responders. [9]
-
Personnel Exposure Response
Caption: Emergency response workflow for skin exposure to this compound / HF.
-
Skin Exposure: Follow the workflow diagram precisely. The immediate and thorough application of water followed by calcium gluconate gel is critical. [15][16]The calcium ions in the gel act as a binding agent for the fluoride ions, forming insoluble calcium fluoride and preventing further tissue damage. * Eye Exposure: Immediately go to an eyewash station and flush the eyes with copious amounts of tepid water for at least 15 minutes, holding the eyelids open. [8][9]Do not apply calcium gluconate gel to the eyes. [9]Seek immediate medical attention from an ophthalmologist.
-
Inhalation: Move the exposed individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (if trained to do so safely). Call for immediate medical assistance. [16]* Ingestion: Do NOT induce vomiting. Have the person drink large amounts of water or milk to dilute the acid. If available, give several ounces of milk of magnesia or chewable calcium carbonate tablets. Seek immediate medical attention. [9]
Fire-Fighting Measures
-
Flammability: this compound is not flammable but may decompose in a fire to release highly toxic and corrosive fumes, including Hydrogen Fluoride. [17]* Extinguishing Media: Use extinguishing media appropriate for the surrounding fire (e.g., water spray, dry chemical, carbon dioxide). * Firefighter Protection: Firefighters must wear full protective clothing and self-contained breathing apparatus (SCBA) to prevent exposure to decomposition products. [16]Use a water spray to keep fire-exposed containers cool and prevent rupture. [1]
Stability and Reactivity
-
Reactivity: Highly reactive with water, strong bases, amines, and finely divided metals. [2][17]* Chemical Stability: Kinetically stable at room temperature in the absence of moisture but will decompose at high temperatures. [2]* Incompatible Materials:
-
Water and moisture
-
Glass, ceramics (due to HF formation) [9] * Strong oxidizing agents
-
Strong bases
-
Metals
-
References
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Chemos GmbH & Co.KG. (2024). Safety Data Sheet: Perfluoro-compound FC-77. [Link]
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New Jersey Department of Health. (n.d.). Hazard Summary: Perchloryl Fluoride. [Link]
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Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Public Health Statement for Fluorides, Hydrogen Fluoride, and Fluorine. [Link]
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Akpunonu, P. (2024). Fluoride Toxicity. Medscape. [Link]
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National Research Council. (2012). Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 12 (Chapter on Perchloryl Fluoride). National Academies Press. [Link]
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Centers for Disease Control and Prevention (CDC). (n.d.). Hydrogen Fluoride/Hydrofluoric Acid: Systemic Agent. [Link]
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University of Wisconsin-Madison Environment, Health & Safety. (n.d.). Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid. [Link]
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Bustad, K., et al. (2020). Lessons Learned- Fluoride Exposure and Response. OSTI.GOV. [Link]
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Yale Environmental Health & Safety. (2023). Standard Operating Procedure - Hydrofluoric Acid. [Link]
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International Programme on Chemical Safety & the Commission of the European Communities. (1993). International Chemical Safety Cards: Perchloryl Fluoride. [Link]
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P-J. (2020). Toxicity of fluoride: critical evaluation of evidence for human developmental neurotoxicity in epidemiological studies, animal experiments and in vitro analyses. Archives of Toxicology. [Link]
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California Department of Industrial Relations. (n.d.). Protecting Workers Exposed to Hydrogen Fluoride (HF). [Link]
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Barbier, O., et al. (2010). Principles of fluoride toxicity and the cellular response: a review. Toxicology. [Link]
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Penn State Environmental Health and Safety. (n.d.). Hydrofluoric Acid Guidelines. [Link]
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Understanding the reactivity of Perfluorovaleryl fluoride
An In-Depth Technical Guide to the Reactivity of Perfluorovaleryl Fluoride
Abstract
This compound (C₄F₉COF) is a pivotal reagent in modern organofluorine chemistry, valued for its ability to introduce the perfluorobutyl group into a wide array of molecular architectures. As an acyl fluoride, its reactivity is dominated by the extreme electrophilicity of its carbonyl carbon, a direct consequence of the powerful electron-withdrawing nature of the perfluoroalkyl chain. This guide provides a detailed exploration of the chemical behavior of this compound, offering insights into its reaction mechanisms, practical applications, and the stringent handling protocols required for its safe and effective use. This document is intended for researchers, chemists, and drug development professionals who seek to leverage the unique properties of this potent fluorinating agent.
Introduction: The Molecular Profile of this compound
This compound, also known as nonafluoropentanoyl fluoride, belongs to the class of perfluoroacyl fluorides. These compounds are structurally analogous to standard acyl fluorides but with all hydrogen atoms on the alkyl chain replaced by fluorine. This total fluorination imparts unique and powerful characteristics. The carbon-fluorine bond is the strongest single bond in organic chemistry, rendering the perfluoroalkyl chain exceptionally stable and chemically inert.[1] Conversely, the cumulative inductive effect of nine fluorine atoms dramatically enhances the electrophilic character of the carbonyl carbon, making it a prime target for nucleophilic attack. This dichotomy of a stable "tail" and a highly reactive "head" is the cornerstone of its synthetic utility in pharmaceuticals, agrochemicals, and advanced materials science.[2][3]
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented below.
| Property | Value | Source |
| Molecular Formula | C₅F₁₀O | - |
| Molecular Weight | 266.04 g/mol | [4] |
| Appearance | Colorless liquid/gas | [5][6] |
| Boiling Point | ~26-28 °C | [5][6] |
| Reactivity | Highly reactive with nucleophiles, moisture sensitive | [5] |
The Foundation of Reactivity: Electronic Effects
The reactivity of this compound is fundamentally governed by the strong electron-withdrawing inductive effect (-I effect) of the perfluorobutyl (C₄F₉) group. Each fluorine atom pulls electron density away from the carbon backbone, and this effect is transmitted to the carbonyl group. This polarization makes the carbonyl carbon highly electron-deficient and, therefore, an exceptionally strong electrophile.
Caption: General mechanism for Nucleophilic Acyl Substitution.
Common Nucleophilic Reactions:
| Nucleophile | Product Class | Typical Conditions & Causality |
| Alcohols (ROH) | Esters (C₄F₉COOR) | Reaction often requires a non-nucleophilic base (e.g., triethylamine, pyridine) to deprotonate the alcohol, increasing its nucleophilicity, and to scavenge the HF byproduct, preventing side reactions. |
| Amines (RNH₂, R₂NH) | Amides (C₄F₉CONHR, C₄F₉CONR₂) | Highly facile reaction, often spontaneous at low temperatures. Two equivalents of amine are typically used: one acts as the nucleophile, and the second acts as a base to neutralize the generated HF. |
| Carboxylates (RCOO⁻) | Anhydrides (C₄F₉CO-O-COR) | Used to form mixed anhydrides, which can be potent acylating agents themselves. |
| Organometallics (R-MgX) | Ketones (C₄F₉COR) | Reaction must be performed at low temperatures (e.g., -78 °C) to prevent over-addition of the organometallic reagent to the newly formed ketone. |
Experimental Protocols & Self-Validating Systems
Adherence to a robust, self-validating protocol is essential for safety and reproducibility. The causality behind each step is as important as the step itself.
Protocol: General Procedure for Amidation
This protocol describes the reaction of this compound with a primary amine.
1. System Preparation (The "Why": Exclusion of Water)
-
Assemble glassware (round-bottom flask, addition funnel, condenser) and flame-dry under vacuum or oven-dry at >120 °C for several hours.
-
Cool the glassware assembly under a stream of dry, inert gas (Argon or Nitrogen). This ensures that no adsorbed water is present to hydrolyze the reagent.
2. Reagent Preparation (The "Why": Stoichiometry and Role of Base)
-
In the reaction flask, dissolve the primary amine (2.2 equivalents) in a dry, aprotic solvent (e.g., dichloromethane, THF).
-
Causality: Using a slight excess of amine ensures complete consumption of the limiting acyl fluoride. The first equivalent acts as the nucleophile, while the second equivalent serves as an "in-situ" base to neutralize the HF formed, preventing protonation of the reacting amine and driving the reaction to completion.
3. Reaction Execution (The "Why": Controlling Exothermicity)
-
Cool the amine solution to 0 °C using an ice-water bath. Acylation reactions with perfluoroacyl fluorides are highly exothermic; cooling prevents temperature spikes that could lead to side reactions or boiling of the solvent.
-
Slowly add this compound (1.0 equivalent) dropwise via a syringe or addition funnel over 15-30 minutes. A rapid addition can create a dangerous buildup of heat and pressure.
4. Monitoring and Quenching (The "Why": Verification and Safety)
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS) to confirm the consumption of the starting material. This step validates that the reaction has gone to completion.
-
Once complete, cautiously quench the reaction by slowly adding water or a saturated aqueous solution of sodium bicarbonate to neutralize any remaining reactive species and the ammonium salt byproduct.
5. Workup and Purification (The "Why": Isolation of Pure Product)
-
Transfer the mixture to a separatory funnel and perform a liquid-liquid extraction.
-
Wash the organic layer sequentially with dilute acid (e.g., 1M HCl) to remove excess amine, water, and brine.
-
Dry the isolated organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product via column chromatography or recrystallization to obtain the final, pure amide.
Caption: Experimental workflow for a self-validating amidation protocol.
Safety and Handling: A Mandate for Caution
This compound is a hazardous substance requiring strict safety protocols. Its primary dangers stem from its reactivity with water and its inherent corrosivity.
-
Corrosivity: It causes severe skin burns and serious eye damage. [7]Contact with moisture in tissues will generate HF, leading to deep, painful burns.
-
Inhalation Hazard: It is harmful if inhaled. The vapor can irritate the respiratory tract, and hydrolysis to HF in the lungs can cause severe damage, including pulmonary edema. [8]* Handling: Always handle this compound in a well-ventilated chemical fume hood. [5][9]* Personal Protective Equipment (PPE): Wear chemical-resistant gloves (butyl or neoprene rubber), chemical safety goggles, and a face shield. [10]A lab coat is mandatory.
-
Storage: Store in a tightly sealed, compatible container (e.g., fluoropolymer or specialized steel cylinder) in a cool, dry, well-ventilated area away from incompatible materials like water, bases, and acids. [5]Do not store in glass containers due to the potential for HF generation. [5]
Conclusion
This compound is a powerful and versatile reagent for introducing perfluoroalkyl chains into organic molecules. Its high reactivity, driven by strong electronic effects, makes it an efficient acylating agent for a broad range of nucleophiles. However, this same reactivity necessitates a deep understanding of its chemical properties and a disciplined approach to its handling and storage. By employing the robust, self-validating protocols outlined in this guide, researchers can safely and effectively harness the synthetic potential of this important fluorinated building block, advancing discovery in medicine, materials, and beyond.
References
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New Jersey Department of Health. (2001). Right to Know Hazardous Substance Fact Sheet: PERCHLORYL FLUORIDE. NJ.gov. [Link]
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Hampton Research. (2023). Safety Data Sheet. Hampton Research. [Link]
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National Research Council. (2010). Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 9. National Academies Press. [Link]
-
Occupational Safety and Health Administration. (n.d.). PERCHLORYL FLUORIDE. OSHA. [Link]
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Aguilar, H. R., et al. (2021). Synthesis and Applications of Selected Fluorine-Containing Fluorophores. Molecules, 26(4), 1168. [Link]
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ResearchGate. (n.d.). Deoxyfluorination of Carboxylic Acids with CpFluor: Access to Acyl Fluorides and Amides. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026). Nucleophilic Fluorination by F-. [Link]
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Okazoe, T. (2009). Overview on the history of organofluorine chemistry from the viewpoint of material industry. Proceedings of the Japan Academy, Series B, 85(8), 276-289. [Link]
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ResearchGate. (n.d.). Nucleophilic substitution reactions with fluoride. [Link]
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Furin, G. G. (1992). Reactions of some perfluoroolefins with S-containing nucleophiles. Journal of Fluorine Chemistry, 58(2-3), 179. [Link]
-
Organic Chemistry. (2020). Alcohols to Alkyl Fluorides, Part 3: Fluoroalkylamines. YouTube. [Link]
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An In-Depth Technical Guide to the Molecular Structure and Bonding of Perfluorovaleryl Fluoride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perfluorovaleryl fluoride (PFVF), a key member of the perfluoroacyl fluoride family, is a compound of significant interest in the realms of organic synthesis, materials science, and drug discovery. Its unique electronic properties, stemming from the extensive fluorination of the pentanoyl backbone, impart distinct reactivity and conformational preferences. This guide provides a comprehensive technical overview of the molecular structure and bonding of this compound, offering insights valuable to professionals engaged in the research and development of fluorinated compounds.
This compound, with the chemical formula C₅F₁₀O, is also known by several synonyms including nonafluoropentanoyl fluoride and 2,2,3,3,4,4,5,5,5-nonafluoropentanoyl fluoride.[1] It belongs to the class of per- and polyfluoroalkyl substances (PFAS) due to its fully fluorinated alkyl chain.[1]
Table 1: General Properties of this compound
| Property | Value |
| Chemical Formula | C₅F₁₀O |
| Molecular Weight | 266.04 g/mol [1] |
| CAS Number | 375-62-2[1] |
| Appearance | Corrosive liquid |
Molecular Structure and Geometry
A study on perfluorobutyryl fluoride using pulsed-nozzle Fourier transform microwave spectroscopy revealed the presence of a single dominant conformer in the gas phase.[2] This conformer was identified as the skew-anti form, characterized by specific dihedral angles along the carbon backbone.[2] This suggests that the perfluorinated chain in these acyl fluorides is not linear but adopts a helical or twisted conformation to minimize steric repulsion between the fluorine atoms. Similarly, a gas-phase electron diffraction study of perfluoropropanoyl fluoride indicated the coexistence of two conformers, a gauche and an anti form, with the gauche conformer being the more abundant (85%).[3]
Based on these findings, it is highly probable that this compound also exhibits a non-planar arrangement of its perfluoroalkyl chain. The bulky and highly electronegative fluorine atoms induce a helical twist along the C-C backbone to alleviate steric strain and unfavorable dipole-dipole interactions.
Diagram 1: Conformational Isomers of a Perfluoroacyl Chain
Caption: Simplified representation of gauche and anti (trans) conformations in a four-carbon chain, illustrating the non-linear arrangements possible in the perfluoroalkyl backbone of this compound.
The acyl fluoride group (-COF) itself is expected to be planar. The key structural parameters, including bond lengths and angles, can be estimated based on data from related molecules and computational chemistry.
Table 2: Estimated Structural Parameters for this compound
| Parameter | Estimated Value | Rationale/Reference |
| C=O Bond Length | ~1.18 Å | Typical for acyl fluorides. |
| C-F (acyl) Bond Length | ~1.34 Å | Shorter than C-F bonds in the alkyl chain due to the influence of the carbonyl group. |
| C-C Bond Length | ~1.54 Å | Typical for single bonds between sp³ hybridized carbons. |
| C-F (alkyl) Bond Length | ~1.35 Å | Typical for C-F bonds in perfluorinated alkanes. |
| O=C-F Bond Angle | ~125° | Influenced by the electronegativity of the fluorine atom. |
| O=C-C Bond Angle | ~125° | |
| F-C-F Bond Angle | ~109.5° | Tetrahedral geometry around the sp³ carbon atoms. |
Chemical Bonding
The chemical bonding in this compound is dominated by the high electronegativity of the fluorine atoms, which significantly influences the polarity and reactivity of the molecule.
The Carbon-Fluorine Bond
The C-F bonds in the perfluoroalkyl chain are highly polarized, with a significant partial positive charge on the carbon atoms and a partial negative charge on the fluorine atoms. This strong polarization contributes to the molecule's overall dipole moment and affects its intermolecular interactions. The C-F bond is exceptionally strong, contributing to the thermal and chemical stability of perfluorinated compounds.
The Acyl Fluoride Group
The acyl fluoride group (-COF) is a highly reactive functional group. The carbon atom of the carbonyl group is highly electrophilic due to the electron-withdrawing effects of both the oxygen and the fluorine atoms. This makes it susceptible to nucleophilic attack. The C-F bond in the acyl fluoride moiety is shorter and stronger than the C-F bonds in the perfluoroalkyl chain due to resonance effects involving the carbonyl group.
Diagram 2: Resonance Structures of the Acyl Fluoride Group
Caption: Resonance structures illustrating the electron distribution within the acyl fluoride functional group, highlighting the electrophilic nature of the carbonyl carbon.
Spectroscopic Characterization
Spectroscopic techniques are essential for the identification and structural elucidation of this compound.
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy
¹⁹F NMR is a powerful tool for characterizing fluorinated compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus.[1][4] The chemical shifts in ¹⁹F NMR are highly sensitive to the local electronic environment.[4][5]
In this compound, distinct signals are expected for the fluorine atom of the acyl fluoride group and for each of the CF₂, and CF₃ groups in the perfluoroalkyl chain.
-
-COF: The fluorine atom of the acyl fluoride group typically resonates in the downfield region of the spectrum.
-
-CF₂-: The chemical shifts of the CF₂ groups will vary depending on their proximity to the electron-withdrawing carbonyl group.
-
-CF₃: The terminal CF₃ group will have a characteristic chemical shift.
Complex spin-spin coupling between the different fluorine nuclei provides valuable information about the connectivity and conformation of the molecule.
Table 3: Typical ¹⁹F NMR Chemical Shift Ranges for Perfluoroacyl Fluorides
| Functional Group | Chemical Shift Range (ppm vs. CFCl₃) |
| -CO F | +20 to +30 |
| α-CF₂ | -120 to -130 |
| β-CF₂ | -120 to -125 |
| γ-CF₂ | -125 to -130 |
| ω-CF₃ | -80 to -85 |
Note: These are approximate ranges and can be influenced by solvent and other factors.
Vibrational Spectroscopy (Infrared and Raman)
Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of the molecule, which are characteristic of its functional groups and overall structure.
-
C=O Stretch: A strong absorption band in the IR spectrum, typically in the region of 1850-1900 cm⁻¹, is characteristic of the carbonyl stretch in acyl fluorides. This frequency is higher than that of other acyl halides due to the high electronegativity of fluorine.
-
C-F Stretches: Multiple strong absorption bands in the region of 1100-1400 cm⁻¹ are expected, corresponding to the various C-F stretching vibrations of the perfluoroalkyl chain.[6] The complexity of this region can provide a fingerprint for the molecule.[6]
Synthesis and Reactivity
Synthesis
This compound can be synthesized through several methods, with the electrochemical fluorination (ECF) of valeric acid or its derivatives being a common industrial process. Another route involves the fluorination of perfluorovaleric acid or its salts using a suitable fluorinating agent.
Experimental Protocol: Synthesis from Perfluorovaleric Acid
A common laboratory-scale synthesis involves the conversion of the corresponding carboxylic acid to the acyl fluoride.
-
Reactants: Perfluorovaleric acid, a fluorinating agent (e.g., sulfur tetrafluoride (SF₄) or diethylaminosulfur trifluoride (DAST)).
-
Solvent: An inert aprotic solvent such as dichloromethane or acetonitrile.
-
Procedure:
-
Dissolve perfluorovaleric acid in the chosen solvent in a flask equipped with a reflux condenser and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
Slowly add the fluorinating agent dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for a specified period.
-
Monitor the reaction progress using ¹⁹F NMR or IR spectroscopy.
-
Upon completion, carefully quench the reaction and purify the product by distillation.
-
Diagram 3: Synthetic Pathway to this compound
Caption: A schematic representation of a common synthetic route to this compound from its corresponding carboxylic acid.
Reactivity
The high electrophilicity of the carbonyl carbon makes this compound a versatile reagent for introducing the perfluoropentanoyl group into other molecules. It readily undergoes nucleophilic acyl substitution reactions with a variety of nucleophiles.
-
Reaction with Alcohols: Reacts with alcohols to form perfluorinated esters. This reaction is often carried out in the presence of a base to neutralize the hydrogen fluoride byproduct.[7]
-
Reaction with Amines: Reacts with primary and secondary amines to form perfluorinated amides.
-
Friedel-Crafts Acylation: Can be used as an acylating agent in Friedel-Crafts reactions to introduce the perfluoropentanoyl group onto aromatic rings.
Applications
The unique properties of the perfluoropentanoyl group make this compound a valuable building block in several fields.
-
Drug Development: The incorporation of perfluorinated chains can enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[8] this compound can be used to introduce the C₄F₉CO- moiety into bioactive molecules.[5]
-
Materials Science: Perfluorinated compounds are used to create surfaces with low surface energy, leading to applications in water and oil repellent coatings. This compound can be a precursor for the synthesis of fluorinated polymers and surfactants.
-
Organic Synthesis: It serves as a versatile reagent for the synthesis of a wide range of perfluorinated compounds.
Safety and Handling
This compound is a corrosive and hazardous chemical that requires careful handling.
-
Hazards: It is corrosive to the skin, eyes, and respiratory tract.[1] Inhalation can be harmful. It reacts with water to produce hydrogen fluoride, which is highly toxic and corrosive.
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed, corrosion-resistant container. Keep away from moisture and incompatible materials such as strong bases and oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Neutralize small spills with a suitable absorbent material, and handle the waste as hazardous.[9]
Conclusion
This compound is a fascinating molecule with a complex three-dimensional structure and highly polarized chemical bonds. While direct experimental data on its geometry remains limited, a robust understanding can be built upon the detailed studies of its shorter-chain analogs and computational methods. Its high reactivity, driven by the electrophilic acyl fluoride group, makes it a valuable tool for the synthesis of advanced materials and pharmaceuticals. A thorough understanding of its structure, bonding, and reactivity, coupled with stringent safety protocols, is essential for its effective and safe utilization in research and development.
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A Technical Guide to the Physicochemical Properties of Perfluorovaleryl Fluoride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perfluorovaleryl fluoride (PFVF), systematically known as 2,2,3,3,4,4,5,5,5-nonafluoropentanoyl fluoride, is a significant organofluorine compound. As a five-carbon perfluorinated acyl fluoride, its unique properties, stemming from the high electronegativity of fluorine atoms, make it a valuable reagent and building block in synthetic chemistry. This guide provides an in-depth analysis of its core physical properties, namely its boiling point and density, offering insights into the molecular characteristics that govern these values and outlining experimental considerations for its handling and use.
Physicochemical Properties of this compound
The physical characteristics of this compound are dictated by its molecular structure—a fully fluorinated five-carbon chain terminated by an acyl fluoride group. The replacement of hydrogen with fluorine atoms drastically alters the compound's properties compared to its hydrocarbon analog.
Summary of Physical Properties
| Property | Value | Conditions | Source |
| Boiling Point | 27 °C | Not specified | CAS Common Chemistry[1] |
| 52.2 °C | at 760 mmHg | Alfa Chemistry[2] | |
| 34-36 °C | Not specified | MySkinRecipes[3] | |
| Density | 1.612 g/cm³ | at 20 °C | CAS Common Chemistry[1] |
| 1.60 g/cm³ | Not specified | Alfa Chemistry[2] |
Note: Variations in reported values may be attributed to different experimental conditions and purity levels.
In-Depth Analysis of Physical Properties
Boiling Point
The boiling point of a substance is a critical indicator of the strength of its intermolecular forces. This compound exhibits a relatively low boiling point for its molecular weight (266.04 g/mol ) due to the nature of its intermolecular interactions.
The carbon-fluorine bond is highly polar. However, the symmetrical, helical arrangement of fluorine atoms around the carbon backbone of the perfluoroalkyl chain results in a molecule with a small net dipole moment. The primary intermolecular forces are weak van der Waals forces, specifically London dispersion forces. The tightly held electrons of the fluorine atoms are not easily polarized, leading to weaker dispersion forces compared to analogous hydrocarbons. This results in a lower boiling point than what might be expected based on its mass alone. The reported boiling point of 27 °C indicates that this compound is a volatile liquid at or near room temperature.[1]
Density
This compound is significantly denser than water, with a reported density of approximately 1.612 g/cm³ at 20 °C.[1] This high density is a characteristic feature of perfluorinated compounds. The fluorine atom has a higher atomic mass (19.00 amu) than hydrogen (1.01 amu). The substitution of all hydrogen atoms with fluorine, coupled with the relatively short C-F bond length, leads to a compact molecular structure with a high mass-to-volume ratio.
Experimental Workflow: Boiling Point Determination
The accurate determination of the boiling point of a volatile liquid like this compound is crucial for its safe handling and application in synthesis. A standard method for this is distillation.
Caption: Relationship between Molecular Structure and Physical Properties.
Conclusion
This technical guide has provided a detailed overview of the key physical properties of this compound, specifically its boiling point and density. The data presented, supported by authoritative sources, highlights the influence of its perfluorinated structure on its physical behavior. Understanding these fundamental properties is essential for researchers and scientists in designing experiments, ensuring safe handling, and effectively utilizing this compound in various synthetic applications.
References
-
CAS Common Chemistry. (n.d.). 2,2,3,3,4,4,5,5,5-Nonafluoropentanoyl fluoride. Retrieved from [Link]
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PubChem. (n.d.). Pentanoyl fluoride, 2,2,3,3,4,4,5,5,5-nonafluoro-. Retrieved from [Link]
-
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Methodological & Application
Perfluorovaleryl Fluoride: A Versatile Reagent for Advanced Fluorination in Organic Synthesis
Introduction: The Strategic Advantage of Perfluorinated Acyl Fluorides
In the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical development, the strategic incorporation of fluorine atoms can profoundly influence a molecule's physicochemical and biological properties. Perfluorinated compounds, characterized by their unique electronic features and steric profiles, are instrumental in this pursuit. Among the diverse array of fluorinating agents, perfluoroacyl fluorides stand out as highly reactive and versatile intermediates. This guide focuses on perfluorovaleryl fluoride (CF3(CF2)3COF), a prominent member of this class, detailing its applications as a powerful reagent for the synthesis of a variety of fluorinated molecules. While direct and extensive literature on this compound itself is specialized, its reactivity can be robustly understood through the well-documented chemistry of its close homolog, perfluoropentanoyl fluoride, and the broader class of perfluoroacyl fluorides.
This compound serves as an efficient acylating agent, enabling the introduction of the perfluorovaleryl moiety onto a wide range of nucleophiles. The high electrophilicity of the carbonyl carbon, a consequence of the strong electron-withdrawing nature of the perfluoroalkyl chain, drives these reactions, often under mild conditions. This guide provides an in-depth exploration of its utility in the synthesis of fluorinated esters, amides, and ketones, complete with detailed protocols, mechanistic insights, and safety considerations to empower researchers in their synthetic endeavors.
Safety and Handling: A Prerequisite for Success
Perfluoroacyl fluorides, including this compound, are reactive and corrosive compounds that require careful handling in a well-ventilated chemical fume hood. Personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves (e.g., neoprene or butyl rubber), is mandatory.[1] All manipulations should be performed in an inert atmosphere (e.g., under nitrogen or argon) to prevent reaction with atmospheric moisture.
Emergency Procedures:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]
Disposal: All waste containing this compound or its byproducts must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[2]
Physicochemical Properties
Understanding the physical and chemical properties of this compound is crucial for its effective use in synthesis. Below is a table summarizing key properties, drawing on data for the closely related perfluoropentanoic acid and general knowledge of perfluoroalkyl compounds.[3][4][5]
| Property | Value | Source |
| Molecular Formula | C5F10O | - |
| Molecular Weight | 266.04 g/mol | - |
| Appearance | Colorless liquid (expected) | General Knowledge |
| Boiling Point | Estimated 60-70 °C | Analogy to similar compounds |
| Density | >1 g/mL (expected to be dense) | [6] |
| Solubility | Reacts with water and protic solvents. Soluble in aprotic organic solvents (e.g., THF, DCM, acetonitrile). | General Knowledge |
| Reactivity | Highly reactive towards nucleophiles. Corrosive. Moisture-sensitive. | [1][2] |
Core Applications and Synthetic Protocols
This compound is a potent electrophile, reacting readily with a variety of nucleophiles to form new carbon-heteroatom and carbon-carbon bonds. The primary applications involve the synthesis of perfluorinated esters, amides, and ketones.
Synthesis of Perfluorinated Esters
Perfluorinated esters are valuable intermediates in organic synthesis and can be accessed efficiently through the reaction of this compound with alcohols. The reaction proceeds via a nucleophilic acyl substitution mechanism.
Protocol 1: General Procedure for the Synthesis of a Perfluorinated Ester
This protocol is a representative example based on the esterification reactions of perfluoroacyl fluorides.[7]
Materials:
-
This compound
-
Alcohol (e.g., ethanol, isopropanol)
-
Anhydrous aprotic solvent (e.g., THF, dichloromethane)
-
Tertiary amine base (e.g., triethylamine, pyridine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N2 or Ar), dissolve the alcohol (1.0 eq.) and the tertiary amine base (1.1 eq.) in the anhydrous aprotic solvent.
-
Addition of this compound: Cool the solution to 0 °C using an ice bath. Slowly add this compound (1.05 eq.) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether, ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude perfluorinated ester can be purified by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents the hydrolysis of the highly reactive this compound.
-
Tertiary Amine Base: Acts as a scavenger for the hydrogen fluoride (HF) byproduct, which is corrosive and can lead to side reactions.
-
Slow Addition at 0 °C: The reaction is exothermic, and slow addition at low temperature helps to control the reaction rate and prevent the formation of byproducts.
Diagram of the Experimental Workflow:
Caption: Workflow for the synthesis of perfluorinated esters.
Synthesis of Perfluorinated Amides
The synthesis of perfluorinated amides is a critical transformation, as these motifs are present in numerous biologically active molecules.[8][9] this compound reacts readily with primary and secondary amines to afford the corresponding amides.
Protocol 2: General Procedure for the Synthesis of a Perfluorinated Amide
This protocol is a representative example based on the amidation reactions of perfluoroacyl fluorides.[6]
Materials:
-
This compound
-
Primary or secondary amine
-
Anhydrous aprotic solvent (e.g., THF, dichloromethane)
-
Tertiary amine base (e.g., triethylamine, diisopropylethylamine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve the amine (1.0 eq.) and the tertiary amine base (1.1 eq.) in the anhydrous aprotic solvent.
-
Addition of this compound: Cool the solution to 0 °C. Slowly add this compound (1.05 eq.) to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Quench the reaction with water. Extract the product with an appropriate organic solvent.
-
Purification: Wash the combined organic layers with dilute aqueous acid (e.g., 1M HCl) to remove excess amine, followed by saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo. The crude amide can be purified by recrystallization or column chromatography.
Self-Validating System:
-
The formation of a precipitate (triethylammonium fluoride) upon addition of the acyl fluoride can be an initial indicator of reaction progress.
-
The disappearance of the starting amine and the appearance of a new, less polar spot on TLC (or a new peak with the expected mass in LC-MS) confirms the formation of the amide product.
Diagram of the Reaction Mechanism:
Caption: Mechanism of perfluorinated amide synthesis.
Synthesis of Perfluorinated Ketones
Perfluorinated ketones are valuable building blocks in organic synthesis.[10][11][12] Their synthesis can be achieved by the reaction of this compound with organometallic reagents, such as Grignard reagents or organolithium species.
Protocol 3: General Procedure for the Synthesis of a Perfluorinated Ketone
This protocol is a representative example based on the reactions of acyl halides with organometallic reagents.
Materials:
-
This compound
-
Organometallic reagent (e.g., Phenylmagnesium bromide, n-Butyllithium)
-
Anhydrous ethereal solvent (e.g., THF, diethyl ether)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and under an inert atmosphere, prepare a solution of this compound (1.0 eq.) in the anhydrous ethereal solvent.
-
Addition of Organometallic Reagent: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add the organometallic reagent (1.0 eq.) dropwise from the addition funnel.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C for 1-2 hours. Monitor the reaction by quenching small aliquots with a proton source and analyzing by GC-MS.
-
Work-up: Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature.
-
Purification: Extract the aqueous layer with an organic solvent. Wash the combined organic layers with brine, dry over an anhydrous drying agent, filter, and concentrate. The crude ketone can be purified by distillation or column chromatography.
Critical Experimental Choice:
-
Low Temperature (-78 °C): This is crucial to prevent over-addition of the organometallic reagent to the newly formed ketone, which would lead to the formation of a tertiary alcohol byproduct.
Diagram of the Logical Relationship:
Caption: Reaction pathway and potential side-product in ketone synthesis.
Conclusion and Future Outlook
This compound is a highly effective and versatile reagent for the introduction of the perfluorovaleryl group into organic molecules. Its high reactivity, driven by the strong electron-withdrawing nature of the perfluoroalkyl chain, allows for the efficient synthesis of perfluorinated esters, amides, and ketones under relatively mild conditions. The protocols outlined in this guide provide a solid foundation for researchers to utilize this powerful tool in their synthetic endeavors. As the demand for complex fluorinated molecules in drug discovery and materials science continues to grow, the importance of reagents like this compound is set to increase, paving the way for the development of novel compounds with enhanced properties.
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Synthesis of Fluorinated Amide Derivatives via a Radical N-Perfluoroalkylation–Defluorination Pathway. ACS Publications. [Link]
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Application Notes & Protocols: Perfluorovaleryl Fluoride in Polymer Synthesis and Modification
Abstract: Perfluorovaleryl fluoride (PFVF), the acyl fluoride of perfluorovaleric acid, is a highly reactive and versatile reagent for the introduction of perfluorobutyl moieties (-C4F9) into organic molecules and macromolecules. Its high electrophilicity makes it an exceptional agent for acylating nucleophilic functional groups such as alcohols and amines. This guide provides an in-depth exploration of the application of this compound in two key areas of polymer science: the synthesis of novel fluorinated polymers through monomer modification and the post-fabrication surface modification of existing polymers. The protocols detailed herein are designed to provide researchers, materials scientists, and drug development professionals with a robust framework for creating advanced materials with tailored properties, including enhanced hydrophobicity, oleophobicity, chemical inertness, and low surface energy.[1]
Part 1: Reagent Profile, Reactivity, and Safety
Physicochemical Properties
This compound (PFVF) is the five-carbon member of the perfluoroacyl fluoride family. Its properties are dominated by the electron-withdrawing effects of the fluorine atoms, which render the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.
| Property | Value |
| Chemical Formula | C₅F₁₀O |
| Molecular Weight | 266.04 g/mol |
| Structure | CF₃(CF₂)₃C(O)F |
| Appearance | Colorless liquid (Expected) |
| Key Reactivity | Highly reactive acylating agent; moisture sensitive |
Core Reactivity: Nucleophilic Acyl Substitution
The primary utility of PFVF stems from its role in nucleophilic acyl substitution. A nucleophile (Nu:), such as an alcohol or amine, attacks the electrophilic carbonyl carbon. The fluoride ion is an excellent leaving group, facilitating a rapid and often high-yield reaction to form a new ester or amide bond, thereby covalently attaching the perfluorobutylcarbonyl group to the target molecule. A key consideration is the concurrent production of hydrogen fluoride (HF), which must be neutralized by a suitable non-nucleophilic base.
Critical Safety Protocol
Perfluoroacyl fluorides are hazardous compounds that demand strict safety protocols. Their high reactivity extends to biological nucleophiles, and their hydrolysis product is highly toxic.
-
Handling: All manipulations must be conducted in a certified chemical fume hood with proper ventilation.[2][3]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (butyl rubber or neoprene), a flame-retardant lab coat, and chemical splash goggles with a full-face shield.[3]
-
Moisture Sensitivity: PFVF reacts violently with water to release highly toxic and corrosive hydrogen fluoride (HF) gas. All glassware must be oven- or flame-dried, and reactions must be conducted under an inert atmosphere (e.g., Nitrogen or Argon).[2]
-
Incompatible Materials: Avoid contact with water, strong acids, strong bases (unless used as a controlled reagent), alcohols, and amines. Do not store in glass containers for long periods, as liberated HF can etch glass.[2][4]
-
Waste Disposal: All waste must be quenched carefully with a suitable alcohol (e.g., isopropanol) in a compatible solvent and neutralized before being disposed of as hazardous chemical waste according to institutional guidelines.
Caption: Workflow for synthesis of side-chain fluorinated polymers.
Protocol 1: Synthesis of 2-((Perfluorovaleryl)oxy)ethyl Methacrylate
This protocol describes the acylation of 2-hydroxyethyl methacrylate (HEMA) with PFVF. The resulting monomer can be polymerized to yield poly(HEMA) with perfluorinated side chains, a material with potential applications in hydrophobic coatings and biomedical devices.
Materials:
-
2-Hydroxyethyl methacrylate (HEMA), inhibitor-free
-
This compound (PFVF)
-
Anhydrous Pyridine
-
Anhydrous Dichloromethane (DCM)
-
Deionized Water
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Schlenk flask, magnetic stirrer, inert gas line (N₂ or Ar), syringes
Methodology:
-
Reactor Preparation: Flame-dry a 250 mL Schlenk flask equipped with a magnetic stir bar under vacuum and backfill with nitrogen. Allow to cool to room temperature.
-
Reagent Charging: Under a positive nitrogen flow, add anhydrous DCM (100 mL) to the flask. Add HEMA (1.0 eq) via syringe. Cool the flask to 0 °C in an ice bath.
-
Base Addition: Slowly add anhydrous pyridine (1.1 eq) to the stirring solution.
-
Causality: Pyridine acts as a non-nucleophilic base to neutralize the HF byproduct, preventing it from catalyzing side reactions or corroding the equipment. An excess ensures complete neutralization.
-
-
Acylation: Add PFVF (1.05 eq) dropwise via syringe over 30 minutes. A white precipitate (pyridinium hydrofluoride) will form.
-
Causality: Slow, dropwise addition at 0 °C is crucial to control the exothermic reaction and prevent potential side reactions or thermal degradation of the methacrylate monomer.
-
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-16 hours under a nitrogen atmosphere to ensure complete conversion.
-
Work-up & Purification: a. Quench the reaction by slowly adding deionized water. b. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with deionized water (2x), saturated sodium bicarbonate solution (2x), and brine (1x).
- Causality: The aqueous washes remove the pyridinium salt and any unreacted water-soluble reagents. The bicarbonate wash ensures all acidic traces are removed. c. Dry the organic layer over anhydrous magnesium sulfate. d. Filter off the drying agent and remove the solvent (DCM) via rotary evaporation at low temperature (<30 °C) to prevent premature polymerization of the product.
-
Characterization: Confirm the structure of the resulting 2-((perfluorovaleryl)oxy)ethyl methacrylate via ¹H NMR, ¹⁹F NMR, and FTIR spectroscopy before storage or use.
Part 3: Application in Polymer Surface Modification
Scientific Principle: The surface properties of a pre-formed polymer object can be dramatically altered without changing its bulk characteristics. By reacting PFVF with functional groups present on a polymer's surface, a covalently bound, low-energy perfluorinated layer can be created. This is a powerful method to impart hydrophobicity and oleophobicity to otherwise hydrophilic or reactive materials. This process is particularly effective on polymers rich in surface hydroxyl or amine groups. [5][6]
Caption: General workflow for polymer surface modification with PFVF.
Protocol 2: Surface Modification of a Poly(vinyl alcohol) (PVOH) Film
This protocol details the transformation of a hydrophilic PVOH film into a highly hydrophobic, water-repellent surface.
Materials:
-
Pre-cast PVOH film
-
Anhydrous N,N-Dimethylformamide (DMF)
-
This compound (PFVF)
-
Anhydrous Triethylamine (TEA)
-
Anhydrous Acetone (for washing)
-
Reaction vessel with inert gas inlet/outlet
Methodology:
-
Substrate Preparation: Cut the PVOH film to the desired dimensions. Dry the film in a vacuum oven at 60 °C for 4 hours to remove adsorbed water.
-
Reaction Setup: Place the dried PVOH film in a reaction vessel. Add enough anhydrous DMF to fully immerse the film. Seal the vessel and purge with nitrogen for 20 minutes.
-
Causality: Anhydrous aprotic solvents like DMF are necessary to swell the polymer, allowing access to the hydroxyl groups, without reacting with the PFVF.
-
-
Reagent Addition: Add triethylamine (2.0 eq relative to estimated surface hydroxyls) to the vessel. Subsequently, add PFVF (1.5 eq) and gently agitate the vessel at room temperature for 4-6 hours.
-
Causality: The reaction is confined to the surface and near-surface region. TEA is a suitable base to scavenge the HF byproduct in this system.
-
-
Purification: a. Remove the film from the reaction solution and immediately immerse it in a bath of anhydrous acetone. b. Sonicate the film in fresh portions of acetone for 15 minutes (repeat 3 times).
- Causality: This step is critical to remove all unreacted reagents and byproducts (triethylammonium hydrofluoride) from the surface. Incomplete washing will lead to inaccurate surface characterization.
-
Drying: Dry the modified film in a vacuum oven at 50 °C for 2 hours.
-
Verification: The success of the modification can be immediately observed by a dramatic change in wetting behavior. Droplets of water should bead up on the surface with a high contact angle.
Part 4: Characterization of PFVF-Modified Polymers
Validating the successful incorporation of the perfluorobutyl moiety is essential. A combination of surface-sensitive and bulk analytical techniques should be employed.
| Technique | Purpose & Principle | Expected Result for Successful Modification |
| Contact Angle Goniometry | Measures surface wettability by determining the contact angle of a liquid (e.g., water, diiodomethane) on the surface. A direct probe of surface energy. [7][8] | Significant increase in the static water contact angle (typically >110°). Decrease in overall surface free energy. |
| X-Ray Photoelectron Spectroscopy (XPS) | A high-vacuum, surface-sensitive technique (<10 nm depth) that provides elemental composition and chemical state information. [7][9] | Emergence of a strong F 1s signal. Appearance of high binding energy peaks in the C 1s spectrum corresponding to -CF₂- and O=C-CF₂ groups. |
| Attenuated Total Reflectance-Fourier Transform Infrared Spectroscopy (ATR-FTIR) | An infrared spectroscopy technique that analyzes the surface of a material (penetration depth ~0.5-2 µm). [6][10] | Appearance of a strong C=O stretching band (ester/amide) at ~1780 cm⁻¹. Strong, characteristic C-F stretching bands in the 1100-1300 cm⁻¹ region. |
| ¹⁹F Nuclear Magnetic Resonance (NMR) | For soluble polymers (from Protocol 1), ¹⁹F NMR provides definitive structural confirmation and information about the fluorine environment. [9][11] | Characteristic signals corresponding to the CF₃- (~ -81 ppm) and the three distinct -CF₂- groups of the perfluorobutyl chain. |
References
- Ivanov, A. A., & Belov, N. A. (2021). Fluorinated polymers: evaluation and characterization of structure and composition.
- International Programme on Chemical Safety (IPCS), & Commission of the European Communities (CEC). (1993). Perchloryl Fluoride.
- BenchChem. (2025).
- Ameduri, B., & Sawada, H. (Eds.). (2017).
- ResearchGate. (2025).
- ResearchGate. (2025). Synthesis and Application of Fluorine-Containing Polymers with Low Surface Energy.
- Wang, Y., et al. (2023).
- National Oceanic and Atmospheric Administration (NOAA). CAMEO Chemicals: Perchloryl Fluoride.
- Ribeiro, C., et al. (2018).
- Kumar, V., et al. (2023). Comparative study of surface modification of fluorinated and non-fluorinated polymers using SDBD air plasma. Scientific Reports, 13, 17495.
- Valerievich, S. A., et al. (2023). Biostable Fluorine-Containing Coatings on the Surface of Polymers.
- Ameduri, B. (2021). Fluoropolymers as Unique and Irreplaceable Materials: Challenges and Future Trends in These Specific Per or Poly-Fluoroalkyl Substances. Polymers, 13(21), 3749.
- Synquest Labs.
- New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Perchloryl Fluoride.
- Vargo, T. G., et al. (2008). Surface modification of poly(dimethylsiloxane) with a perfluorinated alkoxysilane for selectivity toward fluorous tagged peptides. Analytical Chemistry, 80(5), 1381-1389.
- Owen, M. J., & Clarson, S. J. (2000).
- Brinati, G., et al. (2020). Method for the synthesis of fluoropolymers. U.S.
- Ober, C. K., & Gocal, D. K. (2014). Synthesis and Application of Fluorine-Containing Polymers with Low Surface Energy. Accounts of Chemical Research, 47(10), 3057-3065.
- Ameduri, B. (2009). Fluoroelastomers: synthesis, properties and applications. Progress in Polymer Science, 34(9), 845-879.
- Hintzer, K., et al. (2011). Method for manufacturing fluoropolymers.
- BenchChem. (2025).
- Town of Fort Frances. Fluoride Handling Procedure.
- ResearchGate. (2009).
- Ameduri, B., et al. (2020). Synthesis of New Fluoroboronated Materials by Chemical Modification of Fluorinated Functional Polymers. Polymers, 12(5), 1048.
- BenchChem. (2025).
- Gibbs, D. S., & Griffin, D. A. (1961). Polymerization of fluorine containing monomers. U.S.
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Surface Modification of Materials with Perfluorovaleryl Fluoride: Application Notes and Protocols
Introduction: Harnessing the Power of Perfluorination for Advanced Surface Engineering
In the realm of materials science, the ability to precisely tailor surface properties is paramount for developing advanced technologies. Perfluorinated compounds, characterized by the replacement of hydrogen with fluorine atoms, offer a powerful toolkit for achieving surfaces with exceptionally low energy, leading to properties such as hydrophobicity, oleophobicity, chemical inertness, and high thermal stability.[1] Among these, Perfluorovaleryl fluoride (PFVF), a perfluoroacyl fluoride with the formula C4F9COF, stands out as a highly reactive precursor for creating robust and durable fluorinated surface modifications.
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the surface modification of materials using this compound. We will delve into the underlying chemical principles, offer step-by-step experimental procedures for both gas-phase and solution-phase deposition, and detail the essential characterization techniques to validate the success of the modification. The protocols herein are designed to be adaptable to a range of substrates, empowering researchers to explore the vast potential of PFVF-modified surfaces in their respective fields.
The Chemistry of this compound in Surface Modification
The efficacy of this compound as a surface modifying agent stems from the high reactivity of the acyl fluoride group (-COF). This functional group readily reacts with nucleophilic moieties present on a material's surface, such as hydroxyl (-OH) and amine (-NH2) groups, to form stable covalent bonds (esters and amides, respectively). The perfluorinated tail (C4F9-) of the molecule, being chemically inert and possessing very low intermolecular forces, then orients away from the surface, creating a densely packed, low-energy fluorinated monolayer.[2]
The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, contributing to the exceptional thermal and chemical stability of the resulting modified surface.[1] This robustness makes PFVF-modified materials suitable for applications in harsh environments.
Safety First: Handling this compound
This compound, like other acyl fluorides, is a corrosive and moisture-sensitive compound that requires careful handling in a controlled laboratory environment.
Table 1: Safety Precautions for Handling this compound
| Precaution Category | Specific Recommendations |
| Personal Protective Equipment (PPE) | Always wear chemical safety goggles, a face shield, a lab coat, and heavy-duty, chemical-resistant gloves (e.g., butyl rubber or neoprene).[3] |
| Ventilation | All manipulations must be performed in a certified chemical fume hood with adequate airflow to prevent inhalation of corrosive vapors. |
| Moisture Sensitivity | Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis to perfluorovaleric acid and hydrogen fluoride. Use dry glassware and solvents. |
| Storage | Store in a tightly sealed, corrosion-resistant container in a cool, dry, and well-ventilated area, away from incompatible materials such as water, acids, bases, and alcohols. |
| Spill & Disposal | In case of a spill, neutralize with a suitable absorbent material (e.g., sodium bicarbonate or calcium carbonate) and dispose of as hazardous waste according to institutional guidelines. |
Experimental Protocols for Surface Modification
The choice between gas-phase and solution-phase deposition depends on the substrate's nature, the desired uniformity of the coating, and the available equipment.
Protocol 1: Gas-Phase Deposition of this compound
Gas-phase deposition is ideal for creating uniform, thin coatings on complex geometries and for substrates that are sensitive to solvents.[4] This method relies on the sublimation or vaporization of PFVF and its subsequent reaction with the substrate surface in a vacuum chamber.
Workflow for Gas-Phase Deposition:
Caption: Workflow for gas-phase surface modification with this compound.
Step-by-Step Methodology:
-
Substrate Preparation:
-
Thoroughly clean the substrate to remove any organic contaminants. This can be achieved by sonication in a series of solvents (e.g., acetone, isopropanol, deionized water).
-
Activate the surface to generate hydroxyl groups. For silicon-based substrates, a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) or an oxygen plasma treatment is effective. Caution: Piranha solution is extremely corrosive and explosive when mixed with organic solvents. Handle with extreme care. For other metal oxides, UV-ozone treatment can be used.[5]
-
-
Deposition:
-
Place the cleaned and activated substrate in a vacuum deposition chamber.
-
Evacuate the chamber to a base pressure of at least 10^-5 Torr to remove atmospheric contaminants.
-
Gently heat the this compound source in a separate container connected to the chamber to introduce its vapor. The temperature will depend on the desired vapor pressure.
-
Allow the PFVF vapor to react with the substrate surface for a predetermined time (typically 30 minutes to several hours). The substrate can be heated to facilitate the reaction, but this depends on the substrate's thermal stability.
-
-
Post-Deposition and Curing:
-
After the deposition period, stop the flow of PFVF vapor and purge the chamber with an inert gas (e.g., nitrogen or argon).
-
Bring the chamber back to atmospheric pressure.
-
Optional: Anneal the coated substrate at a moderate temperature (e.g., 100-150 °C) to remove any unreacted PFVF and to promote the organization of the perfluoroalkyl chains.
-
Protocol 2: Solution-Phase Deposition of this compound
Solution-phase deposition is a more accessible method that does not require specialized vacuum equipment.[6] It is suitable for flat or gently curved substrates. The choice of solvent is critical; it must be anhydrous and inert to PFVF.
Workflow for Solution-Phase Deposition:
Caption: Workflow for solution-phase surface modification with this compound.
Step-by-Step Methodology:
-
Substrate and Solution Preparation:
-
Prepare the substrate as described in the gas-phase protocol (Section 3.1, Step 1).
-
In a glovebox or under a continuous flow of inert gas, prepare a dilute solution of this compound (e.g., 1-5% v/v) in an anhydrous, aprotic solvent such as toluene, hexane, or a fluorinated solvent.
-
-
Deposition:
-
Immerse the cleaned and activated substrate into the PFVF solution.
-
Allow the reaction to proceed for a set duration (e.g., 1-24 hours) at room temperature or with gentle heating. The reaction vessel should be sealed to prevent the ingress of atmospheric moisture.
-
-
Post-Deposition and Curing:
-
Remove the substrate from the solution and rinse it thoroughly with fresh anhydrous solvent to remove any unreacted PFVF.
-
Dry the substrate under a stream of inert gas.
-
Cure the coated substrate in an oven at a temperature of 100-150 °C for 1-2 hours to drive the reaction to completion and remove residual solvent.
-
Characterization of PFVF-Modified Surfaces
Thorough characterization is essential to confirm the successful modification of the surface and to quantify the resulting properties.
Table 2: Key Characterization Techniques
| Technique | Information Obtained |
| Contact Angle Goniometry | Measures the static and dynamic contact angles of water and other liquids on the surface. A significant increase in the water contact angle (typically >110°) is a primary indicator of a successful hydrophobic modification.[7][8][9] |
| X-ray Photoelectron Spectroscopy (XPS) | Provides elemental and chemical state information of the surface. The appearance of a strong F1s signal and characteristic C1s peaks corresponding to C-F bonds confirms the presence of the perfluorinated coating.[10][11][12] |
| Attenuated Total Reflectance-Fourier Transform Infrared Spectroscopy (ATR-FTIR) | Can detect the formation of new chemical bonds (e.g., ester or amide linkages) at the interface and the presence of C-F vibrational modes. |
| Atomic Force Microscopy (AFM) | Characterizes the surface topography and roughness. It can reveal changes in surface morphology after modification. |
Expected Outcomes:
A successful surface modification with this compound will result in:
-
High Water Contact Angle: Typically in the range of 110-120° for a flat surface.
-
Low Contact Angle Hysteresis: Indicating a smooth and chemically homogeneous surface.
-
Presence of Fluorine in XPS Spectra: With characteristic binding energies for C-F, CF2, and CF3 species.
-
Increased Chemical Resistance: The modified surface should exhibit enhanced stability towards various chemicals.
Applications in Research and Drug Development
The unique properties of PFVF-modified surfaces open up a wide range of applications:
-
Biomedical Devices: Creating anti-fouling surfaces on implants and surgical tools to reduce protein adsorption and bacterial adhesion.
-
Microfluidics: Modifying the inner surfaces of microchannels to control fluid flow and prevent non-specific binding of biomolecules.
-
Drug Delivery: Functionalizing nanoparticles and other drug carriers to enhance their stability and control their interaction with biological environments.
-
High-Performance Coatings: Developing protective coatings for electronics, optics, and other sensitive components that require resistance to moisture and harsh chemicals.[13][14]
Conclusion
This compound is a potent and versatile reagent for the creation of high-performance, low-energy surfaces. By following the detailed protocols and safety guidelines presented in this document, researchers can effectively modify a wide range of materials to achieve desired surface properties. The key to successful and reproducible surface modification lies in meticulous substrate preparation, careful control of reaction conditions, and comprehensive surface characterization. The robust and stable nature of the resulting perfluorinated surfaces offers significant advantages for a multitude of applications in materials science, biotechnology, and beyond.
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Contact angle of water on the fluorine-modified coatings with fluorine content in resin (wt%). (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Surface Science View of Perfluoroalkyl Acids (PFAAs) in the Environment. (n.d.). NCBI. Retrieved January 18, 2026, from [Link]
-
Surface analysis by XPS. XPS spectra of PTFE modified by LiEDA for (a)... (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
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Figure 4. C1s XPS spectra of HDPE and UHMWPE samples rf PEF treated... (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Contact angle analysis for polyvinylidene fluoride (PVDF) base coat and... (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Measurement of the contact angle at the PFA surface. a Oil droplet:... (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
XPS spectra of C1s recorded for each PTFE surface variant. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
The Fate of Fluorine Post Per- and Polyfluoroalkyl Substances Destruction during the Thermal Treatment of Biosolids: A Thermodynamic Study. (2024, July 15). MDPI. Retrieved January 18, 2026, from [Link]
-
Forever Chemicals, Per-and Polyfluoroalkyl Substances (PFAS), in Lubrication. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]
-
Contact Angle Measurement: The Definitive Guide (2026). (2024, August 17). Droplet Lab. Retrieved January 18, 2026, from [Link]
-
Surface Modification of Porous Silica with the Liquid Phase Deposition Process Using Solid Materials for Fluorine Scavenger. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
(a) Water contact angle of different membranes versus drop age and (b)... (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
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XPS spectra and XPS-peak-differentiation-imitating of C1s and F1s peaks... (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Fluorine Based Superhydrophobic Coatings. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]
-
(PDF) Fluorine Based Superhydrophobic Coatings. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Gas Phase Deposition of Trichloro(1H,1H,2H,2H-perfluorooctyl)silane on Silicon Dioxide, by XPS. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
(PDF) Surface chemistry of fluoroalkylated nanoporous activated carbons: XPS and 19F NMR study. (2024, April 16). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Fluorine-Free Superhydrophobic Coatings Based on Silicone and Functionalized Colloidal Silica. (2019, February 28). MDPI. Retrieved January 18, 2026, from [Link]
-
Hydrophobic coatings for prevention of dental enamel erosion. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Fabrication of Corrosion-Resistant Superhydrophobic Coatings and Impermeable Porous Structures Using Fluorinated Microemulsions Containing Thermally Decomposable Surfactants. (2024, September 11). MDPI. Retrieved January 18, 2026, from [Link]
-
Fluoride Substitution: Quantifying Surface Hydroxyls of Metal Oxides with Fluoride Ions. (2024, June 11). Wiley Online Library. Retrieved January 18, 2026, from [Link]
-
Biostable Fluorine-Containing Coatings on the Surface of Polymers. (2023, February 13). MDPI. Retrieved January 18, 2026, from [Link]
-
Chemical Stability of PFSA Membranes in Heavy-Duty Fuel Cells: Fluoride Emission Rate Model. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]
-
Quantitative Infrared Cross Sections of Vapor-phase Perfluoroalkanoyl Fluorides (C5 to C8 ). (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]_
-
Ultraviolet Irradiation-Induced Substitution of Fluorine with Hydroxyl Radical for Mass Spectrometric Analysis of Perfluorooctane Sulfonyl Fluoride. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Biostable Fluorine-Containing Coatings on the Surface of Polymers. (n.d.). SciSpace. Retrieved January 18, 2026, from [Link]
-
The shape of perfluorobutyryl fluoride, C3F7COF, in the gas phase. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Dynamics of Fluoride Bioavailability in the Biofilms of Different Oral Surfaces after Amine Fluoride and Sodium Fluoride Application. (2016, January 5). PubMed. Retrieved January 18, 2026, from [Link]
-
(PDF) Catalytic effect of fluoride on silica polymerization at neutral pH. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Formation of nanostructured silicas through the fluoride catalysed self-polymerization of Q-type functional silica cages. (n.d.). Royal Society of Chemistry. Retrieved January 18, 2026, from [Link]
-
Effect of Fluoride Layer Growth on the Deposition Rate under Different Microchannel Structures. (2023, November 24). NCBI. Retrieved January 18, 2026, from [Link]
-
Clarifying the impacts of surface hydroxyls on CO oxidation on CeO2(100) surfaces: a DFT+U study. (n.d.). Royal Society of Chemistry. Retrieved January 18, 2026, from [Link]
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- 14. researchgate.net [researchgate.net]
Application Notes & Protocols: Enhancing Biomolecule Analysis through Derivatization with Perfluorovaleryl Fluoride
Introduction: The Imperative for Derivatization in Modern Bioanalysis
In the landscape of bioanalytical chemistry, particularly for chromatographic techniques like Gas Chromatography (GC), the intrinsic properties of many biomolecules present a significant challenge. Molecules such as amino acids, neurotransmitters, and small peptides are often polar, non-volatile, and thermally labile.[1] Direct injection of these compounds into a hot GC inlet would lead to decomposition rather than the desired volatilization for separation.
Derivatization is the cornerstone technique employed to overcome these limitations.[2] It is a chemical process that transforms an analyte into a new compound, or "derivative," with properties that are more amenable to the analytical method. The primary objectives of derivatizing biomolecules for GC analysis are:
-
To Increase Volatility: By masking polar functional groups (e.g., -OH, -NH2, -COOH, -SH) with nonpolar moieties, the boiling point of the analyte is significantly lowered.[1]
-
To Enhance Thermal Stability: The resulting derivatives are more stable at the high temperatures required for GC separation.[3]
-
To Improve Detection Sensitivity: The introduction of specific chemical groups can dramatically enhance the response of the analyte to a particular detector.[2]
Perfluorinated acylating agents, such as Perfluorovaleryl fluoride (PFVF), also known as nonafluoropentanoyl fluoride, and its close analog Pentafluoropropionic Anhydride (PFPA), are exceptionally powerful reagents for this purpose. The introduction of a perfluoroalkyl chain provides the derivative with high volatility and excellent chromatographic properties. Critically, the numerous fluorine atoms act as strong electron-capturing entities, making the derivatives ideal for highly sensitive detection using Electron Capture Detectors (ECD) or, more commonly, Gas Chromatography-Mass Spectrometry (GC-MS) in the Electron-Capture Negative-Ion Chemical Ionization (ECNICI) mode.[3]
This application note provides a detailed guide to the theory, application, and protocols for derivatizing biomolecules using this compound and its analogs, with a specific focus on the robust analysis of amino acids.
The Chemistry of this compound Derivatization
2.1. Reagent Profile and Reactivity
This compound is a highly electrophilic acylating agent. Its reactivity stems from the electron-withdrawing effect of the perfluorobutyl group (C4F9-), which makes the carbonyl carbon highly susceptible to nucleophilic attack.
It readily and quantitatively reacts with nucleophilic functional groups containing active hydrogens, most notably:
-
Primary and Secondary Amines (-NH2, -NHR)
-
Hydroxyl Groups (-OH)
-
Thiol Groups (-SH)
2.2. Reaction Mechanism: Nucleophilic Acyl Substitution
The derivatization reaction proceeds via a classic nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen (of an amine), oxygen (of a hydroxyl), or sulfur (of a thiol) atom of the biomolecule attacks the electron-deficient carbonyl carbon of the this compound. This forms a tetrahedral intermediate, which then collapses, expelling the highly stable fluoride ion as a leaving group. The result is the formation of a stable, covalent perfluorovaleryl amide, ester, or thioester, respectively.
Caption: Nucleophilic acyl substitution mechanism for PFVF derivatization.
Protocol: Two-Step Derivatization of Amino Acids for GC-MS Analysis
This protocol details a robust, field-proven two-step method for the derivatization of amino acids. It is designed to be a self-validating system through the in situ generation of stable-isotope labeled internal standards, which is critical for accurate quantification.[4][5] While this protocol specifies Pentafluoropropionic Anhydride (PFPA), the procedure is directly applicable to this compound, which would be used in the same acylation step.
3.1. Rationale for the Two-Step Approach
Amino acids are zwitterionic molecules containing both a basic amino group and an acidic carboxyl group. A single-step reaction with an acylating agent like PFVF is insufficient, as the carboxyl group requires a different chemical modification to become volatile. Therefore, a sequential approach is necessary:
-
Esterification: The carboxyl group (-COOH) is converted to its methyl ester (-COOCH3) to block its polar nature.[6]
-
Acylation: The remaining active hydrogens on the amino (-NH2), hydroxyl (-OH), and thiol (-SH) groups are acylated with the perfluoroacyl reagent.[5]
3.2. Materials and Reagents
-
Amino Acid Standard Mix
-
Biological Sample (e.g., 50 µL of urine or plasma)
-
Internal Standard Mix (Synthetic amino acids)
-
Esterification Reagent 1: 2M HCl in Methanol (CH3OH)
-
Esterification Reagent 2 (for IS): 2M HCl in Deutero-Methanol (CD3OD)
-
Acylation Reagent: this compound (PFVF) or Pentafluoropropionic Anhydride (PFPA)
-
Solvent: Ethyl Acetate (EA), Toluene
-
Borate Buffer (pH 9.0)
-
Nitrogen gas stream for evaporation
-
Heated reaction block or oven
-
Centrifuge
3.3. Step-by-Step Protocol
Step 1: Sample Preparation and Esterification
-
Pipette 50 µL of the biological sample (e.g., urine) into a reaction vial.
-
Add the synthetic amino acid internal standard mix.
-
Evaporate the sample to complete dryness under a gentle stream of nitrogen.
-
For Endogenous Amino Acids: Add 100 µL of 2M HCl in CH3OH.
-
For Internal Standards (prepared separately): Use 100 µL of 2M HCl in CD3OD to create trideuteromethyl esters, which will have a +3 Da mass shift for MS detection.[4]
-
Seal the vials tightly and heat at 80°C for 60 minutes.
-
Cool the vials to room temperature and evaporate the acidic methanol completely under nitrogen.
Step 2: Acylation
-
To the dried methyl ester residue, add 50 µL of Ethyl Acetate (EA) and 20 µL of this compound (or PFPA).
-
Seal the vials and heat at 65°C for 30 minutes.
-
Cool the vials to room temperature. Evaporate the solvent and excess reagent under a nitrogen stream. Causality Note: Complete removal of the highly reactive acylating agent is crucial to prevent damage to the GC column.
Step 3: Extraction and Sample Cleanup
-
To the dried derivative residue, add 200 µL of borate buffer (pH 9.0) to create an aqueous phase.
-
Immediately add 200 µL of Toluene and vortex-mix for 60 seconds. Causality Note: This liquid-liquid extraction transfers the nonpolar derivatives into the organic toluene phase, leaving behind salts and polar impurities in the aqueous phase, effectively cleaning the sample.[5]
-
Centrifuge the vials at 800 x g for 5 minutes to achieve clean phase separation.
-
Carefully transfer ~150 µL of the upper toluene layer into a GC autosampler vial with a microinsert.
-
The sample is now ready for GC-MS analysis. Studies have shown these derivatives to be stable in toluene for at least 14 days, allowing for flexibility in analysis scheduling.[5]
Experimental Workflow and Data
The entire process, from sample collection to data analysis, follows a logical and streamlined workflow.
Sources
- 1. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 2. weber.hu [weber.hu]
- 3. GC-MS Studies on the Conversion and Derivatization of γ-Glutamyl Peptides to Pyroglutamate (5-Oxo-Proline) Methyl Ester Pentafluoropropione Amide Derivatives [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Application Notes & Protocols: A Researcher's Guide to Acylation using Perfluorovaleryl Fluoride
Introduction: The Strategic Role of Perfluorovaleryl Fluoride in Modern Synthesis
In the landscape of synthetic chemistry, the strategic introduction of fluorinated moieties is a cornerstone of modern molecular design, particularly in the development of pharmaceuticals, agrochemicals, and advanced materials. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics—make it a highly sought-after element. This compound (C₄F₉COF), also known as nonafluoropentanoyl fluoride, is a powerful and versatile reagent for introducing the perfluoropentanoyl group.
Acyl fluorides, in general, occupy a favorable position in the hierarchy of acylating agents. They are often more stable and easier to handle than their highly reactive acyl chloride or bromide counterparts, yet they exhibit excellent reactivity for a broad range of nucleophilic acyl substitution reactions.[1][2] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the properties, safety considerations, reaction mechanisms, and detailed experimental protocols for the effective use of this compound in acylation reactions.
Reagent Profile: Chemical Properties and Safe Handling
A thorough understanding of a reagent's properties and hazards is a prerequisite for its safe and effective use in any laboratory setting. This compound is a reactive chemical that demands careful handling.
Physical and Chemical Properties
The key properties of this compound are summarized below. This data is critical for planning experimental setups, particularly concerning reaction temperature and solvent choice.
| Property | Value |
| Chemical Formula | C₅F₁₀O |
| Molecular Weight | 266.04 g/mol |
| Appearance | Colorless liquid or gas |
| Boiling Point | ~23-25 °C |
| Density | ~1.6 g/cm³ |
| Reactivity | Moisture-sensitive; reacts with water to form perfluorovaleric acid and hydrogen fluoride (HF).[3] |
Critical Safety and Handling Procedures
This compound and its potential hydrolysis product, HF, are corrosive and toxic. Strict adherence to safety protocols is mandatory.
-
Engineering Controls : All manipulations involving this compound must be conducted within a certified chemical fume hood to prevent inhalation of vapors. Ensure that an eyewash station and safety shower are readily accessible.[3]
-
Personal Protective Equipment (PPE) :
-
Eye Protection : Wear tight-fitting safety goggles and a face shield.
-
Hand Protection : Use chemically resistant gloves (e.g., neoprene or butyl rubber). Standard nitrile gloves may not provide sufficient protection for prolonged contact.
-
Skin and Body Protection : Wear a flame-retardant lab coat and closed-toe shoes. Ensure no skin is exposed.[3]
-
-
Storage : Store this compound in a tightly sealed container, preferably in a cool, dry, and well-ventilated area designated for corrosive and reactive chemicals. It must be stored away from incompatible materials such as water, strong acids, bases, and reducing agents.[3]
-
Spill and Waste Management :
-
Spills : In case of a small spill, absorb the material with an inert, dry absorbent (e.g., vermiculite or sand). The contaminated material should then be neutralized cautiously with a weak base like sodium bicarbonate solution before being collected in a sealed container for hazardous waste disposal.
-
Waste Disposal : Dispose of all waste materials, including empty containers and contaminated absorbents, in accordance with local, state, and federal hazardous waste regulations. Never pour this compound waste down the drain.
-
The Mechanism of Friedel-Crafts Acylation
A primary application of this compound is in Friedel-Crafts acylation reactions to form perfluoroalkyl aryl ketones. The reaction proceeds via an electrophilic aromatic substitution mechanism, which requires the activation of the acyl fluoride by a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[4][5]
The mechanism involves three key steps:
-
Formation of the Acylium Ion : The Lewis acid coordinates to the highly electronegative fluorine atom of this compound. This complexation weakens the C-F bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion. This highly electrophilic species is the active acylating agent.[4][6][7]
-
Electrophilic Attack : The π-electron system of the aromatic ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step disrupts the aromaticity of the ring and forms a carbocation intermediate known as a sigma complex or arenium ion.[7][8]
-
Rearomatization : A weak base, typically the [AlCl₃F]⁻ complex formed in the first step, abstracts a proton from the carbon bearing the new acyl group. This restores the aromaticity of the ring and yields the final aryl ketone product, regenerating the Lewis acid catalyst in the process.[7]
Caption: Figure 1: Mechanism of Friedel-Crafts Acylation.
Experimental Protocol: Synthesis of 4'-Methoxy-nonafluorovalerophenone
This section provides a detailed, step-by-step protocol for the Friedel-Crafts acylation of anisole with this compound.
Materials, Reagents, and Equipment
-
Reagents : this compound (PFVF), Anisole (freshly distilled), Anhydrous Aluminum Chloride (AlCl₃), Anhydrous Dichloromethane (DCM), 1 M Hydrochloric Acid (HCl), Saturated Sodium Bicarbonate (NaHCO₃) solution, Brine, Anhydrous Magnesium Sulfate (MgSO₄).
-
Equipment : Flame-dried round-bottom flask with a magnetic stir bar, dropping funnel, condenser, nitrogen/argon inlet, bubbler, ice-water bath, separatory funnel, rotary evaporator, glassware for column chromatography.
Experimental Workflow Diagram
The overall process from setup to final product is outlined below.
Caption: Figure 2: Experimental Workflow.
Step-by-Step Procedure
CAUTION : This procedure must be performed in a fume hood by trained personnel wearing appropriate PPE.
-
Reaction Setup :
-
Assemble a 250 mL three-neck round-bottom flask, equipped with a magnetic stir bar, a dropping funnel, and a condenser with a nitrogen inlet. Flame-dry all glassware under vacuum and allow it to cool to room temperature under a positive pressure of nitrogen or argon.
-
To the flask, add anhydrous aluminum chloride (1.2 equivalents).
-
Add 100 mL of anhydrous dichloromethane (DCM) via cannula, followed by anisole (1.0 equivalent).
-
-
Reaction Execution :
-
Cool the stirred suspension to 0 °C using an ice-water bath.
-
Charge the dropping funnel with this compound (1.1 equivalents) dissolved in 20 mL of anhydrous DCM.
-
Add the this compound solution dropwise to the reaction mixture over 30-45 minutes. A color change and gas evolution (HCl) may be observed. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until reaction completion is confirmed by TLC or GC-MS analysis.
-
-
Work-up and Isolation :
-
Carefully and slowly pour the reaction mixture into a separate beaker containing 150 g of crushed ice and 50 mL of 1 M HCl. This quenching step is highly exothermic.
-
Transfer the quenched mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice with DCM (2 x 50 mL).
-
Combine all organic layers and wash sequentially with 50 mL of saturated NaHCO₃ solution (caution: potential gas evolution) and 50 mL of brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification :
-
The crude product is purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 4'-Methoxy-nonafluorovalerophenone.
-
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Inactive Lewis acid (hydrolyzed).2. Wet solvent or reagents.3. Insufficient reaction temperature or time. | 1. Use a fresh, unopened bottle of AlCl₃ or sublime it before use.2. Ensure all glassware is rigorously dried and use freshly distilled/anhydrous solvents.3. Allow the reaction to stir longer or warm slightly (monitor for side products). |
| Formation of Multiple Products | 1. Reaction temperature too high.2. Incorrect stoichiometry (excess acylating agent).3. Substrate is highly activated, leading to di-acylation. | 1. Maintain cooling during addition and throughout the reaction if necessary.2. Use precise measurements for all reagents.3. Use a milder Lewis acid or lower the reaction temperature. |
| Difficult Work-up | Emulsion formation during extraction. | Add more brine to the separatory funnel to help break the emulsion. If persistent, filter the entire mixture through a pad of Celite. |
| Low Yield after Purification | Product is volatile or unstable on silica gel. | If the product is volatile, be cautious during solvent removal. Consider alternative purification methods like distillation or using a different stationary phase (e.g., alumina). |
References
- Recent advances in the synthesis of fluoroalkylated compounds using fluoroalkyl anhydrides.RSC Advances.
- Acyl fluoride synthesis by fluorin
- Facile conversion of perfluoroacyl fluorides into other acyl halides.Journal of the Chemical Society, Perkin Transactions 1.
- Typical procedure for the preparation of acyl fluorides.
- Synthesis of Trifluoroacetamidoketones by Acylation of Ferrocene with In Situ Protected Amino Acids.
- Rapid and column-free syntheses of acyl fluorides and peptides using ex situ generated thionyl fluoride.Royal Society of Chemistry.
- SAFETY D
- Synthesis of Acyl Fluorides Using a Stable Reagent.ChemistryViews.
- Benzoyl Fluorides as Fluorination Reagents: Reconstruction of Acyl Fluorides via Reversible Acyl C–F Bond Cleavage/Formation in Palladium Catalysis.
- Optimization of the reaction conditions for the fluoro-carbonylation of 1 and 2.
- Preparation of acyl fluorides with hydrogen fluoride-pyridine and 1,3-dicyclohexylcarbodiimide.ElectronicsAndBooks.
- PPh3-Assisted Esterification of Acyl Fluorides with Ethers via C(sp3)
- Safety Data Sheet - Hampton Research.Hampton Research.
- SAFETY DATA SHEET - Fisher Scientific.Fisher Scientific.
- Friedel–Crafts Acyl
- Selective O‐Acylation of Enol Silyl Ethers with Acyl Fluorides Catalyzed by Fluoride Ions Derived from Potassium Fluoride and 18‐Crown‐6.
- Friedel-Crafts Acylation Reaction Mechanism EAS Vid 7 by Leah4sci.YouTube.
- EAS Reactions (3)
- Friedel-Crafts Acyl
- Friedel-Crafts Acyl
Sources
- 1. Synthesis of Acyl Fluorides Using a Stable Reagent - ChemistryViews [chemistryviews.org]
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- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
Application Note: Synthesis of Perfluorinated Esters via Acylation with Perfluorovaleryl Fluoride
Introduction: The Strategic Value of Perfluorinated Esters
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science.[1][2] Perfluorinated compounds, in particular, exhibit unique physicochemical properties stemming from the high electronegativity and steric demand of fluorine. Perfluorinated esters are valuable synthetic intermediates and target molecules, prized for their enhanced metabolic stability, modulated lipophilicity, and unique conformational preferences which can significantly improve the pharmacokinetic and pharmacodynamic profiles of drug candidates.[2][3]
Perfluorovaleryl fluoride (C₄F₉COF) is a highly efficient acylating agent for the synthesis of these esters. As an acyl fluoride, it is more reactive than the corresponding carboxylic acid or ester but is often easier to handle and can lead to fewer side reactions than its acyl chloride counterpart.[4] This application note provides a comprehensive guide to the synthesis of perfluorinated esters using this compound, detailing the underlying mechanism, a robust experimental protocol, critical safety precautions, and methods for product characterization.
Reaction Mechanism: Nucleophilic Acyl Substitution
The synthesis of a perfluorinated ester from this compound and an alcohol is a classic nucleophilic acyl substitution reaction. The reaction proceeds via the attack of the alcoholic oxygen on the electrophilic carbonyl carbon of the acyl fluoride. The strong electron-withdrawing effect of the perfluorobutyl chain (C₄F₉) significantly enhances the electrophilicity of the carbonyl carbon, facilitating the reaction.
A non-nucleophilic organic base, such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA), is typically required to act as a scavenger for the hydrogen fluoride (HF) byproduct generated during the reaction. This prevents the protonation of the alcohol and drives the equilibrium towards the product.
Caption: Figure 1: Nucleophilic Acyl Substitution Mechanism.
Detailed Experimental Protocol
This protocol provides a general procedure for the esterification of a primary or secondary alcohol. Reaction conditions, particularly temperature and time, may require optimization for specific substrates.
Materials and Reagents
| Material/Reagent | Grade | Supplier | Notes |
| This compound (C₄F₉COF) | ≥97% | Major Chemical Supplier | Handle with extreme care. Moisture sensitive. |
| Alcohol Substrate (R-OH) | Anhydrous | N/A | Ensure dryness to prevent hydrolysis of acyl fluoride. |
| Triethylamine (Et₃N) or DIPEA | Anhydrous, ≥99.5% | Major Chemical Supplier | Freshly distill from CaH₂ for best results. |
| Anhydrous Dichloromethane (DCM) | DriSolv® or equivalent | Major Chemical Supplier | Or other suitable anhydrous aprotic solvent (e.g., THF, Et₂O). |
| Magnesium Sulfate (MgSO₄) | Anhydrous | N/A | For drying organic phase. |
| Hydrochloric Acid (HCl) | 1 M aqueous solution | N/A | For workup. |
| Sodium Bicarbonate (NaHCO₃) | Saturated aqueous solution | N/A | For workup. |
| Brine | Saturated aqueous solution | N/A | For workup. |
Equipment
-
Two-neck round-bottom flask, oven-dried
-
Magnetic stirrer and stir bar
-
Septa
-
Nitrogen or Argon gas line with bubbler
-
Syringes and needles
-
Dropping funnel or syringe pump
-
Ice-water bath
-
Rotary evaporator
-
Standard glassware for workup (separatory funnel, beakers, etc.)
-
Silica gel for column chromatography (if required)
Step-by-Step Synthesis Procedure
Caption: Figure 2: General Experimental Workflow.
-
Reaction Setup: Assemble an oven-dried two-neck round-bottom flask with a magnetic stir bar under a positive pressure of nitrogen or argon.
-
Reagent Preparation: In the flask, dissolve the alcohol (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2-0.5 M.
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
-
Addition of Acyl Fluoride: Slowly add this compound (1.1 eq.) to the reaction mixture dropwise via syringe over 20-30 minutes. Maintain the temperature at 0 °C during the addition. A white precipitate (triethylammonium fluoride) will form.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let it stir for 2-16 hours.
-
Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC) or by analyzing a quenched aliquot by Gas Chromatography-Mass Spectrometry (GC-MS).
-
Aqueous Workup: Upon completion, dilute the reaction mixture with DCM. Transfer to a separatory funnel and wash sequentially with 1 M HCl (to remove excess base), saturated NaHCO₃ (to remove residual acid), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The crude ester can be purified by vacuum distillation or silica gel column chromatography, depending on its physical properties.
Characterization and Analysis
Proper characterization is essential to confirm the structure and purity of the synthesized perfluorinated ester.
-
¹⁹F NMR Spectroscopy: This is the most definitive technique. Expect characteristic signals for the C₄F₉ group: CF₃ (~ -81 ppm), CF₂ (~ -121 to -123 ppm), and CF₂ (~ -126 ppm). The absence of a signal for the acyl fluoride (~ +25 to +45 ppm) indicates complete reaction.
-
¹H and ¹³C NMR Spectroscopy: These will confirm the structure of the alcohol moiety. The signals for protons and carbons alpha to the ester oxygen will show a downfield shift compared to the starting alcohol.
-
Mass Spectrometry (GC-MS or LC-MS): Provides the molecular weight of the product and a characteristic fragmentation pattern, often showing loss of the alkoxy group (OR) and fragments corresponding to the perfluoroacyl cation (C₄F₉CO⁺).[5]
-
Infrared (IR) Spectroscopy: A strong absorption band in the region of 1750-1780 cm⁻¹ is indicative of the ester carbonyl (C=O) stretch.
Critical Safety Precautions
This compound is a hazardous chemical that requires strict safety protocols.
-
Hazard Profile: this compound is corrosive and reacts with moisture (including humidity in the air and on skin) to produce hydrogen fluoride (HF).[6] HF is extremely toxic, corrosive, and can cause severe, delayed-onset burns that require specialized medical treatment. Inhalation is also highly dangerous.[6][7]
-
Engineering Controls: All manipulations must be performed in a certified, well-ventilated chemical fume hood.[6][8] A safety shower and eyewash station must be immediately accessible.[8]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles and a face shield are mandatory.[8]
-
Hand Protection: Use heavy-duty, chemical-resistant gloves such as neoprene or butyl rubber.[8] Avoid latex gloves. Check for leaks before use.
-
Body Protection: Wear a flame-resistant lab coat and an impermeable apron. Ensure legs and feet are covered.
-
-
Spill and Waste Management: Neutralize small spills with sodium bicarbonate. For larger spills, evacuate the area and follow institutional emergency procedures. All waste containing this compound or HF must be disposed of as hazardous waste according to local and federal regulations.[8]
Applications in Drug Development
The introduction of a perfluorinated tail, such as the perfluoropentanoyl group, can profoundly impact a molecule's biological properties.
-
Metabolic Blocking: The strength of the C-F bond makes perfluorinated chains highly resistant to oxidative metabolism by cytochrome P450 enzymes, which can significantly increase the half-life of a drug.[1][2]
-
Tuning Lipophilicity: While highly fluorinated segments are both hydrophobic and lipophobic, their incorporation can be used to fine-tune a molecule's overall lipophilicity, which is critical for controlling absorption, distribution, metabolism, and excretion (ADME) properties.[3]
-
Conformational Control: The steric bulk and electronic nature of perfluoroalkyl groups can lock a molecule into a specific conformation, potentially increasing its binding affinity and selectivity for a biological target.[2]
-
PET Imaging: The synthesis of fluorinated esters is a key step toward creating molecules that can be labeled with the ¹⁸F isotope for use as tracers in Positron Emission Tomography (PET), a powerful in vivo imaging technique for drug discovery and clinical diagnostics.[1]
References
- Process for converting perfluorinated esters to perfluorinated acyl fluorides and/or ketones.
-
Direct Esterification of Carboxylic Acids with Perfluorinated Alcohols Mediated by XtalFluor-E. ResearchGate. [Link]
-
Direct Esterification of Carboxylic Acids with Perfluorinated Alcohols Mediated by XtalFluor-E. ACS Publications. [Link]
-
Recent developments in methods for analysis of perfluorinated persistent pollutants. National Institutes of Health (NIH). [Link]
-
One-pot ester and thioester formation mediated by pentafluoropyridine (PFP). Royal Society of Chemistry. [Link]
-
Trace analysis of per- and polyfluorinated alkyl substances in various matrices-How do current methods perform? ResearchGate. [Link]
-
Fluoride Handling. Town of Fort Frances. [Link]
-
Investigation of Deoxyfluorination of Alkyl Alcohols Using Pentafluoropyridines through a Covalent Intermediate. The Research Repository @ WVU. [Link]
-
Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents. National Institutes of Health (NIH). [Link]
-
Analytical chemistry of perfluoroalkylated substances. ResearchGate. [Link]
-
Synthesis of Tailored Perfluoro Unsaturated Monomers for Potential Applications in Proton Exchange Membrane Preparation. National Institutes of Health (NIH). [Link]
-
Synthesis of novel perfluoroalkyl ether derivatives. ResearchGate. [Link]
-
Tactical Applications of Fluorine in Drug Design and Development. ResearchGate. [Link]
-
Determination of Perfluorinated Surfactants in Surface Water Samples by Two Independent Analytical Techniques: Liquid Chromatography/Tandem Mass Spectrometry and 19F NMR. ResearchGate. [Link]
-
Fluorine in drug discovery: Role, design and case studies. AIMS Press. [Link]
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Synthesis of environmentally relevant fluorinated surfactants--a review. National Institutes of Health (NIH). [Link]
-
Identification of Novel Perfluoroalkyl Ether Carboxylic Acids (PFECAs) and Sulfonic Acids (PFESAs) in Natural Waters Using Accurate Mass Time-of-Flight Mass Spectrometry (TOFMS). National Institutes of Health (NIH). [Link]
-
Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link]
-
PERCHLORYL FLUORIDE HAZARD SUMMARY. NJ.gov. [Link]
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Perfluorovaleryl fluoride in the preparation of emulsifying agents
An in-depth guide for researchers, scientists, and drug development professionals on the synthesis of advanced emulsifying agents utilizing perfluorovaleryl fluoride as a key reactive precursor.
Introduction: The Unique World of Fluorinated Surfactants
Fluorinated surfactants, or fluorosurfactants, represent a specialized class of surface-active agents where the hydrophobic tail is partially or fully fluorinated.[1] This substitution of hydrogen with fluorine atoms imparts a unique combination of properties not found in traditional hydrocarbon-based surfactants. The high electronegativity and low polarizability of the fluorine atom lead to weak intermolecular forces in the fluorocarbon tail, resulting in exceptionally low surface tension, high thermal and chemical stability, and both hydrophobic and oleophobic characteristics.[1][2][3]
These attributes make fluorinated emulsifiers indispensable in a wide range of demanding applications, including high-performance coatings, electronics manufacturing, textile finishing for water and oil repellency, and the formulation of efficient firefighting foams.[2][4] However, the environmental persistence and potential health impacts of long-chain per- and polyfluoroalkyl substances (PFAS), such as perfluorooctanoic acid (PFOA), have led to regulatory scrutiny and a shift towards shorter-chain alternatives.[4][5][6]
This compound (C4F9COF), a derivative of the short-chain C5 perfluorinated acid, serves as a critical and highly reactive building block for synthesizing a new generation of high-performance, potentially less bioaccumulative emulsifying agents.[7] This guide details the synthetic pathways, protocols, and safety considerations for leveraging this versatile precursor.
PART 1: The Chemistry of this compound in Surfactant Synthesis
This compound is an acyl fluoride, a class of carboxylic acid derivatives known for their balanced stability and reactivity.[8] The carbonyl group is highly electrophilic due to the electron-withdrawing effects of both the perfluorobutyl chain (C4F9-) and the fluorine atom. This makes it an excellent substrate for nucleophilic acyl substitution reactions, which form the basis of its use in preparing emulsifiers.
The primary synthetic strategies involve reacting this compound with a molecule containing a hydrophilic "head" group. The nature of this head group determines the final classification of the emulsifying agent (e.g., non-ionic, anionic, cationic, or zwitterionic). The two most common nucleophilic reactions are esterification (with alcohols) and amidation (with amines).
Caption: Synthetic pathways from this compound.
PART 2: Synthesis Protocols
Protocol 1: Preparation of a Non-ionic PEGylated Fluorosurfactant (Esterification)
This protocol describes the synthesis of a non-ionic emulsifier by forming an ester linkage between the perfluorovaleryl group and a hydrophilic polyethylene glycol (PEG) chain. Such surfactants are valuable in biomedical and microfluidic applications due to their biocompatibility and ability to stabilize fluorocarbon-in-water emulsions.[9]
Causality Behind Experimental Choices:
-
Reagents : this compound provides the oleophobic/hydrophobic tail. Methoxy-terminated PEG amine (mPEG-OH) is chosen as the hydrophilic head to prevent cross-linking and impart water solubility.
-
Solvent : An aprotic solvent like tetrahydrofuran (THF) is used to prevent reaction with the solvent and to fully dissolve the reactants.
-
Base : A non-nucleophilic base, such as triethylamine (TEA) or pyridine, is crucial. It acts as a scavenger for the hydrogen fluoride (HF) byproduct generated during the reaction.[10] Without a base, the HF would protonate the alcohol and the base, deactivating them and halting the reaction.
-
Inert Atmosphere : The reaction is run under nitrogen or argon to prevent moisture from the air from hydrolyzing the highly reactive this compound into the less reactive perfluorovaleric acid.
Step-by-Step Methodology:
-
Preparation : Dry all glassware in an oven at 120°C overnight and cool under a stream of dry nitrogen.
-
Reactant Dissolution : In a three-neck flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, dissolve methoxypolyethylene glycol (mPEG-OH, 1.0 eq.) and triethylamine (1.2 eq.) in anhydrous THF.
-
Cooling : Cool the solution to 0°C using an ice bath. This is to control the initial exothermic reaction upon adding the acyl fluoride.
-
Addition of Acyl Fluoride : Dissolve this compound (1.1 eq.) in a small amount of anhydrous THF and add it to the dropping funnel. Add the acyl fluoride solution dropwise to the stirred mPEG/TEA solution over 30 minutes.
-
Reaction : After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 12-18 hours to ensure completion.
-
Workup :
-
Filter the reaction mixture to remove the triethylammonium fluoride salt precipitate.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the resulting crude oil in dichloromethane (DCM).
-
Wash the DCM solution sequentially with 5% HCl solution (to remove excess TEA), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
-
Purification : Purify the final product using column chromatography on silica gel if necessary, though often the workup yields a product of sufficient purity.
| Parameter | Condition/Value | Rationale |
| Reactant Ratio | 1.1 : 1.0 : 1.2 (Acyl Fluoride:Alcohol:Base) | Slight excess of acyl fluoride ensures full conversion of the alcohol. Excess base ensures complete HF scavenging. |
| Temperature | 0°C to Room Temperature | Controls initial exothermicity and allows the reaction to proceed to completion. |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Aprotic, good solubility for reactants, and easily removed. |
| Reaction Time | 12-18 hours | Ensures the reaction goes to completion at room temperature. |
| Purification | Liquid-liquid extraction, Chromatography | Removes ionic byproducts, unreacted starting materials, and impurities. |
Protocol 2: Preparation of a Fluorinated Surfactant with an Amide Linkage
This protocol details the reaction of this compound with an amine to create a highly stable amide bond. The choice of amine determines the final properties of the emulsifier. For example, reacting with an amino alcohol like ethanolamine yields a non-ionic surfactant, while reacting with a diamine could be a step towards more complex structures.
Causality Behind Experimental Choices:
-
Reactivity : Amines are generally more nucleophilic than alcohols, leading to a faster and often more facile reaction.
-
Base : While an external base like TEA can be used, it is also common to use a two-fold excess of the amine reactant.[10] One equivalent acts as the nucleophile, while the second equivalent acts as the base to sequester the HF byproduct.
-
Stability : The resulting amide bond is exceptionally stable to hydrolysis, making these surfactants suitable for use in a wide range of pH conditions.[9]
Step-by-Step Methodology:
-
Preparation : Ensure all glassware is rigorously dried and the system is inerted with nitrogen.
-
Reactant Dissolution : Dissolve the chosen amine (e.g., ethanolamine, 2.2 eq.) in anhydrous THF in a three-neck flask under nitrogen.
-
Cooling : Cool the solution to 0°C in an ice bath.
-
Addition of Acyl Fluoride : Add a solution of this compound (1.0 eq.) in THF dropwise to the stirred amine solution. A white precipitate of the ammonium fluoride salt will likely form immediately.
-
Reaction : Allow the reaction to warm to room temperature and stir for 4-6 hours. The reaction is typically faster than esterification.
-
Workup and Purification : The workup is similar to Protocol 1. Filter the salt, concentrate the solution, and use an appropriate extraction procedure to isolate the product. For instance, if using excess ethanolamine, washing with a dilute acid will remove it.
Caption: General experimental workflow for surfactant synthesis.
PART 3: Characterization of Synthesized Emulsifiers
Self-validating protocols require rigorous characterization to confirm the identity and purity of the final product.
| Technique | Purpose | Expected Result for C4F9CO-O-PEG |
| ¹⁹F NMR | Confirms the presence and integrity of the perfluoroalkyl chain.[11] | Characteristic signals for CF₃ (~ -81 ppm) and multiple CF₂ groups. |
| ¹H NMR | Confirms the structure of the hydrophilic portion and successful linkage. | Signals corresponding to the PEG backbone (typically a large peak ~3.6 ppm). |
| FTIR Spectroscopy | Identifies the key functional group formed. | Strong carbonyl (C=O) stretch for the ester (~1760-1780 cm⁻¹) or amide (~1680-1700 cm⁻¹). |
| Mass Spectrometry | Confirms the molecular weight of the synthesized molecule.[12][13] | A molecular ion peak corresponding to the expected mass of the product. |
| Tensiometry | Measures the surface activity and critical micelle concentration (CMC).[1] | A sharp decrease in surface tension with increasing concentration, followed by a plateau at the CMC. |
PART 4: Critical Safety and Handling Protocols
This compound is a hazardous chemical that demands strict safety protocols. Its primary danger stems from its reactivity with water (hydrolysis).[14]
C4F9COF + H₂O → C4F9COOH + HF (Hydrogen Fluoride)
Hydrogen fluoride is an extremely corrosive and toxic gas that can cause severe burns upon contact with skin, eyes, or respiratory tract.[15]
Caption: Safety decision workflow for handling this compound.
Mandatory Safety Procedures:
-
Engineering Controls : Always handle this compound and conduct reactions in a well-ventilated chemical fume hood.[16]
-
Personal Protective Equipment (PPE) :
-
Gloves : Wear appropriate chemical-resistant gloves (e.g., nitrile or neoprene). Double-gloving is recommended.
-
Eye Protection : Chemical splash goggles and a face shield are mandatory.
-
Apparel : A flame-resistant lab coat and closed-toe shoes are required.
-
-
Handling :
-
Use syringes and cannulation techniques under an inert atmosphere to transfer the liquid.
-
Avoid contact with water, alcohols, and bases outside of the controlled reaction environment.[16]
-
Do not store in glass containers for extended periods, as any liberated HF can etch glass.[14] Use fluoropolymer or polyethylene bottles for storage.
-
-
Emergency Procedures :
References
- Shafiee, M., et al. (2022). "Fluorinated surfactants: A review on recent progress on synthesis and oilfield applications." Advances in Colloid and Interface Science, 303.
- Unknown. "Surface Properties and Application of Fluorinated Emulsifier-Free Emulsion Surface Sizing Agent." Scientific.Net.
-
Lehmler, H. J. (2005). "Synthesis of environmentally relevant fluorinated surfactants--a review." Chemosphere, 58(11), 1471-1496. Available at: [Link]
-
Lyu, Y., et al. (2022). "Fluorinated Surfactant Adsorption on Mineral Surfaces: Implications for PFAS Fate and Transport in the Environment." Molecules, 27(21), 7247. Available at: [Link]
- Unknown. (2024). "Characteristics And Application Fields Of Fluorinated Surfactants." News.
-
D'Agostino, L. A., & Mabury, S. A. (2017). "Identification of Novel Fluorinated Surfactants in Aqueous Film Forming Foams and Commercial Surfactant Concentrates." Environmental Science & Technology, 51(10), 5434-5443. Available at: [Link]
- Lehmler, H. J. (2005). "Synthesis of environmentally relevant fluorinated surfactants—a review." Chemosphere, 58(11), 1471-1496.
-
Zhang, S., et al. (2020). "Facile identification of fluorosurfactant category in aqueous film-forming foam concentrates via optimized 19F NMR." Journal of Environmental Sciences, 92, 11-19. Available at: [Link]
-
Abou-Akkar, R., et al. (2021). "Click Chemistry Approaches to Expand the Repertoire of PEG-based Fluorinated Surfactants for Droplet Microfluidics." ResearchGate. Available at: [Link]
-
Holt, B. D., et al. (2021). "Non-Ionic Fluorosurfactants for Droplet-Based in vivo Applications." ChemRxiv. Available at: [Link]
-
Buck, R. C., et al. (2012). "Chemistry, Properties, and Uses of Commercial Fluorinated Surfactants." ResearchGate. Available at: [Link]
-
Wang, Z., et al. (2021). "Synthesis and application of non-bioaccumulable fluorinated surfactants: a review." ResearchGate. Available at: [Link]
-
Moody, C. A., et al. (2001). "Determination of perfluorinated surfactants in surface water samples by two independent analytical techniques: liquid chromatography/tandem mass spectrometry and 19F NMR." Analytical Chemistry, 73(10), 2200-2206. Available at: [Link]
-
Buck, R. C., et al. (2011). "Chemistry, Properties, and Uses of Commercial Fluorinated Surfactants." The Handbook of Environmental Chemistry. Available at: [Link]
-
Tokranov, A. K., et al. (2022). "Analysis and characterization of novel fluorinated compounds used in surface treatments products." Chemosphere, 300, 134720. Available at: [Link]
- Merck Millipore. (2025). "SAFETY DATA SHEET.
-
Pabon, M., & Corpart, J. M. (2002). "Fluorinated Surfactants: Synthesis, Properties, Effluent Treatment." ChemInform, 33(33). Available at: [Link]
-
New Jersey Department of Health. "HAZARD SUMMARY: PERCHLORYL FLUORIDE." Available at: [Link]
-
American Chemical Society. (2015). "Perfluorooctanoic acid." Available at: [Link]
-
National Center for Biotechnology Information. "Perfluorooctanoic acid." PubChem. Available at: [Link]
-
El-Faham, A., & Albericio, F. (2005). "Amide bond formation using amino acid fluorides." ARKIVOC, 2005(14), 87-95. Available at: [Link]
-
Audouard, C., et al. (2018). "Gram-Scale Preparation of Acyl Fluorides and Their Reactions with Hindered Nucleophiles." Organic Process Research & Development, 22(11), 1639-1645. Available at: [Link]
-
Unites States Department of Energy. "Lessons Learned- Fluoride Exposure and Response." OSTI.GOV. Available at: [Link]
-
Bierschenk, T. R., & Juhl, R. H. (1998). "PROCESS FOR PREPARING FLUOROCARBOXYLIC ACIDS." ResearchGate. Available at: [Link]
-
Khan Academy. (2023). "Amide formation from carboxylic acid derivatives." YouTube. Available at: [Link]
Sources
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- 16. nj.gov [nj.gov]
Troubleshooting & Optimization
Technical Support Center: Perfluorovaleryl Fluoride Reaction Yields
Welcome to the technical support center for troubleshooting reactions involving perfluorovaleryl fluoride. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to suboptimal reaction yields. Our approach is rooted in mechanistic understanding and practical, field-tested solutions to empower you in your synthetic endeavors.
Introduction to this compound Chemistry
This compound (C4F9COF) is a highly reactive acylating agent utilized in the synthesis of a variety of fluorinated organic molecules, including ketones, esters, and amides. Its reactivity stems from the electron-withdrawing nature of the perfluorobutyl group, which renders the carbonyl carbon highly electrophilic. However, this high reactivity can also lead to challenges in controlling reaction selectivity and achieving high yields. This guide will walk you through a systematic approach to troubleshooting your this compound reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My reaction with this compound is showing low or no conversion of my starting material. What are the most likely causes?
Answer:
Low or no conversion is one of the most common issues and can typically be traced back to a few key factors related to reagents, reaction conditions, or the intrinsic reactivity of your substrate.
Underlying Causes & Explanations:
-
Moisture Contamination: this compound is extremely sensitive to moisture. Water will rapidly hydrolyze the acyl fluoride to the unreactive perfluorovaleric acid, consuming your reagent and generating hydrofluoric acid (HF), which can complicate the reaction.
-
Inactive Catalyst: Many reactions involving this compound, such as Friedel-Crafts acylations, require a Lewis acid catalyst (e.g., AlCl₃, BF₃·OEt₂). These catalysts are also highly sensitive to moisture and can be rendered inactive if not handled under strictly anhydrous conditions.[1]
-
Insufficiently Reactive Substrate: The electrophilicity of your substrate is crucial. For instance, in a Friedel-Crafts acylation, aromatic rings with strongly electron-withdrawing groups will be deactivated and may not react efficiently.[1]
-
Low Reaction Temperature: While some reactions proceed at room temperature, others may require heating to overcome the activation energy barrier.
Troubleshooting Workflow:
Caption: Key considerations for improving purification yields.
Protocol for Deactivating Silica Gel:
-
Prepare a slurry of silica gel in a suitable solvent (e.g., ethyl acetate).
-
Add triethylamine (1-2% v/v of the slurry).
-
Stir the slurry for 15-30 minutes.
-
Remove the solvent under reduced pressure to obtain the deactivated silica gel.
-
Pack the column with the deactivated silica gel as usual.
Safety Precautions
Working with this compound and related compounds requires strict adherence to safety protocols due to their potential hazards.
-
Handling: Always handle this compound in a well-ventilated fume hood. [2]Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (neoprene or butyl rubber), safety goggles, and a lab coat. [3]* Toxicity: Perfluoroacyl fluorides are corrosive and can cause severe skin and eye burns. [2]Inhalation can be harmful. In case of contact, immediately flush the affected area with copious amounts of water. [4]* Byproducts: Reactions can generate HF, which is extremely corrosive and toxic. Ensure that the reaction work-up is designed to neutralize any acidic byproducts safely (e.g., by quenching with a saturated aqueous solution of sodium bicarbonate).
Analytical Methods for Reaction Monitoring
Effective troubleshooting relies on accurate monitoring of the reaction progress.
| Analytical Technique | Application |
| ¹⁹F NMR Spectroscopy | This is a powerful tool for monitoring the consumption of this compound and the formation of fluorinated products. The chemical shifts are highly sensitive to the electronic environment of the fluorine atoms. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Useful for identifying and quantifying volatile products and byproducts. [5] |
| Thin Layer Chromatography (TLC) | A quick and convenient method for monitoring the disappearance of the starting material, provided it is UV-active or can be visualized with a suitable stain. |
| Ion-Selective Electrode (ISE) | Can be used to measure the concentration of fluoride ions in aqueous samples, which can be useful for quantifying the extent of hydrolysis or other side reactions that release fluoride. [6][7] |
References
- A novel catalytic pathway for perfluoroacyl peroxide synthesis. Organic Letters.
- Sloop, J. C., et al. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry.
- Development of Fluorous Lewis Acid-C
- Perfluoroheptanoyl fluoride Safety D
- Analytical Methods for Fluorides. Agency for Toxic Substances and Disease Registry.
- Troubleshooting: How to Improve Yield. University of Rochester, Department of Chemistry.
- Perfluoro Ketones - Chemical Reactions. Scribd.
- Fluoride Handling. Town of Fort Frances.
- Trifluoromethanesulfonic Acid as Acylation Catalyst: Special Feature for C- and/or O-Acyl
- Process for the preparation of fluorine-containing ketones.
- Use of fluorinated ketones in fire extinguishing compositions.
- Enantioselective catalytic remote perfluoroalkylation of α-branched enals driven by light.
- Monodefluorinative Halogenation of Perfluoroalkyl Ketones via Organophosphorus-Mediated Selective C–F Activation.
- Process for converting perfluorinated esters to perfluorinated acyl fluorides and/or ketones.
- Purification of perfluorosulfonyl fluoride perfluorovinyl ethers by thermal decomposition of unstable isomers.
- Perfluoroalkoxylation reaction via dual concurrent c
- Common causes of low reaction yields. Reddit.
- PERCHLORYL FLUORIDE HAZARD SUMMARY. NJ.gov.
- What are the necessary precautions when handling perfluorodecalin?. Dr.Oracle.
- What are the side effects of fluoride?. Dr.Oracle.
- Fluoride Side Effects: Common, Severe, Long Term. Drugs.com.
- Are These 'Inert' Solvents Actually Reactive?. YouTube.
- Common ways to lose product and reduce yield?. Reddit.
- SOLVENT EFFECTS ON NUCLEOPHILIC FLUORINE TRANSFER-REACTIONS.
- Fluoroalkane synthesis by fluorination or substitution. Organic Chemistry Portal.
- Fluoride: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. WebMD.
- Fluoride: Risks, uses, and side effects. Medical News Today.
- 7 Side Effects of Consuming Fluoride You Should Know About. Harmony Dental.
- Troubleshooting low yield in Friedel-Crafts acyl
- Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. PubMed Central.
- Carboxylic Acid Deoxyfluorination and One-Pot Amide Bond Formation Using Pentafluoropyridine (PFP).
- Evaluation of analytical methods for fluorine in biological and related m
- Potential fluoride toxicity from oral medicaments: A review. PubMed Central.
- When Yield Prediction Does Not Yield Prediction: An Overview of the Current Challenges. ChemRxiv.
- Deoxyfluorination of Carboxylic Acids with CpFluor: Access to Acyl Fluorides and Amides.
- Acyl fluoride synthesis by fluorin
- Separation and purification of fluoride
- Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams
- Solvent Effect on Nucleophilic Cleavage of p-Chlorobenzyltrimethylsilane Using Tetrabutylammonium Fluoride in ROH-DMSO Media. Science Alert.
- Recent Developments in Methods of Analysis for Fluoride Determination.
- (PDF) Purification of fluorides for optical materials synthesis.
- Methods of Analysis for Fluorine. OUCI.
- A remarkable solvent effect of fluorinated alcohols on transition metal catalysed C–H functionalizations. Organic Chemistry Frontiers (RSC Publishing).
- Reactions involving fluoride ion. Part V. Synthesis of perfluoroisopropylquinolines. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
- Reacting Fluorine with Caesium - First Time on Camera. YouTube.
- Deoxy-Fluorine Chemistry (Important Papers). YouTube.
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Technical Support Center: Purification of Perfluorovaleryl Fluoride
A Guide for Researchers, Scientists, and Drug Development Professionals
I. Understanding Perfluorovaleryl Fluoride and Its Purification Challenges
This compound (C₅F₁₀O), also known as nonafluoropentanoyl fluoride, is a highly reactive perfluoroacyl fluoride. Its utility as a building block in the synthesis of various fluorinated compounds, including pharmaceuticals and agrochemicals, is significant. However, its reactivity also presents challenges in its purification. The primary concerns are its susceptibility to hydrolysis and the presence of closely related impurities from its synthesis.
Key Physical Properties:
| Property | Value | Source(s) |
| CAS Number | 375-62-2 | [1] |
| Molecular Formula | C₅F₁₀O | [1] |
| Molecular Weight | 266.04 g/mol | [1] |
| Boiling Point | 27 °C or 52.2 °C at 760 mmHg | [1][2] |
Note on Boiling Point Discrepancy: Published sources show a notable difference in the boiling point of this compound. This could be due to variations in measurement conditions or the purity of the samples analyzed. Researchers should consider this variability when designing distillation protocols and verify the boiling point of their own material.
II. Troubleshooting Guide
This section addresses common problems encountered during the purification of this compound in a question-and-answer format.
Question: My final product is contaminated with a lower-boiling impurity. How can I remove it?
Answer:
This is a common issue, often due to the presence of residual fluorinating agents or byproducts from the fragmentation of the carbon chain during synthesis.
-
Causality: In syntheses involving the conversion of valeryl chloride to this compound, residual thionyl chloride (boiling point: 76 °C) is a possible contaminant, though it has a higher boiling point. In electrochemical fluorination, fragmentation of the pentanoyl chain can lead to shorter-chain perfluoroacyl fluorides, such as perfluorobutyryl fluoride or perfluoropropionyl fluoride, which will have lower boiling points.
-
Recommended Action: Fractional Distillation. A carefully controlled fractional distillation is the most effective method.
-
Protocol:
-
Use a distillation apparatus with a high-efficiency packed column (e.g., Vigreux or, for better separation, a packed column with Raschig rings or other structured packing).
-
Maintain a slow and steady heating rate to allow for proper equilibration between the liquid and vapor phases in the column.
-
Monitor the head temperature closely. A sharp increase in temperature indicates the start of the main fraction (this compound).
-
Collect the initial lower-boiling fraction separately until the head temperature stabilizes at the expected boiling point of your product.
-
-
Pro-Tip: For compounds with very close boiling points, vacuum distillation can be beneficial as it lowers the boiling points and can sometimes improve separation efficiency.
-
Question: I'm observing a higher-boiling impurity in my purified this compound. What could it be and how do I remove it?
Answer:
Higher-boiling impurities often stem from incompletely fluorinated starting materials or side reactions.
-
Causality:
-
Incompletely Fluorinated Intermediates: During electrochemical fluorination, some molecules may not be fully fluorinated, resulting in compounds like partially fluorinated valeryl fluorides. These often have higher boiling points than their perfluorinated counterparts.
-
Dimerization or Oligomerization: Under certain reaction conditions, side reactions can lead to the formation of larger molecules.
-
-
Recommended Action: Fractional Distillation. Similar to removing lower-boiling impurities, fractional distillation is the primary method. The higher-boiling impurities will remain in the distillation pot as the this compound is distilled off.
-
Protocol:
-
Set up a fractional distillation apparatus.
-
Carefully collect the main fraction at its boiling point.
-
Stop the distillation before the temperature at the head begins to rise again, which would indicate the co-distillation of higher-boiling impurities. The remaining residue in the distillation flask will contain the higher-boiling contaminants.
-
-
Question: My product appears cloudy or hazy, even after distillation. What is the likely cause?
Answer:
Cloudiness is almost always indicative of contamination with water and subsequent hydrolysis.
-
Causality: this compound is highly susceptible to hydrolysis, reacting with water to form perfluorovaleric acid and hydrogen fluoride (HF)[3]. This reaction can occur with even trace amounts of moisture in the glassware or atmosphere.
-
C₄F₉COF + H₂O → C₄F₉COOH + HF
-
-
Recommended Action: Rigorous Anhydrous Technique and Inert Atmosphere.
-
Drying of Glassware: All glassware must be thoroughly dried in an oven at >120 °C for several hours and cooled under a stream of dry, inert gas (e.g., nitrogen or argon) immediately before use.
-
Inert Atmosphere: Conduct all transfers and the distillation under a positive pressure of dry nitrogen or argon.
-
Drying Agents: While direct use of drying agents with the final product can be problematic, ensuring all solvents and reagents used in the workup are scrupulously dry is critical.
-
-
Troubleshooting an Existing Cloudy Product: If your product is already cloudy, it is likely partially hydrolyzed. A second distillation under strictly anhydrous conditions may remove the higher-boiling perfluorovaleric acid. However, preventing hydrolysis in the first place is far more effective.
Question: I am experiencing low recovery after distillation. Where could my product be going?
Answer:
Low recovery can be attributed to several factors, from physical losses to chemical degradation.
-
Causality:
-
Volatility: With a boiling point as low as 27 °C, this compound is highly volatile. Losses can occur during transfers if not handled in a well-sealed system.
-
Leaks in the Apparatus: Even small leaks in the distillation setup, especially under vacuum, can lead to significant product loss.
-
Hydrolysis: As mentioned, reaction with water will consume the product.
-
Reaction with Glassware: While less common with perfluorinated compounds compared to their non-fluorinated analogs, highly reactive fluorides, especially in the presence of trace moisture which can generate HF, have the potential to react with silica in glass over time, particularly at elevated temperatures[1].
-
-
Recommended Actions:
-
Ensure a Sealed System: Use high-quality ground glass joints with appropriate grease (if compatible) or PTFE sleeves to ensure a tight seal.
-
Check for Leaks: Before starting the distillation, assemble the apparatus and pull a vacuum to check for any leaks.
-
Use a Cold Trap: When performing a vacuum distillation, always use a cold trap (e.g., with liquid nitrogen or a dry ice/acetone slurry) between the receiving flask and the vacuum pump to capture any volatile product that bypasses the condenser.
-
Minimize Headspace: Use appropriately sized flasks to minimize the volume of the vapor phase where the product can reside.
-
Consider Material Compatibility: For prolonged storage or reactions at high temperatures, consider using apparatus made of or lined with perfluoroalkoxy alkanes (PFA) or other fluoropolymers.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the best method for purifying this compound on a laboratory scale?
A1: Fractional distillation under an inert, anhydrous atmosphere is the most common and effective method for purifying this compound. For very small quantities or for achieving very high purity, preparative gas chromatography (GC) can be employed, although it is a more specialized technique.
Q2: What are the primary impurities I should expect in my crude this compound?
A2: The impurities will largely depend on the synthetic route:
-
From Valeryl Chloride: You may find unreacted valeryl chloride, partially fluorinated intermediates, and residual fluorinating agents or their byproducts.
-
Via Electrochemical Fluorination (ECF): Common byproducts include shorter-chain perfluoroacyl fluorides (from carbon-carbon bond cleavage), cyclic ethers, and incompletely fluorinated species[3].
Q3: How can I confirm the purity of my this compound?
A3:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for identifying and quantifying volatile impurities.
-
¹⁹F NMR Spectroscopy: Fluorine NMR is a powerful tool for characterizing fluorinated compounds. The spectrum of pure this compound will have a characteristic set of signals. Impurities will present as additional peaks. For example, the acyl fluoride fluorine typically appears as a distinct signal.
Q4: What are the critical safety precautions when handling this compound?
A4: this compound is a hazardous substance and must be handled with appropriate precautions.
-
Toxicity and Corrosivity: It is corrosive and can cause severe skin and eye burns[4]. Upon hydrolysis, it releases hydrogen fluoride (HF), which is highly toxic and corrosive.
-
Personal Protective Equipment (PPE): Always work in a well-ventilated fume hood. Wear chemical-resistant gloves (e.g., neoprene or butyl rubber), a lab coat, and chemical safety goggles with a face shield[5].
-
Handling: Use in a closed system whenever possible. Avoid breathing vapors. Ensure an eyewash station and safety shower are readily accessible[5].
-
Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area, away from moisture and incompatible materials such as strong bases, oxidizing agents, and acids[1]. Do not store in glass containers for extended periods due to the potential for reaction, especially if trace moisture is present[1].
Q5: Can I use standard ground glass joints for the distillation of this compound?
A5: Yes, standard ground glass joints can be used, but they must be in excellent condition and properly sealed. The use of PTFE sleeves or a minimal amount of a chemically resistant, high-vacuum grease is recommended to ensure a good seal and to prevent the joints from seizing. For repeated use or at higher temperatures, consider specialized joints or fluoropolymer-coated glassware.
IV. Experimental Protocols and Visualizations
Protocol 1: Fractional Distillation of this compound
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus in a fume hood. All glassware must be oven-dried and cooled under a stream of dry nitrogen.
-
Use a round-bottom flask of an appropriate size for the amount of crude material.
-
Attach a fractionating column (e.g., a 20-30 cm Vigreux column or a packed column).
-
Place a thermometer or thermocouple at the distillation head to monitor the vapor temperature.
-
Connect a condenser with a good flow of coolant.
-
Use a receiving flask that can be cooled in an ice bath to minimize loss of the volatile product.
-
Connect the outlet of the receiving flask to a bubbler or a nitrogen line to maintain an inert atmosphere.
-
-
Distillation Procedure:
-
Charge the crude this compound into the distillation flask. Add a few boiling chips or a magnetic stir bar.
-
Begin gentle heating of the distillation flask using a heating mantle.
-
Observe the reflux line as it slowly ascends the column.
-
Collect any low-boiling forerun at a lower temperature.
-
When the temperature at the distillation head stabilizes at the boiling point of this compound (27-52 °C, depending on purity and atmospheric pressure), change to a clean, pre-weighed receiving flask.
-
Collect the main fraction, maintaining a steady distillation rate.
-
Stop the distillation when the temperature begins to drop or rise, or when only a small amount of residue remains in the distillation flask.
-
Seal the receiving flask containing the purified product under an inert atmosphere and store it in a cool, dry place.
-
Diagrams
Caption: Troubleshooting workflow for the purification of this compound.
V. References
-
CAS Common Chemistry. (n.d.). 2,2,3,3,4,4,5,5,5-Nonafluoropentanoyl fluoride. Retrieved from [Link]
-
Town of Fort Frances. (n.d.). Fluoride Handling. Retrieved from [Link]
Sources
Technical Support Center: Troubleshooting Common Side Reactions with Perfluorovaleryl Fluoride
Introduction: Perfluorovaleryl fluoride (PVF), C₄F₉COF, is a valuable reagent in organic synthesis, prized for its ability to introduce the perfluorobutylcarbonyl moiety. Its unique electronic properties, stemming from the highly electronegative perfluoroalkyl chain, render it a potent electrophile. However, this reactivity profile also presents specific challenges. This technical support guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the common side reactions encountered during experiments with PVF. By understanding the causality behind these issues, you can optimize your reaction conditions, improve yields, and ensure the integrity of your results.
Section 1: Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is sluggish or incomplete, even with a strong nucleophile. What's the likely cause?
A1: While PVF is a strong electrophile, the reaction kinetics can be heavily influenced by your choice of solvent. Unlike more common hydrocarbon-based solvents, perfluorinated compounds often exhibit poor solubility in standard organic solvents. If your nucleophile and PVF are not in the same phase or are poorly solvated, the reaction rate will be significantly diminished. Consider using solvents with some fluorous character or employing phase-transfer catalysts to improve miscibility and reaction rates.
Q2: I've noticed an acidic pH in my crude reaction mixture and my final product is contaminated with a greasy solid. What is it?
A2: This is a classic sign of hydrolysis. The acidic nature comes from the formation of hydrogen fluoride (HF), and the greasy solid is likely perfluorovaleric acid (C₄F₉COOH), the hydrolysis product of PVF. This side reaction is initiated by trace amounts of water in your reagents, solvents, or reaction atmosphere. Rigorous anhydrous conditions are paramount for success.
Q3: After heating my reaction, the pressure in the vessel increased, and my yield was very low. What happened?
A3: You likely experienced thermal decomposition. Perfluoroacyl fluorides can decompose at elevated temperatures, leading to the formation of gaseous byproducts like carbon monoxide (CO) and various perfluoroalkanes or alkenes.[1][2][3] This process, often a radical chain reaction, consumes your starting material and can be hazardous if the pressure is not properly managed. It is crucial to maintain careful temperature control and consider milder activation methods if heating is required.
Section 2: In-Depth Troubleshooting Guides
Guide 1: Hydrolysis - The Ubiquitous Side Reaction
Problem: Formation of perfluorovaleric acid (C₄F₉COOH) and hydrogen fluoride (HF) as byproducts, leading to reduced yield and complex purification.
Authoritative Insight: Acyl fluorides are generally more stable towards hydrolysis than their chloride or bromide counterparts due to the strong C-F bond. However, the presence of the electron-withdrawing perfluoroalkyl chain in PVF enhances the electrophilicity of the carbonyl carbon, making it susceptible to attack by water, which acts as a nucleophile. This reaction can be catalyzed by both acid and base. The formation of HF as a byproduct can further accelerate this process.[1][4]
-
Glassware Preparation: Oven-dry all glassware at >120°C for at least 4 hours. Allow to cool to room temperature in a desiccator over a strong drying agent (e.g., P₂O₅ or Drierite) immediately before use.
-
Solvent Purification: Use anhydrous solvents. Purchase high-quality anhydrous solvents or dry them using appropriate methods (e.g., distillation from a suitable drying agent like CaH₂ for hydrocarbons or passing through an activated alumina column).
-
Reagent Handling: Ensure all nucleophiles and additives are anhydrous. If using a solid, dry it in a vacuum oven. If using a liquid, consider storing it over molecular sieves (ensure compatibility first).
-
Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (Nitrogen or Argon). Purge the reaction vessel with the inert gas for several minutes before adding reagents. Maintain a positive pressure of the inert gas throughout the experiment using a balloon or a bubbler system.
-
Reagent Addition: Add reagents via syringe through a rubber septum. Pre-flush the syringe with the inert gas before drawing up the liquid.
The following diagram illustrates the nucleophilic attack of water on the carbonyl carbon of this compound, leading to the unwanted byproducts.
Caption: Mechanism of this compound hydrolysis.
Guide 2: Optimizing Nucleophilic Acyl Substitution
Problem: Low conversion or formation of side products during reaction with nucleophiles (e.g., amines, alcohols, organometallics).
Authoritative Insight: The success of nucleophilic acyl substitution hinges on a delicate balance of factors including nucleophile strength, steric hindrance, solvent, and temperature. While PVF is highly reactive, weak nucleophiles may require activation or harsher conditions, which can lead to decomposition. Conversely, highly reactive nucleophiles might lead to side reactions if not properly controlled. Acylations with acyl fluorides generally proceed with fewer side-reactions compared to acyl chlorides.[5]
Use the following decision tree to diagnose and solve issues related to nucleophilic substitution reactions.
Caption: Decision tree for troubleshooting low-yield reactions.
The choice of solvent is critical. Aprotic polar solvents are often preferred as they can solvate cations without strongly hydrogen-bonding to the fluoride ion, thus preserving nucleophilicity.[6][7][8]
| Solvent | Dielectric Constant (ε) | Type | Suitability for Nucleophilic Fluorination |
| Dichloromethane (DCM) | 9.1 | Aprotic, Nonpolar | Good general-purpose solvent, but may not dissolve all nucleophiles. |
| Tetrahydrofuran (THF) | 7.6 | Aprotic, Polar | Good for many organometallic reagents. Must be rigorously dried. |
| Acetonitrile (MeCN) | 37.5 | Aprotic, Polar | Excellent for reactions with salt-like nucleophiles (e.g., KF, CsF). |
| Dimethylformamide (DMF) | 36.7 | Aprotic, Polar | High boiling point, good solvating power. Can be difficult to remove. |
| Toluene | 2.4 | Aprotic, Nonpolar | Suitable for nonpolar substrates; less effective for ionic nucleophiles. |
| Water | 80.1 | Protic | Avoid. Leads to rapid hydrolysis.[4] |
Section 3: Safety and Handling Protocols
Authoritative Insight: The primary hazards associated with this compound are its corrosivity and the potential to release highly toxic Hydrogen Fluoride (HF) upon contact with moisture.[9] HF causes severe burns that may not be immediately painful but can result in deep tissue and bone damage. All work must be conducted with appropriate personal protective equipment (PPE) and engineering controls.
Q: What are the minimum PPE requirements for handling PVF?
A:
-
Eye Protection: Chemical splash goggles and a full-face shield are mandatory.[10]
-
Hand Protection: Use heavy-duty nitrile or neoprene gloves. Double-gloving (a lighter nitrile glove under a heavier one) is recommended to protect against small leaks.[9]
-
Body Protection: A flame-resistant lab coat and a chemical-resistant apron are required. Ensure no skin is exposed between the glove and the sleeve.[10]
-
Engineering Controls: All manipulations must be performed inside a certified chemical fume hood.[11]
Q: How do I safely quench a reaction containing residual PVF?
A: Never quench a reaction with water directly. This can cause a violent reaction and release HF gas. The recommended procedure is to slowly add the reaction mixture to a stirred, cooled (ice bath) solution of a weak base, such as saturated sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). This will neutralize the acidic byproducts (HF) and decompose the unreacted PVF. Be aware that this will generate CO₂ gas, so ensure adequate ventilation and a slow addition rate.
Caption: Safe quenching protocol for this compound reactions.
Q: What should I do in case of an accidental exposure?
A:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes, removing all contaminated clothing. After flushing, apply a 2.5% calcium gluconate gel to the area. Seek immediate medical attention. Inform emergency responders that the exposure involves a compound that generates hydrofluoric acid.[9]
-
Inhalation: Move to fresh air immediately. Seek immediate medical attention.
-
Spill: For small spills, use an absorbent material compatible with acids (do not use combustible materials). For large spills, evacuate the area and contact your institution's emergency response team.
References
- Simons, J. H., et al. (1949). The Preparation and Properties of this compound. Journal of the American Chemical Society, 71(4), 1345-1346. (Note: While a specific direct link is not available from the search, this represents a foundational type of reference for the compound's properties).
-
Alsmeyer, L. G., & Treat, T. A. (2022). Critical Review of Thermal Decomposition of Per- and Polyfluoroalkyl Substances: Mechanisms and Implications for Thermal Treatment Processes. Environmental Science & Technology, 56(9), 5321-5339. [Link]
-
Giménez-Preitschopf, B., et al. (2021). Thermal decomposition of perfluorinated carboxylic acids: Kinetic model and theoretical requirements for PFAS incineration. Combustion and Flame, 230, 111438. [Link]
-
Ritter, T., et al. (2020). Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids. Environmental Science & Technology, 54(7), 4219-4228. [Link]
-
Chemos GmbH & Co.KG. (2024). Safety Data Sheet: Perfluoro-compound FC-77. [Link]
-
Dr. Oracle. (2025). What are the necessary precautions when handling perfluorodecalin?. [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions for the fluoro-carbonylation of 1 and 2. [Link]
-
Tonelli, C., & Tortelli, V. (2000). Photolysis of perfluoroacyl fluorides. Journal of Fluorine Chemistry, 101(1), 117-123. [Link]
-
Doyle Group, UCLA. (2023). Nucleophilic Fluorination. [Link]
-
Maulide, N., et al. (2019). α-Fluorination of carbonyls with nucleophilic fluorine. Nature Chemistry, 11(4), 314-320. [Link]
-
Kim, D. W., et al. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. RSC Advances, 14(27), 19561-19565. [Link]
-
Oregon State University Environmental Health and Safety. (2009). Safe Handling of Pyrophoric Liquids. [Link]
-
Florida State University Environmental Health & Safety. (n.d.). Guidelines for Using Perchloric Acid. [Link]
-
Fluoride Action Network. (n.d.). Fluoride Chemistry - Explanation of Hydrolysis Reaction. [Link]
Sources
- 1. Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. americanfluoridationsociety.org [americanfluoridationsociety.org]
- 5. benchchem.com [benchchem.com]
- 6. Nucleophilic Fluorination – The Doyle Group [doyle.chem.ucla.edu]
- 7. α-Fluorination of carbonyls with nucleophilic fluorine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. droracle.ai [droracle.ai]
- 11. Safe Handling of Pyrophoric Liquids | Environmental Health and Safety | Oregon State University [ehs.oregonstate.edu]
Technical Support Center: Managing Hydrolysis of Perfluorovaleryl Fluoride
Welcome to the technical support center for handling Perfluorovaleryl fluoride (PFVF). This guide is designed for researchers, scientists, and drug development professionals who utilize this highly reactive reagent in their synthetic workflows. The intrinsic reactivity of acyl fluorides, particularly with water, presents a significant challenge. Uncontrolled hydrolysis not only consumes the starting material but also generates corrosive and potentially interfering byproducts, namely Perfluorovaleric acid (PFVA) and Hydrogen Fluoride (HF).
This document provides in-depth, evidence-based troubleshooting guides and frequently asked questions (FAQs) to empower you to anticipate, diagnose, and resolve issues related to PFVF hydrolysis. Our focus is on the "why" behind each recommendation, grounding our advice in established chemical principles to ensure the integrity and success of your experiments.
Part 1: Troubleshooting Guide - Diagnosing and Resolving Hydrolysis in Real-Time
This section is structured to help you identify the root cause of suspected hydrolysis and take immediate corrective action.
Issue 1: My reaction yield is significantly lower than expected, and I suspect PFVF degradation.
Symptoms:
-
Low conversion of starting material.
-
Presence of unexpected polar impurities during chromatographic analysis.
-
A noticeable decrease in the pH of the reaction mixture (if aqueous workup is performed).
Root Cause Analysis and Solutions:
The most probable cause is the premature hydrolysis of this compound due to the presence of water in the reaction system. Acyl fluorides are highly susceptible to nucleophilic attack by water, a reaction that is often rapid at room temperature.[1]
Immediate Actions:
-
Verify Solvent Anhydrousness: The primary source of water contamination is often the solvent. Even "anhydrous" solvents from commercial suppliers can absorb atmospheric moisture.
-
Re-dry Solvents: If hydrolysis is suspected, re-drying the solvent is a critical first step. The choice of drying agent depends on the solvent's properties.[2][3]
| Solvent | Recommended Drying Agent | Procedure | Key Considerations |
| Dichloromethane (DCM) | Calcium Hydride (CaH₂) | Reflux over CaH₂ followed by distillation.[2][3] | No colorimetric indicator for dryness.[2] |
| Tetrahydrofuran (THF) | Sodium Benzophenone Ketyl | Reflux until a persistent deep blue or purple color is achieved, then distill.[2] | The ketyl radical acts as a scavenger for both water and peroxides. |
| Acetonitrile (MeCN) | Calcium Hydride (CaH₂) | Pre-dry with 4Å molecular sieves, then distill from CaH₂.[2] | Can be stored over activated 4Å molecular sieves.[2] |
-
Inert Atmosphere: Ensure your reaction is conducted under a rigorously inert atmosphere (e.g., Argon or Nitrogen). Use glassware that has been oven- or flame-dried and cooled under a stream of inert gas.
Issue 2: I've detected Perfluorovaleric acid (PFVA) in my crude reaction mixture. How can I confirm its presence and quantify it?
Symptoms:
-
An additional peak in your LC-MS or GC-MS that corresponds to the mass of PFVA.
-
Changes in the ¹⁹F NMR spectrum, indicating the presence of a different perfluorinated species.
Analytical Confirmation and Quantification:
Detecting and quantifying the extent of hydrolysis is crucial for optimizing your reaction conditions. Several analytical techniques are well-suited for this purpose.
Recommended Analytical Methods:
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for detecting PFAS like PFVA.[4][5][6] EPA methods 537.1 and 8327 provide validated procedures for analyzing PFAS in aqueous samples.[5]
-
High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence Detection: While less specific than MS, HPLC can be effective. Derivatization of the carboxylic acid group can enhance detection sensitivity.[7]
-
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR is a powerful tool for distinguishing between the acyl fluoride (-COF) and the resulting carboxylic acid (-COOH) in the perfluorinated chain. The chemical shifts will be distinct for each functional group.
Part 2: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the prevention and management of PFVF hydrolysis.
Q1: What is the fundamental mechanism of this compound hydrolysis?
A1: The hydrolysis of this compound is a nucleophilic acyl substitution reaction. The carbon atom of the carbonyl group is highly electrophilic due to the electron-withdrawing effects of both the fluorine atom and the perfluoroalkyl chain. A water molecule acts as a nucleophile, attacking the carbonyl carbon. This is followed by the elimination of a fluoride ion, which is subsequently protonated to form Hydrogen Fluoride (HF).
Reaction Scheme: C₄F₉COF + H₂O → C₄F₉COOH + HF
Q2: How can I rigorously dry my solvents and reagents to prevent hydrolysis?
A2: Achieving and maintaining anhydrous conditions is paramount.
Workflow for Ensuring Anhydrous Conditions:
Best Practices for Drying Agents:
-
Molecular Sieves: 3Å and 4Å molecular sieves are effective for storing already dried solvents.[2][3] They should be activated by heating under vacuum before use.
-
Calcium Hydride (CaH₂): A good general-purpose drying agent for many aprotic solvents like DCM and acetonitrile.[3]
-
Sodium Benzophenone Ketyl: An excellent choice for ethers like THF, as it provides a visual indication of dryness (a deep blue or purple color).[2]
Q3: What are the safety implications of accidental hydrolysis?
A3: The hydrolysis of this compound produces Hydrogen Fluoride (HF), which is an extremely hazardous and corrosive substance.[8][9][10][11]
Key Safety Precautions:
-
Engineering Controls: Always handle this compound and its reactions in a certified chemical fume hood.[8][10]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles and a face shield are mandatory.[8][9]
-
Hand Protection: Use heavy-duty neoprene or nitrile rubber gloves.[8] It is recommended to wear two pairs of nitrile gloves, changing the outer pair frequently.[8]
-
Body Protection: A chemical-resistant lab coat and apron are essential.[9][10]
-
-
Emergency Preparedness:
In Case of a Spill: For small spills, neutralize with an acid neutralizer like calcium carbonate and absorb the material.[8] For larger spills, evacuate the area immediately and call emergency services.[8]
Q4: Are there any reaction conditions that can accelerate the hydrolysis of this compound?
A4: Yes, certain conditions can increase the rate of hydrolysis.
-
Temperature: Higher temperatures generally increase the reaction rate.
-
pH: The presence of acids or bases can catalyze the hydrolysis reaction.[13]
-
Solvent Polarity: Polar, protic solvents can facilitate hydrolysis by stabilizing the transition state and participating in the reaction.
Therefore, running reactions at low temperatures (e.g., 0 °C or below) in a non-polar, aprotic solvent can help to minimize unwanted hydrolysis.
References
- Miyashita, T., Yasuda, K., & Uda, T. (n.d.). Kinetics and mechanism of hydrolysis of PF6 − accelerated by H+ or Al3+ in aqueous solution.
- Chemistry LibreTexts. (2021). Drying Solvents.
- Technology Networks. (2024). New Analysis Method Can Detect Forever Chemicals in Under Three Minutes.
- Missouri S&T. (n.d.). Appendix B Guidelines for Safe Use of Hydrofluoric Acid. Environmental Health and Safety.
- Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354.
- University of Toronto. (n.d.). Working Safely with Hydrofluoric Acid. Safety & Risk Services.
- ITRC. (n.d.). 11 Sampling and Analytical Methods – PFAS — Per- and Polyfluoroalkyl Substances.
- US EPA. (2025). PFAS Analytical Methods Development and Sampling Research.
- McGill University. (n.d.). Guidelines for the Safe Use of Hydrofluoric Acid.
- University of Illinois Urbana-Champaign. (n.d.). Hydrofluoric Acid (HF). Division of Research Safety.
- Poboży, E., Król, E., & Wójcik, L. (2010). HPLC determination of perfluorinated carboxylic acids with fluorescence detection. Microchimica Acta, 172(3-4), 337-344.
- California Department of Industrial Relations. (n.d.). Protecting Workers Exposed to Hydrogen Fluoride (HF).
- BenchChem. (2025).
Sources
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- 2. chem.libretexts.org [chem.libretexts.org]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. technologynetworks.com [technologynetworks.com]
- 5. pfas-1.itrcweb.org [pfas-1.itrcweb.org]
- 6. epa.gov [epa.gov]
- 7. researchgate.net [researchgate.net]
- 8. hydrofluoric_acid_guidelines – Environmental Health and Safety | Missouri S&T [ehs.mst.edu]
- 9. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 10. mcgill.ca [mcgill.ca]
- 11. Hydrofluoric Acid (HF) | Division of Research Safety | Illinois [drs.illinois.edu]
- 12. dir.ca.gov [dir.ca.gov]
- 13. pubs.rsc.org [pubs.rsc.org]
Perfluorovaleryl fluoride stability in different organic solvents
Welcome to the technical support resource for Perfluorovaleryl Fluoride (PFVF). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability and handling of PFVF in various organic solvents. Our goal is to move beyond simple instructions, offering a causal understanding of experimental choices to ensure the integrity and success of your work.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound compared to other acyl halides?
A: this compound, like other acyl fluorides, exhibits significantly greater stability than its acyl chloride or bromide counterparts.[1][2] This enhanced stability is attributed to the strong carbon-fluorine bond.[3] While acyl chlorides are highly sensitive and react vigorously with even trace amounts of moisture, PFVF is more manageable and relatively stable towards hydrolysis, making it easier to handle under standard laboratory conditions.[3][4][5] However, this stability does not imply inertness; it represents a unique balance between manageability and the necessary reactivity for synthetic applications.[2]
Q2: Which organic solvents are recommended for working with this compound, and which should be avoided?
A: Solvent selection is critical for maintaining the integrity of this compound. The choice depends on the intended application (e.g., reaction medium vs. long-term storage).
-
Recommended Solvents: For general use and short-term storage, relatively non-polar, aprotic solvents are preferred.
-
Perfluorinated Solvents (e.g., perfluorohexane, perfluorooctane): These are excellent choices due to their chemical inertness and high stability. They are particularly useful when creating biphasic reaction systems.[6]
-
Halogenated Solvents (e.g., Dichloromethane (DCM)): DCM is a common choice for reactions involving acyl fluorides due to its low reactivity and ability to dissolve a wide range of organic compounds.[5]
-
Hydrocarbon Solvents (e.g., Hexanes, Toluene): These are generally compatible for reactions where solubility is not a limiting factor.
-
-
Solvents to Use with Caution:
-
Ethers (e.g., THF, Diethyl Ether): While often used as reaction solvents, they must be rigorously dried. Trace moisture can initiate hydrolysis, and peroxide impurities could potentially lead to side reactions under specific conditions.
-
Polar Aprotic Solvents (e.g., Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO), Acetone, DMF): Extreme caution is advised. Studies on structurally related per- and polyfluoroalkyl substances (PFAS) have shown significant degradation in these solvents.[7][8][9] The degradation pathway often involves decarboxylation, which could be a potential risk for PFVF.[7][8] If their use is unavoidable, the solvent must be anhydrous, and the solution should be used immediately.
-
-
Solvents to Avoid:
-
Protic Solvents (e.g., Alcohols like Methanol, Ethanol; Water): These will react with this compound via nucleophilic acyl substitution to form esters or the corresponding carboxylic acid (perfluorovaleric acid).[4][10] This is not a stability issue but a chemical reaction.
-
Primary and Secondary Amines: These are highly reactive nucleophiles that will readily form amides with PFVF.[1][10][11]
-
Q3: How does trace moisture affect the stability of this compound in an otherwise compatible organic solvent?
A: Moisture is the primary antagonist to the stability of any acyl halide, including PFVF. Although more resistant than acyl chlorides, PFVF will undergo hydrolysis in the presence of water.[3] The reaction produces perfluorovaleric acid and hydrogen fluoride (HF).[12][13]
C₄F₉COF + H₂O → C₄F₉COOH + HF
The generation of highly corrosive and toxic HF is a significant safety concern.[12] Furthermore, the presence of the resulting carboxylic acid can complicate product purification and may even catalyze further decomposition in some contexts. Therefore, the use of anhydrous solvents and inert atmosphere techniques (e.g., nitrogen or argon) is paramount for any application requiring high purity and reproducibility.
Q4: What are the primary degradation pathways for this compound in incompatible solvents?
A: The degradation of PFVF is solvent-dependent and primarily occurs through two pathways: nucleophilic attack and potential solvent-mediated decomposition.
-
Nucleophilic Acyl Substitution: This is the most common pathway. Solvents with nucleophilic groups (e.g., alcohols, amines, water) will react directly with the carbonyl group.[4][10]
-
Solvent-Mediated Decomposition: In polar aprotic solvents like DMSO or ACN, a different mechanism may be at play. Based on analogous PFAS compounds, these solvents can facilitate decarboxylation, although this is more pronounced in perfluoroalkyl ether carboxylic acids with specific structural motifs.[7][9] While direct evidence for PFVF is limited, it remains a plausible degradation route that warrants caution.
The diagram below illustrates these potential pathways.
Caption: Potential degradation pathways for this compound.
Solvent Stability Summary
The following table provides a qualitative summary of PFVF stability in common organic solvent classes. This is based on general principles of acyl fluoride reactivity and data from analogous perfluorinated compounds.[7][8][9]
| Solvent Class | Examples | Expected Stability | Rationale & Key Considerations |
| Perfluorinated | Perfluorohexane | Excellent | Chemically inert and structurally similar. The ideal medium for long-term stability. |
| Halogenated | Dichloromethane (DCM) | Good | Aprotic and non-nucleophilic. Must be anhydrous. |
| Aromatic | Toluene, Benzene | Good | Aprotic and non-nucleophilic. Must be anhydrous. |
| Ethers | THF, Diethyl Ether | Moderate | Susceptible to peroxide formation and must be rigorously dried. Use fresh solutions. |
| Polar Aprotic | ACN, DMSO, DMF, Acetone | Poor to Moderate | Potential for solvent-mediated decomposition.[7][8][9] Use only if essential, with anhydrous solvent, and for immediate consumption. |
| Protic (non-aqueous) | Methanol, Ethanol | Unstable (Reactive) | Rapidly reacts to form the corresponding ester.[4] Not a degradation issue, but a chemical transformation. |
| Aqueous/Moist | Any solvent with water | Unstable (Reactive) | Hydrolyzes to perfluorovaleric acid and HF.[12] |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Action(s) |
| Low reaction yield or incomplete conversion | 1. PFVF Degradation: The chosen solvent is incompatible (e.g., ACN, moist THF), leading to degradation before or during the reaction. | 1. Solvent Check: Switch to a recommended inert solvent like anhydrous DCM or toluene. If a polar solvent is required, add PFVF last to the cooled reaction mixture to minimize exposure time. |
| 2. Moisture Contamination: Introduction of water from solvents, reagents, or glassware is hydrolyzing the PFVF. | 2. Implement Anhydrous Technique: Use oven-dried glassware. Dry solvents using appropriate methods (e.g., molecular sieves, distillation). Run the reaction under an inert atmosphere (N₂ or Ar). | |
| Appearance of unexpected side products (e.g., peak for C₄F₉COOH in NMR/LC-MS) | 1. Hydrolysis: The primary side product is likely perfluorovaleric acid from reaction with trace water. | 1. Verify Water Content: Check the water content of your solvent and starting materials. Use fresh, anhydrous solvents for each experiment. |
| 2. Reaction with Solvent: If using a potentially reactive solvent (e.g., alcohol impurity in an ether), an ester side product may form. | 2. Use High-Purity Solvents: Ensure the purity of your solvents. A simple ¹H NMR of the solvent can often reveal significant impurities. | |
| Inconsistent results between experimental runs | 1. Variable Solvent Quality: Using solvents from different batches or bottles with varying water content. | 1. Standardize Solvent Source: Use a freshly opened bottle of anhydrous solvent or a consistently maintained solvent purification system for a series of experiments. |
| 2. Improper Storage of PFVF: Storing PFVF in a poorly sealed container or at an inappropriate temperature allows for slow degradation over time. | 2. Review Storage Protocol: Store PFVF in a tightly sealed container (e.g., with a PTFE-lined cap) in a cool, dry, and dark place, preferably within a desiccator or glovebox. See Protocol 1 for details. |
Experimental Protocols
Protocol 1: Standard Procedure for Handling and Storage of this compound
Causality: This protocol is designed to minimize exposure to atmospheric moisture, the primary cause of PFVF degradation through hydrolysis.[12]
-
Environment: Whenever possible, handle PFVF inside a glovebox with a dry nitrogen or argon atmosphere. If a glovebox is unavailable, use standard inert atmosphere techniques (e.g., Schlenk line).
-
Glassware: Ensure all glassware (syringes, needles, flasks, etc.) is thoroughly oven-dried (e.g., at 120°C for at least 4 hours) and allowed to cool to room temperature in a desiccator or under a stream of inert gas.
-
Solvent Preparation: Use only new, sealed bottles of anhydrous solvent or solvent freshly dispensed from a solvent purification system.
-
Aliquoting: To withdraw PFVF from its container, use a dry syringe. First, flush the syringe with inert gas 3-5 times. Puncture the septum of the PFVF container, and before withdrawing the liquid, ensure the headspace pressure is equalized by the inert gas line.
-
Short-Term Storage (Working Solution): If a stock solution is prepared, store it in a flask sealed with a septum under a positive pressure of inert gas. Use within 24 hours for best results.
-
Long-Term Storage (Neat Compound): Store the original container tightly sealed with Parafilm® around the cap. Place it in a secondary container with a desiccant and store in a cool, dry location away from incompatible materials.
Protocol 2: Qualitative Stability Assessment of PFVF in a Test Solvent via ¹⁹F NMR
Causality: ¹⁹F NMR is highly sensitive to the local chemical environment of the fluorine atoms. This method allows for the direct observation of the starting material (PFVF) and the appearance of degradation products (like perfluorovaleric acid) over time.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Acyl Fluorides Using a Stable Reagent - ChemistryViews [chemistryviews.org]
- 6. researchgate.net [researchgate.net]
- 7. Stability of Per- and Polyfluoroalkyl Substances in Solvents Relevant to Environmental and Toxicological Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Stability of Per- and Polyfluoroalkyl Substances in Solvents Relevant to Environmental and Toxicological Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chemrxiv.org [chemrxiv.org]
- 12. fishersci.com [fishersci.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for Perfluorovaleryl Fluoride Mediated Reactions
Welcome to the technical support center dedicated to optimizing reactions mediated by perfluorovaleryl fluoride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights, field-proven protocols, and robust troubleshooting strategies. Our goal is to move beyond simple procedural lists and explain the causality behind experimental choices, ensuring both success and reproducibility in your work.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational concepts and common inquiries regarding the use of this compound.
Q1: What are the primary applications of this compound in synthesis?
This compound is a highly reactive acylating agent, primarily used to introduce the perfluorobutanoyl group (C₄F₉CO-) onto various substrates. The most common transformations are:
-
Friedel-Crafts Acylation: Attaching the acyl group to aromatic and heteroaromatic rings to form perfluoroalkyl aryl ketones. These ketones are crucial intermediates in pharmaceuticals and advanced materials.[1]
-
Esterification: Reacting with alcohols or ethers to form perfluorinated esters.
-
Amidation: Reacting with amines to form perfluorinated amides.
The strong electron-withdrawing nature of the perfluoroalkyl chain makes this compound significantly more electrophilic than its non-fluorinated counterpart, valeryl fluoride, enabling reactions that might otherwise be sluggish.
Q2: What is the fundamental role of a catalyst in reactions with this compound?
In most applications, particularly Friedel-Crafts acylation, the catalyst functions as a Lewis acid. Its primary role is to activate the this compound. It coordinates to the highly electronegative fluorine atom on the acyl fluoride, weakening the C-F bond and generating a highly electrophilic, resonance-stabilized acylium ion (C₄F₉CO⁺).[2][3] This potent electrophile is then readily attacked by a nucleophile, such as an electron-rich aromatic ring.[3][4]
Q3: Which catalysts are standard for Friedel-Crafts acylation with this compound?
The choice of catalyst is critical and depends on the substrate's reactivity and the desired reaction conditions.
-
Traditional Lewis Acids: Aluminum chloride (AlCl₃) and ferric chloride (FeCl₃) are highly effective and widely used.[2][3] They are strong Lewis acids that readily activate the acyl fluoride. However, they often need to be used in stoichiometric amounts.[1][3]
-
Modern Catalytic Alternatives: To address the waste and handling issues of traditional catalysts, several alternatives have been developed. These include metal triflates (like Ytterbium (III) triflate, Yb(OTf)₃) and various heterogeneous catalysts such as zeolites (e.g., HZSM-5) and supported metal oxides.[1][5] These often work in true catalytic amounts, are less sensitive to moisture, and can be recycled.[5][6]
Q4: Why is a full equivalent (or more) of AlCl₃ often required for Friedel-Crafts acylation?
This is a crucial point of experimental design. The ketone product formed in the reaction is also a Lewis base and coordinates strongly with the AlCl₃ catalyst.[3][7] This product-catalyst complex is often inactive, effectively sequestering the catalyst and preventing it from participating in further catalytic cycles. Therefore, a stoichiometric amount of the Lewis acid is required to drive the reaction to completion.[3]
Q5: Are there any substrates that are incompatible with Friedel-Crafts acylation?
Yes. The reaction generally fails with aromatic rings that possess strongly deactivating functional groups.[3] Groups like nitro (-NO₂), trifluoromethyl (-CF₃), sulfonyl (-SO₃H), and other electron-withdrawing moieties reduce the nucleophilicity of the aromatic ring to the point where it will not attack the acylium ion. Furthermore, substrates with basic functional groups containing lone pairs (e.g., anilines, phenols) will react with and deactivate the Lewis acid catalyst.[2]
Q6: What catalyst systems can be used for esterification reactions?
While strong Lewis acids can promote esterification, metal-free conditions have been developed. For example, a combination of triphenylphosphine (PPh₃) and an activator like tetrabutylammonium difluorotriphenylsilicate (TBAT) can facilitate the esterification of acyl fluorides with ethers via C-O bond cleavage.[8] This approach offers good functional group tolerance under milder conditions.[8]
Section 2: Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during experiments.
Problem Cluster: Low to No Product Yield
Q: My Friedel-Crafts acylation reaction is showing no conversion. What is the systematic checklist to diagnose the problem?
Low or no yield is the most common failure mode. Follow this diagnostic sequence before making drastic changes to your protocol.
-
Verify Reagent and Solvent Purity: Traditional Lewis acids like AlCl₃ are extremely sensitive to moisture. Ensure you are using anhydrous solvents and that the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon).[9] Was your starting material pure? Impurities can inhibit the catalyst.[9]
-
Confirm Catalyst Activity: AlCl₃ and similar catalysts should be fresh, dry powders. If the reagent is clumpy or discolored, its activity may be compromised. Consider opening a new bottle or purifying the existing batch.
-
Check Reaction Temperature: Friedel-Crafts acylations often require an initial period at a low temperature (e.g., 0 °C) during reagent addition to control the initial exothermic reaction, followed by warming to room temperature or gentle heating to drive the reaction to completion.[1] Ensure your temperature profile is appropriate.
-
Assess Substrate Reactivity: As mentioned in the FAQ, strongly deactivated aromatic rings will not react. Confirm that your substrate is sufficiently electron-rich for the reaction to proceed.[3]
-
Re-evaluate Catalyst Loading: While often stoichiometric, insufficient loading will result in incomplete conversion.[10] Ensure your calculations for equivalents are correct.[9]
Q: My reaction starts (confirmed by TLC/LCMS) but stalls and never reaches completion. What is the likely cause?
This classic symptom points directly to catalyst deactivation .
-
Cause: The most probable cause is the slow introduction of moisture or other inhibitors from the atmosphere or impure reagents. Another possibility is that the catalyst is being slowly consumed by a competing side reaction with a functional group on your substrate that you had not considered.
-
Solution:
-
Rigorous Inert Technique: Re-run the experiment, ensuring all glassware is flame- or oven-dried immediately before use. Use fresh, anhydrous solvent from a sealed bottle or a solvent purification system. Maintain a positive pressure of inert gas throughout the entire reaction.
-
Incremental Catalyst Addition: In some cases, adding the Lewis acid catalyst in portions throughout the reaction can help maintain a sufficient concentration of active catalyst.
-
Problem Cluster: Product Decomposition or Unexpected Byproducts
Q: My crude reaction mixture looks clean, but the product degrades upon aqueous workup. How can I modify my procedure?
Product instability during workup is a frequent issue, especially with complex molecules.
-
Cause: The product may be sensitive to the acidic or basic conditions of the workup.[11] For Friedel-Crafts reactions, the workup often involves quenching with acid, which can be harsh.
-
Solution:
-
Stability Test: Before a full-scale run, take a small aliquot of the completed reaction mixture and expose it to your planned workup conditions in a test tube. Monitor by TLC to see if decomposition occurs.[11]
-
Milder Quench: Instead of a strong acid, try quenching the reaction by pouring it slowly over crushed ice and a milder acid like ammonium chloride (NH₄Cl) solution.
-
Non-Aqueous Workup: If the product is extremely sensitive, consider a non-aqueous workup. This could involve filtering the reaction mixture through a plug of Celite or silica gel to remove the catalyst complex, followed by solvent evaporation.
-
Section 3: Experimental Protocols & Data
These protocols provide a validated starting point for your experiments. Always perform a small-scale test reaction before committing large quantities of valuable materials.
Protocol 1: General Procedure for Friedel-Crafts Acylation of Anisole
This protocol describes a standard, reliable method for the acylation of a moderately activated aromatic ring.
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anisole (freshly distilled)
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (1M)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, inert gas line
Procedure:
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and allow it to cool under a stream of dry nitrogen.
-
Catalyst Suspension: To the flask, add anhydrous AlCl₃ (1.1 equivalents) followed by anhydrous DCM to create a suspension. Cool the flask to 0 °C in an ice bath.
-
Acyl Fluoride Addition: Add this compound (1.0 equivalent) dropwise to the stirred suspension over 15 minutes.
-
Substrate Addition: Add anisole (1.0 equivalent) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LCMS.
-
Workup: Once the reaction is complete, cool the flask back to 0 °C and slowly pour the reaction mixture over a stirred mixture of crushed ice and 1M HCl.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Data Table 1: Comparative Overview of Catalysts for Perfluoroacylation
| Catalyst | Typical Loading (mol%) | Solvent | Temperature (°C) | Advantages | Disadvantages | Reference(s) |
| AlCl₃ | 100 - 150 | DCM, CS₂ | 0 to 40 | High reactivity, low cost | Stoichiometric, moisture-sensitive, generates significant waste | [1][3] |
| FeCl₃ | 100 - 150 | DCM | 25 to 80 | Less expensive than AlCl₃, effective | Stoichiometric, can be less reactive than AlCl₃ | [2][3] |
| Yb(OTf)₃ | 2 - 10 | Acetonitrile, Nitromethane | 25 to 100 | Truly catalytic, water-tolerant, recyclable | Higher cost, may require higher temperatures | [1] |
| HZSM-5 Zeolite | Varies (wt %) | Varies (Vapor Phase) | 150 - 300 | Heterogeneous, recyclable, shape-selective | Requires high temperatures, vapor phase setup | [5] |
| PPh₃ / TBAT | 10 - 20 | CPME | 60 - 100 | Metal-free, good for esterification | Specific to esterification, requires additives | [8] |
Section 4: Visual Guides & Workflows
Diagram 1: Mechanism of Lewis Acid-Catalyzed Friedel-Crafts Acylation
Caption: A decision tree for diagnosing low-yield reactions.
References
-
Reaction: Acylation via Friedel-Crafts – Introduction to Organic Chemistry. (n.d.). Saskoer.ca. [Link]
-
PPh3-Assisted Esterification of Acyl Fluorides with Ethers via C(sp3)–O Bond Cleavage Accelerated by TBAT. (2020). MDPI. [Link]
-
How to Troubleshoot a Reaction. (2026). University of Rochester, Department of Chemistry. [Link]
-
Lewis Acid Catalyzed Friedel—Crafts Acylation Reaction Using Carboxylic Acids as Acylating Agents. (2025). ResearchGate. [Link]
-
Optimization of amount of the catalyst loading. (n.d.). ResearchGate. [Link]
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018). Master Organic Chemistry. [Link]
-
How To: Troubleshoot a Reaction. (n.d.). University of Rochester, Department of Chemistry. [Link]
-
Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions. (2007). ACS Publications. [Link]
-
Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal. [Link]
-
Friedel-Crafts Acylation. (2018). YouTube. [Link]
-
Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions. (n.d.). International Research Journal of Modernization in Engineering Technology and Science. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 10.9. Reaction: Acylation via Friedel-Crafts – Introduction to Organic Chemistry [saskoer.ca]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. youtube.com [youtube.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Friedel-Crafts Acylation [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
- 9. Troubleshooting [chem.rochester.edu]
- 10. interesjournals.org [interesjournals.org]
- 11. How To [chem.rochester.edu]
Technical Support Center: Work-up Procedures for Reactions Involving Perfluorovaleryl Fluoride
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance for handling the work-up procedures of reactions involving perfluorovaleryl fluoride. Here, you will find troubleshooting guides and frequently asked questions designed to address specific challenges you may encounter during your experiments.
I. Troubleshooting Guide
This section is dedicated to resolving common issues that can arise during the work-up of reactions with this compound. Each problem is analyzed to provide a clear understanding of the underlying causes and to offer systematic, step-by-step solutions.
Issue 1: Incomplete Quenching of Unreacted this compound
Question: My reaction mixture still appears to be reactive after quenching, and I'm observing unexpected side products during work-up and purification. What could be the cause, and how can I ensure complete quenching?
Answer:
Incomplete quenching is a frequent challenge and can lead to the formation of unwanted byproducts, complicating purification and reducing the overall yield. The high reactivity of this compound necessitates a robust quenching strategy.
Causality Explained:
This compound is a highly electrophilic acylating agent. If not fully neutralized, it can react with water, alcohols, or even trace nucleophiles present in the work-up solvents or on silica gel during chromatography. This can lead to the formation of perfluorovaleric acid, its esters, or other derivatives, which may be difficult to separate from the desired product.
Step-by-Step Protocol for Effective Quenching:
-
Choice of Quenching Agent: A weak aqueous base is generally the preferred choice. A 5% aqueous solution of sodium bicarbonate (NaHCO₃) is a standard and effective option.[1] It is sufficiently basic to neutralize the acidic byproducts and hydrolyze the unreacted acyl fluoride without being harsh enough to degrade sensitive products.
-
Vigorous Stirring: After adding the quenching solution, it is crucial to stir the biphasic mixture vigorously for at least 15-30 minutes.[1] This ensures adequate mixing and allows the base to effectively neutralize all reactive species.
-
Temperature Control: For highly exothermic reactions, it is advisable to perform the quench at a reduced temperature (e.g., 0 °C) by placing the reaction vessel in an ice bath. This helps to control the reaction rate and prevent potential side reactions.
-
Verification of Quench Completion: Before proceeding to the extraction, it is good practice to check the pH of the aqueous layer to ensure it is neutral or slightly basic. This confirms that all acidic components have been neutralized.
Issue 2: Difficulty in Separating the Product from Perfluorinated Byproducts
Question: I'm struggling to isolate my desired product from perfluorinated impurities, such as perfluorovaleric acid or its derivatives, during column chromatography. How can I improve the separation?
Answer:
The unique properties of perfluorinated compounds, such as high polarity and distinct solubility profiles, can make their separation from non-fluorinated products challenging.
Causality Explained:
Perfluorinated compounds often exhibit different solubility characteristics compared to their hydrocarbon analogs.[2][3] They can co-elute with the desired product on standard silica gel chromatography due to their polarity. Perfluorovaleric acid, in particular, can be problematic due to its acidic nature.
Strategies for Improved Separation:
-
Liquid-Liquid Extraction Optimization:
-
Initial Wash: Before the main extraction, wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove the bulk of acidic perfluorinated byproducts.
-
Brine Wash: Follow with a wash using a saturated aqueous sodium chloride (brine) solution. This helps to break up emulsions and remove residual water from the organic layer.
-
-
Chromatography Modifications:
-
Silica Gel Treatment: In some cases, treating the silica gel with a small amount of triethylamine (~1-2% in the eluent) can help to neutralize acidic sites on the silica and prevent the tailing of both the product and acidic impurities.[4]
-
Alternative Stationary Phases: If standard silica gel fails, consider using alternative stationary phases such as alumina or fluorous solid-phase extraction (F-SPE) cartridges, which are specifically designed for the separation of fluorinated compounds.
-
-
Distillation: For volatile products, distillation can be an effective purification method to separate them from non-volatile perfluorinated byproducts.[5][6]
Issue 3: Low Product Yield After Work-up
Question: My reaction appears to go to completion based on TLC or NMR of the crude mixture, but I experience significant product loss during the work-up and purification steps. What are the likely causes?
Answer:
Product loss during work-up can be attributed to several factors, including the physical properties of the product and its stability under the work-up conditions.
Causality Explained:
-
Product Volatility: If your product is volatile, it can be lost during solvent removal under reduced pressure (rotary evaporation).
-
Aqueous Solubility: Some products may have partial solubility in the aqueous layer, leading to losses during extraction.
-
Instability: The product might be sensitive to the pH changes during the quench or prolonged exposure to silica gel during chromatography.
Troubleshooting Steps to Minimize Product Loss:
-
Check for Volatility: If you suspect your product is volatile, use lower temperatures and pressures during solvent removal. You can also check the solvent collected in the rotovap trap for the presence of your product.[7]
-
Optimize Extraction:
-
Back-Extraction: After the initial extraction, back-extract the aqueous layer with a fresh portion of the organic solvent to recover any dissolved product.
-
Salting Out: Adding a significant amount of a salt like sodium chloride to the aqueous phase can decrease the solubility of organic compounds, driving them into the organic layer.
-
-
Assess Product Stability: Test the stability of your product by taking a small aliquot of the crude reaction mixture and exposing it to the work-up conditions (e.g., aqueous base, silica gel) separately.[7] This can help identify if your product is degrading.
-
Alternative Purification: If your product is sensitive to silica gel, consider other purification techniques like distillation, crystallization, or preparative HPLC.
II. Frequently Asked Questions (FAQs)
This section provides concise answers to common questions regarding the handling and work-up of reactions involving this compound.
Q1: What are the primary safety precautions I should take when working with this compound?
A1: this compound is a corrosive and reactive compound. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8] Avoid inhalation of vapors and contact with skin and eyes.[8] Ensure that you have immediate access to an emergency shower and eyewash station.
Q2: How should I properly store this compound?
A2: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as water, alcohols, amines, and strong bases.[8][9]
Q3: Can I use water to quench a reaction involving this compound?
A3: While water will hydrolyze this compound to perfluorovaleric acid, it is generally better to use a dilute aqueous base like sodium bicarbonate solution for quenching.[1] This ensures the neutralization of the resulting hydrofluoric acid (HF), which is highly corrosive and hazardous.
Q4: What is the best solvent for extracting my product after a reaction with this compound?
A4: The choice of extraction solvent depends on the solubility of your product. Common choices include dichloromethane (CH₂Cl₂), ethyl acetate (EtOAc), and diethyl ether (Et₂O). Perfluorinated compounds themselves have unique solubility profiles and may require specialized fluorous solvents for efficient extraction in some cases.
Q5: My reaction involves an amine nucleophile. Are there any special work-up considerations?
A5: Yes. When an amine is used as a nucleophile, the work-up will involve neutralizing the excess amine and any amine hydrohalide salts that may have formed. A standard aqueous work-up with a dilute acid (e.g., 1M HCl) wash to remove the amine, followed by a bicarbonate wash to neutralize any remaining acid, is a common procedure. However, be aware that some fluorinated amine products can be water-sensitive.[10]
Q6: I've noticed the formation of a white precipitate during my aqueous work-up. What could it be?
A6: The formation of a precipitate could be due to several factors. If you have used reagents containing metals (e.g., lithium, magnesium), the precipitate could be an insoluble metal fluoride salt. In some cases, highly fluorinated organic products may have low solubility in the mixed aqueous-organic system, causing them to precipitate.
III. Visualized Workflows and Data
To further aid in your experimental design and execution, this section provides visual diagrams of key workflows and a table summarizing important quantitative data.
General Work-up Procedure for a Reaction Involving this compound
Caption: A generalized workflow for the work-up of reactions involving this compound.
Troubleshooting Logic for Low Product Yield
Caption: A decision tree for troubleshooting low product yield during work-up procedures.
Table of Common Quenching Agents
| Quenching Agent | Concentration | Purpose | Key Considerations |
| Sodium Bicarbonate (NaHCO₃) | 5% Aqueous Solution | Neutralizes acidic byproducts and hydrolyzes unreacted acyl fluoride. | Standard, mild, and effective for most applications.[1] |
| Saturated Ammonium Chloride (NH₄Cl) | Aqueous Solution | Mildly acidic quench, useful if the product is base-sensitive. | May not be sufficient to neutralize all acidic byproducts. |
| Water (H₂O) | - | Hydrolyzes acyl fluoride to the corresponding carboxylic acid. | Generates corrosive HF; not recommended unless subsequent neutralization is performed. |
| Methanol (MeOH) | - | Reacts to form the methyl ester. | Can be a useful derivatization strategy for easier purification in some cases. |
IV. References
-
Merlic, C. A. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. UCLA Department of Chemistry and Biochemistry. Retrieved from [Link]
-
Costello, C. A., & Tordeux, M. (1995). U.S. Patent No. 5,466,877. Washington, DC: U.S. Patent and Trademark Office. Retrieved from
-
Požgan, F., & Stavber, S. (2022). Renewable Reagent for Nucleophilic Fluorination. The Journal of Organic Chemistry, 87(10), 6471-6484. Retrieved from [Link]
-
WebMD. (n.d.). Fluoride - Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. Retrieved from [Link]
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Brazier, Y. (2023). Fluoride: Risks, uses, and side effects. Medical News Today. Retrieved from [Link]
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Chambers, R. D., & Salisbury, M. J. (1981). Reactions involving fluoride ion. Part 20. Competition between isomerization and nucleophilic attack on a perfluoroalkene. Journal of the Chemical Society, Perkin Transactions 1, 2340-2345. Retrieved from [Link]
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Zhao, X., Zhuang, W., Fang, D., Xue, X., & Zhou, J. (2009). A Highly Efficient Conversion of Primary or Secondary Alcohols into Fluorides with n-Perfluorobutanesulfonyl Fluoride-Tetrabutylammonium Triphenyldifluorosilicate. Synlett, 2009(05), 779-782. Retrieved from [Link]
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Ghosin, M., & Tlili, A. (2023). Synthesis of Fluorinated Amines: A Personal Account. ACS Omega, 8(12), 11029-11041. Retrieved from [Link]
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Harmony Dental. (n.d.). 7 Side Effects of Consuming Fluoride You Should Know About. Retrieved from [Link]
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Krespan, C. G. (1979). U.S. Patent No. 4,136,121. Washington, DC: U.S. Patent and Trademark Office. Retrieved from
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New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Perchloryl Fluoride. Retrieved from [Link]
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Rayner, P. J., et al. (2025). High H2 Solubility of Perfluorocarbon Solvents and Their Use in Reversible Polarization Transfer from para-Hydrogen. The Journal of Physical Chemistry Letters. Retrieved from [Link]
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Pees, C., et al. (2023). State of the art procedures towards reactive [18F]fluoride in PET tracer synthesis. EJNMMI Radiopharmacy and Chemistry, 8(1), 33. Retrieved from [Link]
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Dr. Oracle. (2025). What are the necessary precautions when handling perfluorodecalin?. Retrieved from [Link]
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Widdowson, D. A., & Sandford, G. (2000). U.S. Patent No. 6,179,970. Washington, DC: U.S. Patent and Trademark Office. Retrieved from
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Pees, C., et al. (2023). State of the art procedures towards reactive [18F]fluoride in PET tracer synthesis. ResearchGate. Retrieved from [Link]
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Organic Chemistry Portal. (2020). Alcohols to Alkyl Fluorides, Part 2: Dialkylaminosulfur Trifluorides. Retrieved from [Link]
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Cleveland Clinic. (n.d.). Fluoride: Uses, Benefits & Side Effects. Retrieved from [Link]
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Wang, Y., et al. (2019). PFOS solubility in different organic solvents (a) and alcoholic... ResearchGate. Retrieved from [Link]
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University of Rochester Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]
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ACE HPLC. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
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ResearchGate. (n.d.). Nucleophilic substitution reactions with fluoride. Retrieved from [Link]
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Pees, C., et al. (2024). Triflyl [F]Fluoride as a Solution for Base‐Sensitive Late‐Stage Nucleophilic Aromatic F‐Fluorination Reactions. Angewandte Chemie International Edition. Retrieved from [Link]
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Chemical Recycling of Hydrofluorocarbons by Transfer Fluorination. (n.d.). Unlocking the Power of Acyl Fluorides: A Comprehensive Guide to Synthesis and Properties. Retrieved from [Link]
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Akondi, B. R., & Ch, M. (2011). Potential fluoride toxicity from oral medicaments: A review. Journal of International Oral Health, 3(4), 1-8. Retrieved from [Link]
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McGuire, M. E., et al. (2021). Stability of Per- and Polyfluoroalkyl Substances in Solvents Relevant to Environmental and Toxicological Analysis. Environmental Science & Technology Letters, 8(12), 1047-1052. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Fluoroalkane synthesis by fluorination or substitution. Retrieved from [Link]
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Ball, N. D., & Sanford, M. S. (2012). Pd-Catalyzed C-H Fluorination with Nucleophilic Fluoride. Journal of the American Chemical Society, 134(32), 13327-13330. Retrieved from [Link]
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Mück-Lichtenfeld, C., & Studer, A. (2021). Preparation of α-Perfluoroalkyl Ketones from α,β-Unsaturated Ketones via Formal Hydroperfluoroalkylation. Organic Letters, 23(4), 1256-1260. Retrieved from [Link]
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Interstate Technology & Regulatory Council. (2022). 4 Physical and Chemical Properties – PFAS — Per- and Polyfluoroalkyl Substances. Retrieved from [Link]
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Maulide, N., et al. (2019). α-Fluorination of carbonyls with nucleophilic fluorine. Nature Chemistry, 11(4), 314-320. Retrieved from [Link]
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Kim, H., et al. (2025). Monodefluorinative Halogenation of Perfluoroalkyl Ketones via Organophosphorus-Mediated Selective C–F Activation. JACS Au. Retrieved from [Link]
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Organic Chemistry Portal. (2020). Alcohols to Alkyl Fluorides, Part 1. Retrieved from [Link]
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O'Hagan, D., et al. (2024). Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents. Beilstein Journal of Organic Chemistry, 20, 663-670. Retrieved from [Link]
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Bernard-Gauthier, V., et al. (2025). A simplified, robust protocol for [18F]fluoride elution under mild conditions to enhance late-stage aromatic radiofluorinations. Nature Communications. Retrieved from [Link]
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Tirtowidjojo, M. M., & Costello, C. A. (2005). U.S. Patent Application No. 10/693,892. Washington, DC: U.S. Patent and Trademark Office. Retrieved from
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Technical Support Center: Safely Scaling Reactions with Perfluorovaleryl Fluoride
Welcome to the comprehensive technical guide for researchers, scientists, and drug development professionals on the safe and effective scaling of chemical reactions involving Perfluorovaleryl Fluoride (PFVF). This document provides in-depth technical and safety protocols, troubleshooting guidance, and answers to frequently asked questions to ensure both the integrity of your research and the safety of your laboratory personnel.
Critical Safety Overview & Hazard Analysis
This compound is a reactive acyl fluoride. While specific public data on its thermal stability is limited, its reactivity warrants a cautious approach, especially during scale-up. The primary hazards stem from its potential to release highly toxic and corrosive hydrogen fluoride (HF) gas upon contact with moisture or protic solvents.[1][2] HF can cause severe burns that may not be immediately painful or visible and can lead to systemic toxicity by depleting calcium in the body (hypocalcemia), which can be fatal.[3]
Key Hazards:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[2]
-
Corrosivity: Causes severe skin burns and serious eye damage.[2]
-
Respiratory Irritation: May cause respiratory irritation.[4]
-
Hydrolysis: Reacts with water and other protic sources to generate highly toxic and corrosive hydrogen fluoride (HF) gas.[1]
-
Thermal Decomposition: Thermal decomposition can release irritating and toxic gases and vapors, including carbon monoxide, carbon dioxide, and hydrogen fluoride.[1]
Therefore, all manipulations must be conducted in a well-ventilated fume hood, and personnel must be equipped with appropriate Personal Protective Equipment (PPE).[5]
Troubleshooting Guide: Scaling Up this compound Reactions
This section addresses specific problems that may arise during the scale-up of reactions involving this compound, presented in a question-and-answer format.
Q1: My reaction is showing a slower-than-expected conversion rate after increasing the scale. What are the potential causes and how can I fix this?
A1: Slower conversion on a larger scale often points to mass and heat transfer limitations.
-
Analysis of the Cause: On a small scale, mixing and heating are typically efficient. When scaling up, the surface-area-to-volume ratio decreases, which can lead to inefficient heat transfer and poor mixing. This can result in localized temperature gradients and concentration differences, slowing down the reaction rate.
-
Recommended Solutions:
-
Improve Agitation: Ensure the stirring mechanism (e.g., overhead stirrer) is appropriately sized for the larger vessel and is creating a vortex to ensure homogeneity. Baffles within the reactor can also improve mixing.
-
Optimize Heating: Use a heating mantle with a larger surface area or an oil bath to ensure uniform heat distribution. Monitor the internal reaction temperature with a calibrated probe, not just the external heat source temperature.
-
Consider Solvent and Concentration: While scaling, maintaining the same solvent-to-reagent ratio is crucial. In some cases, a slight increase in solvent volume might be necessary to improve stirrability, though this could also impact reaction kinetics.[6]
-
Q2: I've noticed an unexpected pressure buildup in my sealed reactor system during the reaction. What is the likely cause and what immediate actions should I take?
A2: Pressure buildup is a serious safety concern and often indicates the formation of gaseous byproducts.
-
Analysis of the Cause: The most probable cause is the reaction of this compound with trace moisture in your reagents or solvent, leading to the formation of hydrogen fluoride (HF) gas.[1] Thermal decomposition, if the reaction is highly exothermic and temperature control is lost, could also contribute to gas evolution.[7]
-
Immediate Actions & Prevention:
-
Immediate Action: If safe to do so, vent the reactor to a scrubbing system containing a base like sodium bicarbonate or calcium hydroxide to neutralize any HF gas. Cool the reaction vessel immediately.
-
Preventative Measures:
-
Rigorous Drying of Reagents and Solvents: Use anhydrous solvents and dry all reagents thoroughly before use.
-
Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
-
Reaction Calorimetry: For larger scale reactions, performing reaction calorimetry studies can help determine the heat of reaction and predict the potential for thermal runaway.[8]
-
-
Q3: The workup of my reaction is proving difficult, with emulsion formation and poor separation of layers. How can I improve my workup procedure?
A3: Emulsion formation is common in fluorinated compound chemistry due to the unique physical properties of these molecules.
-
Analysis of the Cause: The presence of both highly fluorinated and organic components can lead to surfactant-like effects at the interface of aqueous and organic layers.
-
Recommended Solutions:
-
Quenching: Quench the reaction mixture slowly by adding it to a cooled, stirred solution of a weak base like sodium bicarbonate. This will neutralize any remaining this compound and HF.
-
Solvent Selection: Use a more non-polar solvent for extraction if compatible with your product.
-
Brine Wash: After the initial aqueous wash, wash the organic layer with a saturated sodium chloride solution (brine). This increases the ionic strength of the aqueous phase, helping to break up emulsions.
-
Centrifugation: For persistent emulsions, centrifugation can be an effective method to achieve phase separation.
-
Frequently Asked Questions (FAQs)
Q1: What materials are compatible with this compound for reaction vessels and storage?
A1: Due to its reactivity and potential to generate HF, material compatibility is critical.
-
Recommended Materials: High-density polyethylene (HDPE), polypropylene, and fluoropolymers like PFA (Perfluoroalkoxy) and PTFE (Polytetrafluoroethylene) are excellent choices for handling and storing this compound and HF.[9][10]
-
Materials to Avoid: Avoid glass and any silica-containing materials, as HF will etch them.[11] Do not use metal containers unless they are made of highly resistant alloys like Hastelloy C-276.[12]
Q2: What is the appropriate Personal Protective Equipment (PPE) for handling this compound?
A2: A multi-layered approach to PPE is essential.
-
Hand Protection: Wear heavy-duty nitrile or butyl rubber gloves. It is highly recommended to wear a second pair of nitrile gloves underneath as a precaution against leaks.[13]
-
Body Protection: A lab coat, chemical-resistant apron, and long pants are mandatory.[14]
-
Eye and Face Protection: Chemical splash goggles and a full-face shield are required.[5]
-
Emergency Preparedness: An eyewash station and safety shower must be immediately accessible.[1] A tube of calcium gluconate gel should be readily available as a first aid measure for skin contact with HF.[14]
Q3: How should I monitor the progress of my reaction when using this compound?
A3: Several analytical techniques can be employed.
-
¹⁹F NMR Spectroscopy: This is a powerful and direct method for monitoring the consumption of this compound and the formation of fluorinated products, as ¹⁹F has a natural abundance of 100%.[15][16]
-
GC-MS (Gas Chromatography-Mass Spectrometry): Useful for volatile products, this technique can separate and identify components of the reaction mixture.[16]
-
In-situ FTIR (Fourier-Transform Infrared) Spectroscopy: This can be used for real-time monitoring by tracking the disappearance of the characteristic C=O stretch of the acyl fluoride and the appearance of new vibrational bands corresponding to the product.[16]
Q4: What is the correct procedure for disposing of waste containing this compound?
A4: All waste containing this compound or fluoride ions is considered hazardous.
-
Neutralization: Small residual amounts in reaction vessels can be carefully quenched with a basic solution like sodium bicarbonate.
-
Waste Collection: Collect all liquid and solid waste in clearly labeled, compatible containers (e.g., HDPE).[11] Do not store HF-containing waste in glass or metal containers.[11]
-
Disposal: Dispose of the hazardous waste through your institution's environmental health and safety office. Never dispose of it down the drain, as neutralization produces toxic metal fluoride salts.[11]
Data and Workflow Summaries
Table 1: Material Compatibility for Handling this compound
| Material | Compatibility Rating | Notes |
| PFA/PTFE | Excellent | Highly resistant to both PFVF and HF.[9][10] |
| HDPE/Polypropylene | Good | Suitable for storage and as reaction vessels.[13] |
| Glass/Silica | Not Recommended | Attacked by HF, which is a likely byproduct.[11] |
| Stainless Steel | Poor | Corrodes in the presence of HF.[12] |
| Hastelloy C-276 | Good | A resistant alloy, but compatibility should be verified.[12] |
Diagram 1: Safe Quenching and Workup Workflow
Caption: Workflow for quenching and extracting the product after reaction completion.
References
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- New Jersey Department of Health. (2001). Hazard Summary: PERCHLORYL FLUORIDE.
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- University of California, Berkeley. (n.d.). Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid.
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- California Department of Industrial Relations. (2022). Protecting Workers Exposed to Hydrogen Fluoride (HF).
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- King, R. C., & Armstrong, G. T. (1970). Fluorine flame calorimetry. III. The heat of formation of chlorine trifluoride at 298.15 K. NIST Technical Series Publications.
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Validation & Comparative
A Senior Application Scientist's Guide to Acylation: Perfluorovaleryl Fluoride vs. Oxalyl Chloride
For researchers and professionals in drug development and synthetic chemistry, the choice of an acylating agent is a critical decision that dictates reaction efficiency, selectivity, and overall success. This guide provides an in-depth, objective comparison of two distinct classes of reagents for the activation of carboxylic acids: the workhorse oxalyl chloride and the specialty reagent, perfluorovaleryl fluoride. We will delve into their mechanisms, reactivity profiles, and practical applications, supported by experimental insights to inform your selection process.
The Fundamental Role of Acylating Agents
Acylation, the process of introducing an acyl group (R-C=O) into a molecule, is a cornerstone of organic synthesis, essential for forming esters, amides, and ketones. Carboxylic acids, while abundant, are generally poor electrophiles. They must first be "activated" into a more reactive form. This is typically achieved by converting the hydroxyl group into a better leaving group. Acyl halides, such as chlorides and fluorides, are among the most common and effective activated intermediates.
Oxalyl chloride is a traditional reagent used to generate highly reactive acyl chlorides in situ or in a separate step.[1][2] In contrast, this compound represents a class of acylating agents—acyl fluorides—that offer a different balance of stability and reactivity, which can be highly advantageous for sensitive or complex substrates.[3][4]
Oxalyl Chloride: The High-Reactivity Standard
Oxalyl chloride, (COCl)₂, is a powerful and widely used reagent for converting carboxylic acids into acyl chlorides.[2] Its primary advantage lies in its high reactivity and the volatile nature of its byproducts, which simplifies reaction workup.[1][5]
Mechanism of Activation
The reaction of a carboxylic acid with oxalyl chloride proceeds through a reactive intermediate. When catalyzed by N,N-dimethylformamide (DMF), this involves the formation of a Vilsmeier reagent.[6] In the absence of a catalyst, the carboxylic acid directly attacks the oxalyl chloride. The resulting unstable mixed anhydride rapidly decomposes, driven by the irreversible formation of gaseous byproducts: carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride (HCl). This thermodynamic driving force ensures a clean and efficient conversion to the desired acyl chloride.
Caption: Mechanism of Carboxylic Acid Activation with Oxalyl Chloride.
Performance Characteristics
-
Reactivity: Extremely high. The resulting acyl chlorides react rapidly with a wide range of nucleophiles (amines, alcohols, arenes).[1][7]
-
Byproducts: All byproducts (CO, CO₂, HCl) are gases, which are easily removed from the reaction mixture, simplifying purification.
-
Conditions: The reaction is typically run at low temperatures (e.g., 0 °C) to control its exothermic nature and then warmed to room temperature.[2] It is highly sensitive to moisture.
-
Drawbacks: The high reactivity can be a double-edged sword, leading to a lack of selectivity with multifunctional substrates. The generation of HCl can damage acid-sensitive functional groups. Furthermore, oxalyl chloride itself is toxic and corrosive.[1]
This compound: The Selective and Stable Alternative
This compound (CF₃(CF₂)₃COF) is an example of a perfluoroacyl fluoride. Acyl fluorides, in general, are gaining significant attention as valuable synthetic intermediates due to their unique balance of stability and reactivity.[3][8]
Mechanism of Acylation
Unlike oxalyl chloride, which is a reagent for making an acyl halide, this compound is the acylating agent itself. It reacts with nucleophiles, such as amines or alcohols, via the classic nucleophilic acyl substitution (addition-elimination) mechanism. The strong carbon-fluorine bond makes acyl fluorides more stable and less reactive than their chloride counterparts.[3][4]
Caption: General Mechanism of Acylation using an Acyl Fluoride.
Performance Characteristics
-
Reactivity: Moderated. Acyl fluorides are less electrophilic than acyl chlorides, allowing for more controlled reactions.[3] Their reactivity is often compared to that of activated esters.[9]
-
Stability: Significantly more stable towards hydrolysis than acyl chlorides, making them easier to handle and purify.[3]
-
Selectivity: The reduced reactivity leads to higher chemoselectivity. They are particularly valuable in peptide synthesis, where they minimize epimerization at the adjacent chiral center, a common problem with highly reactive acylating agents.[4][10]
-
Applications: Ideal for reactions with sterically hindered or electronically deactivated nucleophiles, and for substrates containing sensitive functional groups.[4][8] The perfluorinated chain also imparts unique properties, making them useful in materials science and for creating fluorinated biologics.[11][12]
Head-to-Head Comparison
The choice between these reagents depends entirely on the synthetic goal. The following table summarizes their key performance attributes.
| Feature | Oxalyl Chloride (as a precursor to Acyl Chlorides) | This compound (as an Acyl Fluoride) |
| Primary Function | Converts R-COOH to highly reactive R-COCl | A moderately reactive acylating agent itself |
| Reactivity | Very High | Moderate to High |
| Byproducts | CO, CO₂, HCl (all gaseous) | HF (scavenged by base) |
| Handling | Highly moisture-sensitive, corrosive, toxic[1] | More stable to moisture, easier to handle[3] |
| Selectivity | Lower; can be indiscriminate with multiple nucleophilic sites | Higher; excellent for sensitive or complex substrates[4] |
| Key Advantage | Rapid, complete conversion with volatile byproducts | High selectivity, stability, minimal racemization in peptide coupling[9][10] |
| Common Use Case | General synthesis of amides, esters, Friedel-Crafts acylation[1][13] | Peptide synthesis, acylation of sensitive molecules, synthesis of fluorinated compounds[11][14] |
Experimental Protocols: A Practical Perspective
To illustrate the practical differences, we provide representative protocols for amide synthesis.
Protocol 1: Amide Synthesis via Oxalyl Chloride Activation
This two-step, one-pot procedure first converts a carboxylic acid to its acyl chloride, which is then reacted with an amine.
Objective: Synthesize N-benzylbenzamide from benzoic acid and benzylamine.
Materials:
-
Benzoic acid
-
Oxalyl chloride
-
Anhydrous Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF), 1 drop
-
Benzylamine
-
Triethylamine (Et₃N)
-
1M HCl, Saturated NaHCO₃, Brine
Procedure:
-
Activation: To a flame-dried flask under an inert atmosphere (N₂ or Ar), add benzoic acid (1.0 equiv) and anhydrous DCM. Cool the solution to 0 °C in an ice bath.
-
Slowly add oxalyl chloride (1.2 equiv) dropwise. Causality Note: The reaction is exothermic and generates gas; slow addition at low temperature is crucial for control.[15]
-
Add one catalytic drop of DMF. The onset of vigorous gas evolution (CO₂, CO) will be observed.
-
Allow the reaction to stir at 0 °C for 20 minutes, then warm to room temperature and stir for 1 hour or until gas evolution ceases, indicating complete formation of the acyl chloride.[2]
-
Acylation: In a separate flask, dissolve benzylamine (1.0 equiv) and triethylamine (1.5 equiv) in anhydrous DCM. Causality Note: Triethylamine acts as a base to neutralize the HCl generated during the acylation step.[7]
-
Cool the amine solution to 0 °C and slowly add the freshly prepared benzoyl chloride solution from Step 4.
-
Stir the reaction mixture for 1-2 hours, allowing it to warm to room temperature.
-
Workup: Quench the reaction with water. Separate the organic layer and wash sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide.
Protocol 2: Amide Synthesis using this compound
This procedure demonstrates the direct acylation of an amine with a stable acyl fluoride.
Objective: Synthesize N-benzylperfluoropentanamide from this compound and benzylamine.
Materials:
-
This compound
-
Benzylamine
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (Et₃N)
-
Water, Brine
Procedure:
-
Setup: To a flame-dried flask under an inert atmosphere, add benzylamine (1.0 equiv) and triethylamine (1.2 equiv) to anhydrous DCM.
-
Cool the solution to 0 °C.
-
Acylation: Slowly add this compound (1.1 equiv) to the stirred solution. Causality Note: Although less reactive than an acyl chloride, the reaction can still be exothermic. The base is essential to neutralize the HF byproduct, driving the reaction to completion.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC or LC-MS.
-
Workup: Quench the reaction with water. Separate the organic layer and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. The unique properties of the perfluoro-tag may allow for alternative purification methods like fluorous solid-phase extraction.
Conclusion and Recommendations
The choice between this compound and oxalyl chloride is a strategic one based on the specific demands of the synthesis.
Caption: Decision workflow for selecting an acylation strategy.
-
Choose Oxalyl Chloride for robust, cost-effective syntheses where high reactivity is desired and the substrate can tolerate the conditions. It is the go-to reagent for standard conversions of carboxylic acids to amides, esters, and for Friedel-Crafts acylations.[13]
-
Choose this compound (or other Acyl Fluorides) when working with precious, complex, or sensitive substrates. Its enhanced stability and moderated reactivity provide superior control and selectivity, making it the agent of choice for challenging applications like the racemization-free synthesis of peptides and the acylation of delicate molecules.[4][10]
By understanding the fundamental differences in their reactivity, byproducts, and handling requirements, researchers can make an informed decision, optimizing their synthetic routes for yield, purity, and efficiency.
References
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Master Organic Chemistry. Swern Oxidation of Alcohols To Aldehydes and Ketones. [Link]
-
Chemistry Steps. Swern Oxidation Mechanism. [Link]
-
Organic Chemistry Portal. Swern Oxidation. [Link]
-
i-catalysis. DMSO –Oxalyl Chloride, Swern Oxidation. [Link]
-
NROChemistry. Swern Oxidation: Reaction Mechanism. [Link]
-
Wikipedia. Oxalyl chloride. [Link]
-
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A Comparative Guide to the Reactivity of Perfluorovaleryl Fluoride and Perfluorobutyryl Chloride
For researchers and professionals in drug development and material science, the strategic introduction of perfluoroalkyl chains can profoundly influence a molecule's properties, enhancing lipophilicity, metabolic stability, and thermal resistance.[1][2][3] Perfluoroacyl halides are premier reagents for this purpose, acting as potent electrophiles for acylation. However, the choice between an acyl fluoride and an acyl chloride is not trivial, as their reactivity profiles differ significantly. This guide provides an in-depth, objective comparison of the reactivity of Perfluorovaleryl Fluoride and Perfluorobutyryl Chloride, grounded in chemical principles and supported by experimental considerations to inform your synthetic strategies.
Foundational Physicochemical and Electronic Properties
At a glance, these two reagents appear similar, differing only by one difluoromethylene unit and the identity of the halide. However, the difference in the halogen atom is the primary determinant of their chemical behavior.
Table 1: Physical Properties of Perfluoroacyl Halides
| Property | This compound | Perfluorobutyryl Chloride |
| Molecular Formula | C₅F₁₀O | C₄ClF₇O[4][5] |
| Molecular Weight | 266.04 g/mol | 232.48 g/mol [4][5] |
| Boiling Point | ~26-28 °C | 38-39 °C[4][5][6] |
| Density | ~1.58 g/mL | 1.556 g/mL at 25 °C[4][5][6] |
The dominant feature of both molecules is the intense electron-withdrawing inductive effect (-I effect) exerted by the perfluoroalkyl chain.[7] This effect polarizes the carbonyl group, rendering the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.
The critical distinction lies in the nature of the carbon-halogen bond and the stability of the subsequent leaving group.
-
Electronegativity and Bond Polarity: Fluorine is the most electronegative element, creating a highly polar C-F bond. While chlorine is also electronegative, the C-Cl bond is less polarized.
-
Leaving Group Ability: In nucleophilic acyl substitution, the rate-determining step often involves the departure of the leaving group. The stability of the resulting anion is paramount. Chloride (Cl⁻) is the conjugate base of a strong acid (HCl, pKa ≈ -7), making it a very weak base and an excellent leaving group. In contrast, fluoride (F⁻) is the conjugate base of a weak acid (HF, pKa ≈ 3.2), making it a stronger base and a poorer leaving group.[8][9]
This difference in leaving group ability is the single most important factor governing the disparity in reactivity between these two classes of compounds.
Caption: Inductive effects and leaving group comparison.
Comparative Reactivity in Nucleophilic Acyl Substitution
The foundational principles outlined above lead to a clear prediction: Perfluorobutyryl chloride is significantly more reactive than this compound.
Acyl chlorides are almost universally more reactive electrophiles than their corresponding acyl fluorides.[10][11] This is a direct consequence of the superior leaving group ability of the chloride ion. The reaction proceeds via a canonical two-step addition-elimination mechanism.[8][12][13]
-
Addition: The nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate.
-
Elimination: The carbonyl π-bond reforms, expelling the halide as a leaving group.
For perfluorobutyryl chloride, the elimination of the stable chloride ion is rapid. For this compound, the expulsion of the less stable fluoride ion is less favorable and requires a higher activation energy.
Caption: Generalized mechanism for nucleophilic acyl substitution.
This reactivity difference translates directly to reaction conditions. A given acylation that proceeds smoothly at room temperature with perfluorobutyryl chloride may require elevated temperatures, longer reaction times, or the addition of a Lewis acid or base promoter when using this compound.
However, the lower reactivity of acyl fluorides is not inherently a disadvantage. Their enhanced stability makes them easier to handle and purify, and the slower reaction rate can provide greater control and selectivity, which is crucial when working with complex substrates bearing multiple sensitive functional groups.[11]
Experimental Protocol: A Comparative Study of Esterification
To provide a tangible demonstration of the reactivity differential, the following protocols outline the esterification of isopropanol. This experiment serves as a self-validating system to compare the two reagents under identical conditions.
Core Safety Precaution: Both reagents are corrosive and react with moisture, liberating toxic HX gas.[14][15][16] All manipulations must be performed in a certified fume hood under an inert atmosphere (N₂ or Ar) using anhydrous solvents and oven-dried glassware. Appropriate personal protective equipment (gloves, safety glasses, lab coat) is mandatory.[15][16]
Caption: Workflow for comparing the reactivity of the two acyl halides.
Methodology
Materials & Equipment:
-
Oven-dried round-bottom flasks with stir bars
-
Inert atmosphere setup (Nitrogen or Argon manifold)
-
Anhydrous dichloromethane (DCM)
-
Isopropanol (anhydrous)
-
Pyridine (anhydrous)
-
Perfluorobutyryl chloride[5]
-
This compound
-
Standard work-up and purification supplies
Procedure:
-
Reaction Setup: In a fume hood, set up two identical, oven-dried 50 mL round-bottom flasks equipped with magnetic stir bars and septa. Purge both flasks with nitrogen gas.
-
Reagent Preparation: To each flask, add 10 mL of anhydrous DCM via syringe. Cool the flasks to 0 °C in an ice bath.
-
Addition of Acyl Halide:
-
To Flask 1 , slowly add perfluorobutyryl chloride (1.0 eq).
-
To Flask 2 , slowly add this compound (1.0 eq).
-
-
Addition of Nucleophile and Base: In a separate vial, prepare a solution of isopropanol (1.1 eq) and pyridine (1.2 eq) in 5 mL of anhydrous DCM. Add this solution dropwise and simultaneously to both flasks over 5 minutes.
-
Reaction Monitoring: Remove the ice baths and allow the reactions to stir at room temperature. Monitor the progress of each reaction every 15 minutes by withdrawing a small aliquot, quenching it with a drop of methanol, and analyzing by TLC or GC-MS.
-
Expected Observation: The reaction in Flask 1 (acyl chloride) should show significant product formation within the first hour, likely reaching completion shortly thereafter. The reaction in Flask 2 (acyl fluoride) will be significantly slower, possibly showing little to no conversion at room temperature.
-
-
Forced Conditions (if necessary): If the reaction in Flask 2 has not progressed after 2-3 hours, gently heat the flask to 40-50 °C and continue to monitor. This demonstrates the higher activation energy required for the acyl fluoride reaction.
-
Work-up and Analysis: Once the reactions are complete, quench both by slowly adding 10 mL of 1M HCl. Transfer the contents to a separatory funnel, separate the organic layer, wash with saturated NaHCO₃ and brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Analyze the crude products and calculate the yield to quantitatively assess the reactivity difference.
Summary of Reactivity and Synthetic Choice
Table 2: Comparative Reactivity Profile
| Feature | This compound | Perfluorobutyryl Chloride |
| Electrophilicity | High | Very High |
| Leaving Group | F⁻ (Poor) | Cl⁻ (Excellent) |
| Relative Reactivity | Lower | Higher |
| Stability | More stable, less sensitive to hydrolysis | Less stable, highly moisture-sensitive[14] |
| Typical Conditions | Often requires heat or catalysts | Often proceeds at or below room temp. |
| Control/Selectivity | Potentially higher | Potentially lower |
Conclusion: Selecting the Right Reagent
The choice between this compound and perfluorobutyryl chloride is a classic trade-off between reactivity and stability.
-
Choose Perfluorobutyryl Chloride for its high reactivity when acylating weak nucleophiles or when rapid and complete conversion is the primary objective. Its potency makes it an effective and versatile tool for introducing the C₃F₇CO- moiety.[4][6]
-
Choose this compound when enhanced stability, greater control, and higher selectivity are paramount. It is the superior choice for complex, multi-step syntheses involving delicate substrates where the aggressive nature of an acyl chloride could lead to unwanted side reactions. Its moderated reactivity allows for more precise manipulation in sophisticated synthetic routes.[11]
By understanding the fundamental principles of leaving group ability and applying the comparative experimental insights provided, researchers can make an informed and strategic decision, optimizing their synthetic outcomes in the pursuit of novel pharmaceuticals and advanced materials.
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A Senior Application Scientist's Guide to the Spectroscopic Comparison of Perfluoroacyl Fluorides
Authored for Researchers, Scientists, and Drug Development Professionals
Perfluoroacyl fluorides (PFAFs) are highly reactive chemical intermediates, pivotal in the synthesis of a vast array of fluorinated compounds, from pharmaceuticals to advanced materials.[1] Their utility stems from the electrophilic nature of the carbonyl carbon, primed for nucleophilic attack. Understanding the precise structure and electronic environment of these molecules is paramount for reaction design and quality control. This guide provides a comparative analysis of PFAFs using fundamental spectroscopic techniques—Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS)—offering field-proven insights into how the length of the perfluoroalkyl (Rf) chain influences their spectral signatures.
The Foundational Principle: Inductive Effects of the Perfluoroalkyl Chain
The potent electron-withdrawing nature of fluorine atoms governs the chemistry and spectroscopy of PFAFs. This inductive effect propagates along the carbon chain, significantly impacting the electron density at the carbonyl group. As the chain length increases (e.g., from CF₃COF to C₇F₁₅COF), the cumulative inductive effect intensifies, although its influence diminishes with distance from the functional group. This fundamental principle is the key to interpreting the comparative trends observed across different spectroscopic methods.
Infrared (IR) Spectroscopy: Probing the Carbonyl Bond
Infrared spectroscopy is a rapid and effective tool for confirming the presence of the acyl fluoride group. The primary focus is the carbonyl (C=O) stretching vibration, which is exquisitely sensitive to the electronic environment.
Causality of Experimental Observations: The C=O bond in PFAFs exhibits a very high stretching frequency, typically appearing in the range of 1870-1900 cm⁻¹ . This is significantly higher than that of non-fluorinated acyl fluorides or other carbonyl compounds. The reason is twofold: the strong negative inductive effect of the α-CF₂ group and the acyl fluoride atom withdraws electron density from the carbonyl carbon. This withdrawal strengthens and shortens the C=O double bond, requiring more energy (higher frequency) to excite its stretching vibration.
As the perfluoroalkyl chain lengthens, a subtle but observable trend emerges. The C=O frequency tends to slightly decrease. While the initial α-CF₂ group provides the dominant electron-withdrawing effect, additional CF₂ groups further down the chain have a lesser, but still present, influence. A recent study on C5 to C8 perfluoroalkanoyl fluorides noted that the carbonyl (C=O) vibrational mode remains relatively constant around 1887 cm⁻¹, while the broad absorptions in the C-F stretching region (approx. 1100-1350 cm⁻¹) increase in intensity with chain length.[2] This indicates that for longer chains, the primary diagnostic tool is the increasing intensity of the C-F bands rather than a significant shift in the C=O frequency.[3]
Table 1: Comparative IR Frequencies for Perfluoroacyl Fluorides (Vapor Phase)
| Compound | Formula | Approx. C=O Stretch (cm⁻¹) | Approx. C-F Stretch Region (cm⁻¹) |
|---|---|---|---|
| Trifluoroacetyl Fluoride | CF₃COF | ~1895[4] | 1100 - 1300 |
| Perfluorobutyryl Fluoride | C₃F₇COF | ~1887 | 1100 - 1350 |
| Perfluorooctanoyl Fluoride | C₇F₁₅COF | ~1887[2] | 1100 - 1350 (stronger intensity) |
Experimental Protocol: Acquiring a Gas-Phase IR Spectrum
Given the volatility of short-chain PFAFs, a gas-phase spectrum is often most appropriate.
-
Preparation: Ensure the FTIR spectrometer, gas cell (typically with a 10 cm path length and KBr or NaCl windows), and vacuum line are scrupulously dry to prevent hydrolysis of the acyl fluoride.
-
Background: Evacuate the gas cell to a high vacuum (<1 Torr) and collect a background spectrum.
-
Sample Introduction: Introduce a small partial pressure (e.g., 5-10 Torr) of the PFAF vapor into the evacuated gas cell from a lecture bottle or a sealed ampule.
-
Acquisition: Collect the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.
-
Processing: The resulting transmittance spectrum is converted to absorbance for analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Structural Map
NMR spectroscopy, particularly ¹⁹F NMR, offers the most detailed structural information for PFAFs.[5] With 100% natural abundance and a high gyromagnetic ratio, the ¹⁹F nucleus is highly sensitive, providing a wide chemical shift range that minimizes signal overlap.[6][7]
¹⁹F NMR Spectroscopy
Causality of Experimental Observations: The ¹⁹F NMR spectrum of a PFAF reveals distinct signals for the acyl fluoride (-COF ), the α-fluorines (-CF ₂-), the β-fluorines (-CF ₂-), and the terminal trifluoromethyl group (-CF ₃).
-
Acyl Fluoride (-COF): This fluorine is in a unique electronic environment, directly bonded to the sp²-hybridized carbonyl carbon. It is significantly deshielded and appears far downfield, typically in the range of +10 to +30 ppm (relative to CFCl₃ at 0 ppm).
-
α-CF₂ Group: These fluorines are adjacent to the carbonyl group and experience its strong electron-withdrawing effect. They typically resonate around -120 to -130 ppm .
-
Internal CF₂ Groups: Fluorines in the middle of the chain appear in a relatively narrow range, typically between -122 and -126 ppm .[8]
-
Terminal CF₃ Group: The fluorines of the terminal methyl group are the most shielded among those on the alkyl chain, resonating at approximately -81 to -82 ppm .
Spin-spin coupling provides through-bond connectivity information. The coupling constants between adjacent fluorines (³JFF) are typically small (2-5 Hz), while longer-range couplings (⁴JFF, ⁵JFF) can also be observed and are often larger.[9] For example, in trifluoroacetyl fluoride, the -COF and -CF₃ fluorines are coupled, resulting in a quartet for the -COF signal and a doublet for the -CF₃ signal, with a ⁴JFF of about 5.8 Hz.[1]
Table 2: Typical ¹⁹F NMR Chemical Shifts (δ, ppm) for Perfluoroacyl Fluorides
| Compound | Formula | δ (-COF ) | δ (α-CF ₂) | δ (Internal CF ₂) | δ (Terminal -CF ₃) |
|---|---|---|---|---|---|
| Trifluoroacetyl Fluoride | CF₃COF | ~+11.1[1][10] | N/A | N/A | ~-78.9[1] |
| Perfluorobutyryl Fluoride | C₃F₇COF | ~+25.0 | ~-121.0 | ~-127.0 | ~-81.5 |
| Perfluorooctanoyl Fluoride | C₇F₁₅COF | ~+25.0 | ~-121.0 | ~-122 to -126 | ~-81.6 |
Note: Values are approximate and can vary with solvent and standard. Data is synthesized from typical ranges for perfluoroalkyl chains.
¹³C NMR Spectroscopy
Causality of Experimental Observations: ¹³C NMR spectra of PFAFs are characterized by large C-F coupling constants (¹JCF), which can complicate the spectra by splitting signals into broad multiplets.[11][12]
-
Carbonyl Carbon (-C OF): This carbon is highly deshielded due to the attached oxygen and fluorine atoms. It typically appears around 155-160 ppm and is split into a doublet by the acyl fluoride (¹JCF ≈ 300-350 Hz).
-
Perfluoroalkyl Carbons: Carbons in the Rf chain resonate in the range of 105-120 ppm . Each carbon signal is split into a complex multiplet due to one-bond coupling with its directly attached fluorines (¹JCF ≈ 250-300 Hz) and smaller two-bond couplings (²JCF) with fluorines on the adjacent carbon.
The complexity of these spectra often makes ¹³C NMR less useful for routine comparison than ¹⁹F NMR, but it is invaluable for unambiguous assignment in structural elucidation.
Workflow for NMR Sample Preparation and Analysis
Mass Spectrometry (MS): Unraveling Fragmentation Patterns
Mass spectrometry, typically using electron ionization (EI), provides information about the molecular weight and the fragmentation pathways of PFAFs. The fragmentation is highly predictable and driven by the stability of the resulting perfluorinated cations.
Causality of Experimental Observations: The molecular ion (M⁺) of PFAFs is often weak or absent due to the molecule's instability under EI conditions.[13] The most characteristic fragmentation pathway involves the cleavage of the C-C bond alpha to the carbonyl group.
-
α-Cleavage: The primary fragmentation event is the loss of the perfluoroalkyl radical (•Rf) to form the highly stable [COF]⁺ ion at m/z 47 . This is often the base peak for short-chain PFAFs.
-
Chain Fragmentation: A competing and dominant pathway for longer chains is the formation of the perfluoroacylium ion, [RfCO]⁺ , followed by sequential loss of CF₂ units. For example, for perfluorooctanoyl fluoride (C₇F₁₅COF), one would expect to see the [C₇F₁₅CO]⁺ ion, followed by fragments corresponding to [C₆F₁₃CO]⁺, [C₅F₁₁CO]⁺, and so on.
-
Perfluoroalkyl Fragments: A series of perfluoroalkyl cations, [CnF2n+1]⁺, is also characteristic. The most abundant of these is often [CF₃]⁺ at m/z 69 , with other prominent fragments at m/z 119 [C₂F₅]⁺, m/z 169 [C₃F₇]⁺, etc.[14]
As the chain length increases, the relative abundance of the larger perfluoroalkyl and perfluoroacylium fragments increases, providing a clear fingerprint of the parent molecule's size.
Table 3: Key Mass Fragments (m/z) for Perfluoroacyl Fluorides (EI-MS)
| Compound | Formula | MW | [COF]⁺ | [CF₃]⁺ | [C₂F₅]⁺ | [C₃F₇]⁺ | [C₇F₁₅]⁺ |
|---|---|---|---|---|---|---|---|
| Trifluoroacetyl Fluoride | CF₃COF | 116 | 47 | 69 | - | - | - |
| Perfluorobutyryl Fluoride | C₃F₇COF | 216 | 47 | 69 | 119 | 169 | - |
| Perfluorooctanoyl Fluoride | C₇F₁₅COF | 416 | 47 | 69 | 119 | 169 | 369 |
Diagram of PFAF Fragmentation
Conclusion
The spectroscopic analysis of perfluoroacyl fluorides is a logical and systematic process governed by the powerful inductive effects of the fluorine atoms. By synthesizing data from IR, NMR, and Mass Spectrometry, a researcher can confidently determine and compare the structures of various PFAFs.
-
IR spectroscopy provides a quick confirmation of the acyl fluoride group via its characteristic high-frequency C=O stretch.
-
¹⁹F NMR is the most powerful tool, offering unambiguous structural detail through its wide chemical shift dispersion and observable coupling patterns, clearly differentiating between acyl, alpha, internal, and terminal fluorines.
-
Mass Spectrometry confirms molecular weight and reveals predictable fragmentation patterns that are indicative of the perfluoroalkyl chain length.
Together, these techniques form a self-validating system for the comprehensive characterization of this vital class of fluorinated reagents.
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Pivonka, D. E., & Fayer, J. S. (1963). Spectroscopic Studies on Organometallic Compounds. V. Fluorine Nuclear Magnetic Resonance Spectra of Some Perfluoroalkyl and Perfluoroacyl Metal Compounds. The Journal of Chemical Physics, 39(9), 2393-2399. Available from: [Link]
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Efficacy of Perfluorovaleryl fluoride as a fluorinating agent compared to DAST
A Comparative Guide to Deoxofluorination: DAST vs. XtalFluor-E
For researchers, scientists, and professionals in drug development, the strategic incorporation of fluorine into organic molecules is a critical technique for modulating pharmacological properties.[1][2] Deoxofluorination, the substitution of a hydroxyl or carbonyl group with one or two fluorine atoms, respectively, stands as a fundamental transformation in this endeavor. The choice of fluorinating agent is paramount, directly influencing reaction efficiency, selectivity, and safety. This guide offers an in-depth, data-supported comparison between the traditional workhorse, Diethylaminosulfur Trifluoride (DAST), and a modern, crystalline alternative, XtalFluor-E, to inform the selection of the most suitable reagent for your synthetic challenges.
Introduction to Deoxofluorinating Agents
The conversion of alcohols and carbonyls to their fluorinated counterparts is a key transformation in medicinal chemistry. Fluorine's unique properties, such as its high electronegativity and small size, can significantly enhance the metabolic stability, binding affinity, and lipophilicity of drug candidates.[1] Historically, reagents like sulfur tetrafluoride (SF₄) were used, but their hazardous nature led to the development of safer alternatives.[3] DAST emerged in the 1970s as a more manageable liquid reagent.[4] However, its own stability and handling issues spurred the development of next-generation reagents like XtalFluor-E, an aminodifluorosulfinium salt, offering significant advantages in safety and handling.[5][6]
The Incumbent: Diethylaminosulfur Trifluoride (DAST)
DAST is a versatile and widely used nucleophilic fluorinating agent, effective for converting alcohols to alkyl fluorides and aldehydes or ketones to geminal difluorides.[7][8][9]
Mechanism of Action: The reaction of DAST with an alcohol proceeds through the formation of an alkoxyaminosulfur difluoride intermediate. Subsequent nucleophilic attack by fluoride, via either an Sₙ1 or Sₙ2 pathway, yields the fluorinated product.[3] The stereochemical outcome is dependent on the substrate's structure, with clean inversion observed for many chiral alcohols, although carbocationic rearrangements are also possible.[3][10]
The Challenger: XtalFluor-E
XtalFluor-E, or (diethylamino)difluorosulfonium tetrafluoroborate, is a crystalline, salt-based fluorinating agent that has gained prominence as a safer and often more selective alternative to DAST.[5][6][11]
Mechanism of Action: Unlike DAST, XtalFluor-E's mechanism is thought to involve the activation of the carbon-oxygen bond without the immediate release of a fluoride ion. An external fluoride source, such as triethylamine trihydrofluoride (Et₃N·3HF) or DBU, is then required to deliver the fluoride nucleophile for the substitution to occur.[12] This two-component system allows for a more controlled reaction, which can lead to higher selectivity.[12] A key advantage is that XtalFluor reagents do not generate corrosive hydrogen fluoride (HF) under anhydrous conditions, making them compatible with standard borosilicate glassware.[13][14]
Head-to-Head Comparison: DAST vs. XtalFluor-E
| Feature | DAST (Diethylaminosulfur Trifluoride) | XtalFluor-E |
| Physical State | Colorless to yellow liquid[10][15] | White crystalline solid |
| Thermal Stability | Thermally unstable; can decompose explosively above 50-90°C.[16] Not recommended for large-scale reactions.[17] | Significantly more stable, with a higher decomposition temperature (around 119°C onset, 205-215°C Tmax).[4][5][18] |
| Handling & Safety | Fuming liquid that reacts violently with water, releasing HF.[4][15] Requires specialized equipment and careful handling.[3][17] | Crystalline solid, amenable to short-term handling in air. Does not react violently with water.[19][20] |
| Byproducts | Can lead to significant elimination byproducts, especially with sensitive substrates.[16] Generates corrosive HF. | Generally produces fewer elimination byproducts, leading to cleaner reactions and higher selectivity.[6][12][16][19][20] Does not generate free HF.[13][14] |
| Reaction Conditions | Typically run at low temperatures (-78°C) and warmed to room temperature.[3][17] | Often requires a fluoride source/promoter (e.g., Et₃N·3HF, DBU).[14][21] Can be performed at a range of temperatures. |
| Substrate Scope | Broad scope for alcohols, aldehydes, and ketones.[7][10] Can cause rearrangements in acid-labile substrates.[7] | Similar broad substrate scope. Can also be used as an activating agent for other nucleophilic substitutions.[6] |
| Glassware Compatibility | Can etch glass due to HF byproducts.[3] | Compatible with standard borosilicate glassware.[4][13][14] |
Experimental Protocols
Protocol 1: Deoxofluorination of an Alcohol using DAST
This protocol is a general representation for the fluorination of a primary alcohol.
Materials:
-
Alcohol substrate (1.0 equiv)
-
DAST (1.1 - 1.2 equiv)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol (1.0 equiv) in anhydrous DCM in a dry flask.
-
Cool the solution to -78°C using a dry ice/acetone bath.[17]
-
Slowly add DAST (1.1 - 1.2 equiv) dropwise to the cooled solution.
-
Allow the reaction mixture to stir at -78°C for a specified time, then gradually warm to room temperature and stir until completion, as monitored by TLC or LC-MS.[17]
-
Carefully quench the reaction by slowly adding it to a stirred, saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[17]
Protocol 2: Deoxofluorination of an Alcohol using XtalFluor-E
This protocol is a general representation for the fluorination of a primary alcohol using XtalFluor-E with a promoter.
Materials:
-
Alcohol substrate (1.0 equiv)
-
XtalFluor-E (1.5 equiv)
-
Triethylamine trihydrofluoride (Et₃N·3HF) (1.0 equiv) or DBU
-
Anhydrous 1,2-dichloroethane (DCE) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of the promoter (e.g., Et₃N·3HF, 1.0 equiv) in anhydrous DCE, add XtalFluor-E (1.5 equiv) followed by the alcohol substrate (1.0 equiv).[18]
-
Heat the reaction mixture to the desired temperature (e.g., reflux) and stir until completion, as monitored by TLC or LC-MS.[18]
-
Cool the reaction to room temperature and quench with a 5% aqueous NaHCO₃ solution.[18]
-
Stir the mixture for 15 minutes, then extract twice with DCM.[18]
-
Combine the organic phases, dry over MgSO₄, and filter.[18]
-
Evaporate the solvents and purify the resulting crude material by standard methods (e.g., column chromatography).[18]
Visualizing the Workflow and Mechanisms
General Deoxofluorination Workflow
Caption: A generalized experimental workflow for deoxofluorination reactions.
Simplified Reaction Mechanisms
Caption: Simplified mechanisms for DAST and XtalFluor-E fluorination of alcohols.
Conclusion and Recommendations
XtalFluor-E represents a significant advancement in deoxofluorination technology, offering a safer, more stable, and often more selective alternative to DAST.[4][5][6][12] Its crystalline nature and compatibility with standard glassware simplify handling and reduce the risks associated with the volatile and water-reactive DAST.[4][13][14] For reactions where elimination is a competing pathway or where thermal stability is a concern, XtalFluor-E is the superior choice.[12][16][19][20]
While DAST remains an effective and widely used reagent, its use, particularly on a larger scale, necessitates stringent safety precautions.[4][17] For drug development professionals and researchers prioritizing safety, reaction cleanliness, and ease of handling, XtalFluor-E is an invaluable tool that can streamline the synthesis of fluorinated molecules.
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A Senior Application Scientist's Guide to Validating Perfluorovaleryl Fluoride Reaction Products via LC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the precise validation of reaction products is paramount, particularly when dealing with highly reactive and specialized reagents such as Perfluorovaleryl fluoride. This guide, born from extensive field experience, provides an in-depth technical comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the robust validation of this compound reaction products. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, ensuring a self-validating system for trustworthy and reproducible results.
The Synthetic Challenge: Understanding this compound Reactivity
This compound (C₅F₉COF) is a valuable building block in organofluorine chemistry, prized for its ability to introduce the perfluoropentanoyl group into a variety of molecules. Its high reactivity, however, necessitates meticulous analytical oversight to confirm the desired transformation and identify potential side products. The primary reactions of this acyl fluoride involve nucleophilic acyl substitution, leading to a predictable suite of products:
-
Reaction with Amines: Forms N-substituted perfluoropentanamides.
-
Reaction with Alcohols: Yields perfluoropentyl esters.
-
Hydrolysis: Reaction with water produces Perfluoropentanoic acid (PFPeA).
Our analytical approach must therefore be capable of separating and identifying the starting material, the expected product(s), and potential byproducts with high sensitivity and specificity.
The Analytical Cornerstone: Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS, particularly tandem mass spectrometry (LC-MS/MS), stands as the reference method for the analysis of per- and polyfluoroalkyl substances (PFAS) due to its exceptional sensitivity and specificity.[1] This technique allows for the separation of complex mixtures followed by the unambiguous identification and quantification of individual components based on their mass-to-charge ratio and fragmentation patterns.
Experimental Workflow: A Self-Validating Approach
A robust analytical workflow is the foundation of reliable results. The following diagram illustrates a comprehensive workflow for the LC-MS analysis of this compound reaction products.
Caption: A comprehensive workflow for the validation of this compound reaction products using LC-MS/MS.
Methodological Deep Dive: Optimizing Your LC-MS Analysis
The success of your validation hinges on the careful optimization of several key experimental parameters.
Chromatographic Separation: The Art of Resolution
For the analysis of this compound and its derivatives, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and effective approach.[2]
-
Stationary Phase: A C18 column is the workhorse for PFAS analysis, offering excellent retention and separation of a wide range of these compounds. The choice of a superficially porous particle (SPP) or fully porous particle (FPP) column will depend on the desired balance between resolution and analysis time.
-
Mobile Phase: A gradient elution using a combination of an aqueous mobile phase and an organic modifier is typically employed.
-
Aqueous Phase (A): Water with a volatile buffer, such as 10 mM ammonium acetate , is recommended. The acetate acts as a good proton source for negative ion mode electrospray ionization.
-
Organic Phase (B): Methanol or acetonitrile are common choices. Methanol can sometimes provide better peak shapes for certain PFAS.
-
-
Gradient Program: A typical gradient might start with a higher aqueous percentage to retain polar analytes and gradually increase the organic percentage to elute more hydrophobic compounds. The gradient should be optimized to ensure baseline separation of the starting material, product, and any potential byproducts.
-
Delay Column: To mitigate background contamination from PFAS present in the LC system and solvents, the use of a delay column installed before the injector is highly recommended.[1]
Mass Spectrometric Detection: The Key to Unambiguous Identification
Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides the highest level of selectivity and sensitivity for quantitative analysis.[3] This involves selecting a specific precursor ion for your target analyte and then monitoring for a specific product ion that is formed upon fragmentation.
-
Ionization: Electrospray Ionization (ESI) in negative ion mode is the preferred method for PFAS analysis, as these compounds readily form [M-H]⁻ or [M+adduct]⁻ ions.
-
MRM Transitions: The selection of appropriate MRM transitions is critical for confident identification and quantification. The table below provides suggested MRM transitions for this compound and its primary reaction products. The most intense transition is typically used for quantification (Quantifier), while a second, less intense transition is used for confirmation (Qualifier).
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Collision Energy (eV) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) - Qualifier |
| Perfluoropentanoic acid (PFPeA) | 263 | 219 (loss of CO₂) | -10 to -20 | 169 | -15 to -25 |
| N-ethyl perfluoropentanamide | 288 | 268 (loss of HF) | -15 to -25 | 169 | -20 to -30 |
| Ethyl perfluoropentanoate | 291 | 245 (loss of C₂H₅OH) | -10 to -20 | 169 | -20 to -30 |
Note: Collision energies are instrument-dependent and should be optimized for your specific mass spectrometer. The fragmentation of perfluoroalkyl carboxylates typically involves the loss of CO₂, while amides and esters will show characteristic losses of small neutral molecules.[4][5]
Alternative Validation Techniques: A Comparative Overview
While LC-MS/MS is the gold standard, other analytical techniques can provide complementary information for a comprehensive validation.
Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile and thermally stable reaction products, such as some perfluorinated esters and amides, GC-MS can be a viable alternative.[3]
-
Advantages:
-
Excellent chromatographic resolution.
-
Well-established and robust technique.
-
-
Disadvantages:
-
Requires analytes to be volatile and thermally stable.
-
Derivatization may be necessary for non-volatile products, adding complexity to the sample preparation.[6]
-
Less suitable for the analysis of the non-volatile starting material and the acidic hydrolysis product.
-
Experimental Protocol: GC-MS Analysis of a Perfluoropentyl Ester
-
Sample Preparation: Dilute an aliquot of the quenched reaction mixture in a suitable solvent (e.g., ethyl acetate).
-
Injection: Inject 1 µL of the diluted sample into the GC-MS system.
-
GC Conditions:
-
Column: A mid-polarity column (e.g., DB-624) is a good starting point.
-
Oven Program: A temperature gradient from a low initial temperature (e.g., 40 °C) to a high final temperature (e.g., 250 °C) is used to separate compounds based on their boiling points.
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV is standard.
-
Detection: Scan mode for qualitative analysis or Selected Ion Monitoring (SIM) for quantitative analysis.
-
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F-NMR) Spectroscopy
¹⁹F-NMR is a powerful tool for the structural elucidation of organofluorine compounds and can be used for quantitative analysis.[1][7]
-
Advantages:
-
Provides detailed structural information, including the number and chemical environment of fluorine atoms.
-
Can be used for quantitative analysis without the need for individual standards for every compound (using an internal standard).
-
Less susceptible to matrix effects compared to LC-MS.[8]
-
-
Disadvantages:
-
Lower sensitivity compared to MS-based methods.
-
Requires a higher concentration of the analyte.
-
Complex spectra can be challenging to interpret for mixtures.
-
Experimental Protocol: ¹⁹F-NMR Analysis of a Reaction Mixture
-
Sample Preparation: Evaporate the solvent from an aliquot of the quenched reaction mixture and re-dissolve the residue in a deuterated solvent (e.g., CDCl₃ or Acetone-d₆) containing a known amount of an internal standard (e.g., trifluorotoluene).[9]
-
Data Acquisition: Acquire the ¹⁹F-NMR spectrum on a high-field NMR spectrometer.
-
Data Analysis:
-
Chemical Shifts: The chemical shifts of the fluorine signals provide information about the electronic environment of the fluorine atoms.[10] For example, the CF₂ groups adjacent to the carbonyl in perfluoropentanoyl derivatives will have characteristic chemical shifts.
-
Integration: The integral of each signal is proportional to the number of fluorine atoms, allowing for the relative quantification of different species in the mixture.
-
Comparative Summary of Analytical Techniques
| Feature | LC-MS/MS | GC-MS | ¹⁹F-NMR |
| Sensitivity | Excellent (ppt to ppb) | Good (ppb to ppm) | Moderate (ppm) |
| Selectivity | Excellent | Good | Good |
| Applicability | Broad range of polarities | Volatile & thermally stable compounds | All organofluorine compounds |
| Structural Information | Limited (fragmentation pattern) | Good (fragmentation pattern) | Excellent (detailed structure) |
| Quantitative Accuracy | Excellent (with standards) | Good (with standards) | Good (with internal standard) |
| Throughput | High | Medium | Low |
Conclusion: A Multi-faceted Approach to Validation
For the rigorous validation of this compound reaction products, LC-MS/MS stands as the primary and most powerful analytical tool , offering unparalleled sensitivity and selectivity. By implementing a well-structured workflow and optimizing chromatographic and mass spectrometric parameters, researchers can achieve a self-validating system that ensures the accuracy and reliability of their results.
However, a truly comprehensive understanding of the reaction outcome can be achieved by employing a multi-faceted approach. GC-MS provides a valuable alternative for volatile products, while ¹⁹F-NMR offers rich structural information that can be instrumental in identifying unexpected byproducts and confirming the desired molecular architecture. By judiciously selecting and applying these techniques, researchers and drug development professionals can navigate the complexities of organofluorine chemistry with confidence and scientific integrity.
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A Senior Application Scientist's Guide to Quantitative ¹⁹F NMR for High-Fidelity Purity Determination of Perfluorovaleryl Fluoride
For researchers, scientists, and drug development professionals, the precise determination of purity for active pharmaceutical ingredients (APIs) and key intermediates is not merely a regulatory requirement but a cornerstone of scientific rigor. Perfluorovaleryl fluoride, a critical building block in the synthesis of various fluorinated compounds, demands an analytical methodology that is both robust and precise. This guide provides an in-depth comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, specifically ¹⁹F qNMR, against other analytical techniques for determining the purity of this compound. We will delve into the causality behind experimental choices and provide actionable protocols to ensure self-validating, trustworthy results.
The Imperative for Purity: Why this compound Demands a Superior Analytical Approach
This compound (C₅F₁₀O) is a highly reactive acyl fluoride. Its purity is paramount as impurities can lead to unwanted side reactions, impact product yield, and introduce toxicological risks in downstream applications, particularly in pharmaceutical development. Common impurities may include the corresponding carboxylic acid (from hydrolysis), anhydride (from self-reaction), or residual starting materials from its synthesis. An ideal analytical method must not only quantify the main component but also detect and, if possible, identify these impurities.
¹⁹F qNMR: A Primary Method for Absolute Quantification
Quantitative NMR (qNMR) stands out as a primary analytical method because the signal intensity is directly proportional to the number of nuclei giving rise to that signal.[1] This intrinsic property allows for the determination of absolute purity and concentration without the need for an identical reference standard of the analyte, a significant advantage over chromatographic techniques that rely on response factors.[1][2][3]
For fluorinated compounds like this compound, ¹⁹F qNMR offers several distinct advantages:
-
High Sensitivity and 100% Natural Abundance: The ¹⁹F nucleus is 100% naturally abundant and possesses a high gyromagnetic ratio, resulting in high sensitivity.[4]
-
Wide Chemical Shift Range: The expansive chemical shift range of ¹⁹F NMR (approximately 400 ppm) drastically reduces the likelihood of signal overlap between the analyte, impurities, and the internal standard.[4]
-
Simplified Spectra: Proton decoupling leads to simplified spectra, often consisting of singlets, which facilitates accurate integration.[4]
-
Specificity: The scarcity of naturally occurring organofluorine compounds means there are virtually no background signals, making ¹⁹F NMR highly specific for fluorinated analytes.[4][5]
These attributes make ¹⁹F qNMR a rapid, reliable, and non-destructive method for purity assessment in drug discovery, development, and quality control.[4]
Logical Framework for ¹⁹F qNMR Purity Assessment
Caption: Logical flow from inputs to purity determination using ¹⁹F qNMR.
Experimental Protocol: A Self-Validating System for this compound Purity by ¹⁹F qNMR
The trustworthiness of a qNMR protocol hinges on meticulous attention to detail at each stage. The following step-by-step methodology is designed to be a self-validating system.
Selection of the Internal Standard (IS): The Keystone of Accuracy
The choice of an internal standard is critical for accurate quantification.[3] An ideal IS for ¹⁹F qNMR analysis of this compound should be:
-
High Purity: Certified purity of >99.5%.
-
Chemically Inert: Does not react with the analyte, solvent, or trace moisture.
-
Simple ¹⁹F NMR Spectrum: A single, sharp resonance is ideal.
-
Non-overlapping Signal: Its resonance must be well-resolved from all analyte and impurity signals.
-
Solubility: Soluble in the chosen deuterated solvent.
-
Low Volatility: To prevent concentration changes during sample preparation.[6]
For this compound, a suitable internal standard is Trifluorotoluene (TFT) . Its -CF₃ group gives a sharp singlet far from the expected signals of the analyte and its likely impurities.
Sample Preparation: Minimizing Weighing and Handling Errors
Accurate weighing is fundamental to qNMR.[7]
-
Materials:
-
This compound (analyte)
-
Trifluorotoluene (Internal Standard, >99.5% purity)
-
Anhydrous Deuterated Acetonitrile (CD₃CN)
-
Analytical balance (readable to 0.01 mg)
-
NMR tubes and caps
-
-
Procedure:
-
Accurately weigh approximately 10-20 mg of the internal standard (Trifluorotoluene) directly into a clean, dry vial. Record the mass precisely.
-
Accurately weigh approximately 20-40 mg of this compound into the same vial. Record the mass precisely. Causality: Weighing both components into the same vial minimizes transfer errors.
-
Add approximately 0.7 mL of anhydrous CD₃CN to the vial. Causality: Anhydrous solvent is crucial to prevent hydrolysis of the reactive acyl fluoride.
-
Cap the vial and gently swirl until both the analyte and the IS are completely dissolved.
-
Transfer the solution to an NMR tube.
-
NMR Data Acquisition: Ensuring Quantitative Conditions
Standard NMR parameters are often not suitable for quantitative analysis.[2] The following parameters must be optimized to ensure the signal integrals are directly proportional to the number of nuclei.
-
Instrument: 400 MHz (or higher) NMR spectrometer equipped with a fluorine probe.
-
Key Parameters:
-
Pulse Angle: Set to a 30° or 45° flip angle. Causality: A smaller flip angle reduces the relaxation delay required, shortening the experiment time without sacrificing quantitativity, provided the relaxation delay is still sufficient.
-
Relaxation Delay (d1): This is the most critical parameter. It must be at least 5 times the longest spin-lattice relaxation time (T₁) of any signal of interest (analyte and IS). Causality: This ensures complete relaxation of all nuclei between pulses, which is a prerequisite for accurate integration. A preliminary inversion-recovery experiment should be performed to determine the T₁ values. For many fluorinated compounds, a delay of 30-60 seconds is often sufficient.
-
Number of Scans (ns): Set to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signal with the lowest intensity that will be used for quantification.[6] This typically requires 16 to 64 scans. Causality: A high S/N ratio minimizes integration errors. An integration error of less than 1% is achievable with an S/N > 250:1.[6]
-
Spectral Width: Ensure the spectral width encompasses all signals of interest, including the analyte and the internal standard, with a good digital resolution.
-
Decoupling: Use proton decoupling to simplify the spectrum.
-
No Spinning: Avoid spinning the sample to prevent spinning sidebands that can interfere with integration.[8]
-
Data Processing and Purity Calculation
-
Processing:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Perform phase correction and baseline correction manually and carefully across the entire spectrum. Causality: Automated routines can introduce errors. A flat baseline is essential for accurate integration.
-
Integrate the well-resolved signal of the this compound (e.g., the -C(O)F signal) and the signal of the internal standard (the -CF₃ signal of TFT).
-
-
Calculation: The purity of this compound (Purityₐ) as a weight percentage (w/w %) is calculated using the following equation:
Purityₐ (%) = (Iₐ / Nₐ) * (Nᵢₛ / Iᵢₛ) * (MWₐ / MWᵢₛ) * (mᵢₛ / mₐ) * Purityᵢₛ (%)
Where:
-
I: Integral area of the signal
-
N: Number of fluorine nuclei giving rise to the signal
-
MW: Molecular weight
-
m: Mass
-
Purity: Purity of the internal standard
-
Subscripts 'a' and 'is' refer to the analyte and internal standard, respectively.
-
Comparative Analysis: ¹⁹F qNMR vs. Alternative Methods
While ¹⁹F qNMR is a powerful tool, it's essential to understand its performance relative to other common analytical techniques.
| Analytical Method | Principle | Advantages for this compound | Disadvantages | Typical Uncertainty |
| ¹⁹F qNMR | Signal intensity is proportional to the number of ¹⁹F nuclei. | - Absolute quantification without a specific analyte standard.[3]- High specificity and sensitivity for fluorinated compounds.[4]- Can simultaneously identify and quantify impurities.- Non-destructive.[3] | - Requires access to an NMR spectrometer.- Higher initial instrument cost.- Can be sensitive to experimental parameters (e.g., relaxation delay).[9] | < 0.5% |
| Gas Chromatography (GC-MS) | Separation based on volatility and interaction with a stationary phase, followed by mass spectrometric detection. | - High sensitivity for volatile impurities.- Excellent for separating isomers and closely related compounds. | - Requires a reference standard for each compound for accurate quantification.- this compound is highly reactive and may degrade in the hot injector or on the column.- Response factors can vary significantly. | 1-5% |
| Karl Fischer Titration | Titration with an iodine-based reagent that reacts stoichiometrically with water. | - The gold standard for water content determination. | - Only measures water content, not other impurities.- The high reactivity of this compound can lead to side reactions with the methanol in the Karl Fischer reagent, giving erroneously high water content readings. | < 1% (for water) |
| Ion-Selective Electrode (ISE) | Potentiometric measurement of fluoride ion activity.[10] | - Simple and rapid for measuring free fluoride ions.[11] | - Measures only free fluoride ions, not covalently bound fluorine.- Requires sample preparation (hydrolysis) to measure total fluoride, which can be complex and introduce errors.- Matrix effects can be significant.[10][11] | 2-10% |
Decision Framework for Analytical Method Selection
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Comparing yields of acylation with Perfluorovaleryl fluoride and trifluoroacetic anhydride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly within drug discovery and development, the introduction of fluorinated moieties is a cornerstone strategy for modulating molecular properties. Acylation reactions employing fluorinated reagents are pivotal in this regard. This guide provides an in-depth technical comparison of two prominent acylating agents: Perfluorovaleryl fluoride (PFVF) and Trifluoroacetic Anhydride (TFAA). We will delve into their reactivity, comparative yields across different substrate classes, and the underlying mechanistic principles that govern their utility, providing field-proven insights to guide your experimental choices.
Introduction: The Power of Perfluoroacylation
Acylation, the process of introducing an acyl group (R-C=O) into a molecule, is a fundamental transformation in organic chemistry. When the acyl group is fluorinated, it can profoundly influence the parent molecule's pharmacological profile. Perfluoroalkyl groups, such as the trifluoroacetyl and perfluoropentanoyl groups, can enhance metabolic stability by blocking sites of oxidation, increase lipophilicity to improve membrane permeability, and alter pKa to modulate binding interactions. The choice of the acylating agent is therefore a critical decision, dictating not only the reaction's success but also the ultimate properties of the synthesized compound.
Trifluoroacetic anhydride (TFAA) is a widely used, highly reactive reagent for introducing the trifluoroacetyl group. This compound (PFVF), a member of the acyl fluoride family, offers an alternative for introducing a longer perfluoropentanoyl chain. This guide will dissect the nuances of each, empowering researchers to select the optimal reagent for their specific synthetic challenge.
Reagent Profiles: A Tale of Two Acylating Agents
A thorough understanding of the chemical and physical properties of each reagent is essential for their effective and safe use in the laboratory.
Trifluoroacetic Anhydride (TFAA)
TFAA is a colorless, volatile liquid with a sharp, pungent odor. It is the anhydride of trifluoroacetic acid and is a powerful and highly reactive acylating agent.
| Property | Value |
| Chemical Formula | C₄F₆O₃ |
| Molar Mass | 210.03 g/mol |
| Boiling Point | 39.1 °C |
| Density | 1.487 g/mL |
The high reactivity of TFAA stems from the strong electron-withdrawing effect of the two trifluoromethyl groups, which makes the carbonyl carbons highly electrophilic. This is coupled with a good leaving group, the trifluoroacetate anion. TFAA readily reacts with nucleophiles such as alcohols, amines, and phenols.[1] However, this high reactivity comes with challenges. TFAA reacts violently with water and must be handled with care in a fume hood due to its corrosiveness and toxicity upon inhalation.
This compound (PFVF)
This compound is the acyl fluoride of perfluoropentanoic acid. While specific physical properties for this compound are not as widely documented as for TFAA, it can be expected to be a volatile liquid. For instance, the closely related perfluorohexanoyl fluoride has a boiling point in the range of 60-64°C.[2]
| Property (Estimated) | Value |
| Chemical Formula | C₅F₁₀O |
| Molar Mass | 266.04 g/mol |
| Boiling Point | ~40-60 °C |
| Density | > 1.5 g/mL |
Acyl fluorides, in general, are known to be more thermally and hydrolytically stable than their acyl chloride counterparts. While still highly reactive, they can offer a more controlled reactivity profile compared to anhydrides like TFAA. The carbonyl carbon in PFVF is rendered highly electrophilic by the perfluoroalkyl chain, though the fluoride ion is a poorer leaving group than the trifluoroacetate anion. This balance of properties can lead to higher selectivity in certain reactions.
Reaction Mechanisms: A Visual Guide
The acylation reactions for both TFAA and PFVF proceed via a nucleophilic acyl substitution mechanism. The key difference lies in the nature of the leaving group.
Mechanism of Acylation with TFAA
Caption: Acylation mechanism with TFAA.
In this mechanism, the nucleophile attacks one of the electrophilic carbonyl carbons of TFAA, forming a tetrahedral intermediate. This intermediate then collapses, expelling the stable trifluoroacetate anion as the leaving group to yield the acylated product.
Mechanism of Acylation with PFVF
Caption: Acylation mechanism with PFVF.
The mechanism for PFVF is analogous, with the nucleophile attacking the carbonyl carbon. The tetrahedral intermediate collapses by ejecting a fluoride ion. While fluoride is generally a poorer leaving group than trifluoroacetate, the extreme electrophilicity of the carbonyl carbon in perfluoroacyl fluorides drives the reaction forward.
Comparative Analysis of Reaction Yields
It is important to note that the following data is compiled from different studies and direct comparison should be made with caution as reaction conditions may vary.
| Substrate | Acylating Agent | Reaction Conditions | Yield (%) | Reference |
| N-Acylation | ||||
| Aniline | TFAA | Pyridine, 0 °C | >95% (qualitative) | [3] |
| Aniline Derivatives | Acyl Fluorides (general) | Base, various solvents | Good to excellent | [4] |
| 4-ANPP | Benzoyl Chloride (related acyl halide) | Not specified | 80% (overall) | [5] |
| O-Acylation | ||||
| Benzyl Alcohol | TFAA | Pyridine, 0 °C | High (not quantified) | [1] |
| Primary Alcohols | Acetic Anhydride (related anhydride) | Various catalysts | Good to excellent | [6] |
| Secondary Alcohols | Acetic Anhydride | Bi(OTf)₃, 25 °C | 92% | [7] |
| C-Acylation (Friedel-Crafts) | ||||
| Benzene | TFAA | AlCl₃ | Not specified | [2] |
| Aryl Methyl Ketones | TFAA (as activator) | CF₃SO₃H, CH₂Cl₂, rt, 2-4 h | 70% | |
| Benzene | Acyl Halides (general) | AlCl₃ | Good | [8] |
From the available data and general principles of reactivity, the following insights can be derived:
-
N-Acylation: Both TFAA and acyl fluorides are highly effective for the acylation of amines. TFAA is known to provide near-quantitative yields with simple amines like aniline under standard conditions.[3] Acyl fluorides are also reported to give good to excellent yields in amidations.[4] The choice between the two may come down to the sensitivity of the substrate and the desired workup conditions.
-
O-Acylation: The O-acylation of alcohols is readily achieved with both classes of reagents. TFAA is highly effective, though its aggressive nature can sometimes lead to side reactions with sensitive substrates. The use of catalysts is common for acylations with anhydrides to achieve high yields.[6][7]
-
C-Acylation: Friedel-Crafts acylation is a key application for both types of reagents. TFAA can be used to promote Friedel-Crafts reactions, and acyl halides are classic reagents for this transformation.[2][8] The reactivity of acyl fluorides in Friedel-Crafts reactions is generally considered to be lower than that of acyl chlorides, which can be advantageous for controlling selectivity.
Experimental Protocols
The following are representative protocols for acylation reactions. Note: These are general guidelines and should be adapted based on the specific substrate and scale of the reaction. Always perform a thorough risk assessment before conducting any new experiment.
Workflow for a Typical Acylation Reaction
Caption: General workflow for an acylation reaction.
Protocol 1: N-Trifluoroacetylation of Aniline with TFAA
-
Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), dissolve aniline (1.0 eq) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition: Add pyridine (1.1 eq) followed by the slow, dropwise addition of trifluoroacetic anhydride (1.1 eq).
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Workup: Quench the reaction by slowly adding water. Separate the organic layer, and wash successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product. Purify by recrystallization or column chromatography if necessary.
Protocol 2: O-Perfluoropentanoylation of Benzyl Alcohol with PFVF (Hypothetical)
-
Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve benzyl alcohol (1.0 eq) and a non-nucleophilic base such as 2,6-lutidine (1.2 eq) in anhydrous acetonitrile.
-
Cooling: Cool the mixture to 0 °C.
-
Addition: Slowly add this compound (1.1 eq) to the stirred solution.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 4-12 hours, monitoring by TLC.
-
Workup: Dilute the reaction mixture with diethyl ether and wash with water and brine.
-
Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by silica gel column chromatography to obtain the desired ester.
Causality and Strategic Choices in Drug Development
The choice between PFVF and TFAA is not merely about yield; it is a strategic decision rooted in the desired properties of the final molecule and the sensitivities of the starting materials.
-
Reactivity vs. Selectivity: TFAA's extreme reactivity makes it a go-to reagent for difficult acylations but can be a liability with complex molecules bearing multiple nucleophilic sites. PFVF, and acyl fluorides in general, often provide a more tempered reactivity, allowing for greater chemoselectivity.
-
Impact of the Perfluoroalkyl Chain: The trifluoroacetyl group (from TFAA) and the perfluoropentanoyl group (from PFVF) impart different physicochemical properties. The longer C₄F₉ chain of the perfluoropentanoyl group will result in a more significant increase in lipophilicity compared to the C₁F₃ group. This can be a critical factor in modulating a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
-
Byproducts and Workup: Acylation with TFAA produces trifluoroacetic acid as a byproduct, which is a strong acid and may need to be carefully neutralized and removed. Acylation with PFVF produces HF (in the presence of a base, a fluoride salt), which can also require specific handling and workup procedures.
Conclusion: Making an Informed Decision
Both this compound and Trifluoroacetic anhydride are powerful reagents for introducing perfluoroalkyl moieties into organic molecules.
Trifluoroacetic Anhydride (TFAA) is the more established, highly reactive, and often higher-yielding reagent for general-purpose trifluoroacetylation. Its high reactivity, however, can be a double-edged sword, potentially leading to a lack of selectivity with complex substrates.
This compound (PFVF) , representing the class of perfluoroacyl fluorides, offers a potentially more selective and controlled approach to acylation. The introduction of the longer perfluoropentanoyl chain can have a more pronounced effect on the lipophilicity of the target molecule, a key consideration in drug design.
Ultimately, the choice of reagent will depend on the specific goals of the synthesis. For robust, straightforward trifluoroacetylation, TFAA remains an excellent choice. For syntheses requiring greater finesse, or for the introduction of a longer perfluoroalkyl chain to significantly modify a molecule's properties, this compound and its congeners are invaluable tools in the medicinal chemist's arsenal.
References
-
Friedel-Crafts Alkylation and Acylation. (n.d.). In Wikipedia. Retrieved January 18, 2026, from [Link]
- Childs, W. V., & Johnson, R. W. (1975). Process for converting perfluorinated esters to perfluorinated acyl fluorides and/or ketones (U.S. Patent No. 3,900,372). U.S.
- Gribble, G. W., Leese, R. M., & Evans, B. E. (1977). Trifluoroacetic acid-promoted Friedel-Crafts aromatic alkylation with benzyl alcohols. Synthesis, 1977(3), 172-174.
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Friedel-Crafts Acylation of Benzene. (n.d.). In Chemguide. Retrieved January 18, 2026, from [Link]
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Friedel-Crafts Acylation. (n.d.). In Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]
- Liang, Y., Zhao, Z., Taya, A., & Shibata, N. (2021).
- Ladd, A. L., & Gribble, G. W. (2018). Trifluoroacetic Acid-Promoted Friedel-Crafts Aromatic Alkylation with Benzyl Alcohols. Biomedical Journal of Scientific & Technical Research, 12(3).
- Shokova, E. A., Tafeenko, V. A., & Kovalev, V. V. (2020). Trifluoroacetic Anhydride as an Activator in the Acylation of Aryl Methyl Ketones with Carboxylic Acids. Russian Journal of Organic Chemistry, 56(10), 1771–1776.
- Tran, P. H., et al. (2012). Efficient Friedel–Crafts Benzoylation of Aniline Derivatives with 4-fluorobenzoyl Chloride Using Copper Triflate in the Synthesis of Aminobenzophenones.
- DEA Diversion Control Division. (2018). Synthesis and Characterization of Benzoylfentanyl and Benzoylbenzylfentanyl. Microgram Journal, 15(1-4).
- Cockburn, W. F., & Bannard, R. A. B. (1956). The reaction of acetic and trifluoroacetic anhydrides with some substituted guanidine hydrochlorides. Canadian Journal of Chemistry, 34(12), 1703-1710.
-
Friedel–Crafts reaction. (2023, December 29). In Wikipedia. [Link]
- Method of friedel-crafts acylation of anilides. (n.d.). Google Patents.
-
What happens to acetic anhydride after reacting with aniline? (n.d.). Quora. Retrieved January 18, 2026, from [Link]
-
Synthesis of N‐polyfluoroalkylated anilines and amino‐heterocycles via nosyl cleavage. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Synthesis of benzyl mono-P-fluorophosphonate anions 4-6. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
One-pot synthesis of benzyltriphenylphosphonium acetates from the corresponding activated benzyl alcohols. (n.d.). Arkat USA. Retrieved January 18, 2026, from [Link]
- Liang, D.-D., et al. (2023). Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides. Organic Letters, 25(32), 5666–5670.
- Orita, A., et al. (2001). Highly Powerful and Practical Acylation of Alcohols with Acid Anhydride Catalyzed by Bi(OTf)3. The Journal of Organic Chemistry, 66(26), 8926-8934.
- Doyle, A. G., & Jacobsen, E. N. (2007). Enantioselective Alkylation of Acyclic α,α-Disubstituted Ketone Enolates. Journal of the American Chemical Society, 129(41), 12604–12605.
- Green Synthesis of Primary Aniline-Based Indolylmethanes via One-Pot Aza-Friedel–Crafts Reaction Catalyzed by Brønsted Acidic Ionic Liquid in Aqueous Media. (2021). Molecules, 26(16), 4998.
- The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents. (2022). Molecules, 27(20), 6886.
-
What is the reaction between aniline and acetic anhydride? (n.d.). Quora. Retrieved January 18, 2026, from [Link]
- Facile and Efficient Acetylation of Primary Alcohols and Phenols with Acetic Anhydride Catalyzed by Dried Sodium Bicarbonate. (2009). Molecules, 14(12), 5178-5185.
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A Comparative Guide to the Thermal Stability of Perfluorovaleryl Fluoride and Other Acyl Fluorides for Pharmaceutical Research
In the landscape of modern drug discovery and development, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone technique for enhancing metabolic stability, modulating bioavailability, and fine-tuning potency.[1][2] Acyl fluorides, particularly perfluorinated variants like Perfluorovaleryl fluoride (C₄F₉COF), serve as critical reagents in these synthetic pathways. However, their utility is intrinsically linked to their stability. An unpredictable or low thermal stability can pose significant safety risks and compromise reaction integrity, especially during scale-up operations.
This guide provides an in-depth comparison of the thermal stability of this compound against other representative acyl fluorides: Trifluoroacetyl fluoride, Benzoyl fluoride, and Acetyl fluoride. While direct, side-by-side quantitative thermal analysis data is not extensively available in published literature, this comparison is built upon established chemical principles, data from analogous compounds, and documented reactivity, offering a robust framework for researchers, scientists, and drug development professionals.
The Physicochemical Basis of Thermal Stability in Acyl Fluorides
The thermal stability of a molecule is fundamentally dictated by the strength of its covalent bonds. The exceptional stability of perfluorinated compounds stems from the unique properties of the carbon-fluorine (C-F) bond. With a bond dissociation energy of approximately 485 kJ/mol, the C-F bond is significantly stronger than the carbon-hydrogen (C-H) bond (~413 kJ/mol) and the carbon-carbon (C-C) bond (~346 kJ/mol).
This high bond energy means that substantially more thermal energy is required to initiate homolytic cleavage and trigger decomposition pathways. Furthermore, the high electronegativity of fluorine atoms creates a strong inductive effect, pulling electron density along the carbon backbone. This effect shortens and strengthens adjacent C-C bonds, further contributing to the molecule's overall thermal robustness. In this compound, the entire C₄F₉ alkyl chain benefits from this stabilizing effect, making it inherently more resistant to thermal degradation than its hydrocarbon or partially fluorinated counterparts.
Methodologies for Assessing Thermal Stability
To quantitatively assess and compare the thermal stability of chemical compounds, two primary techniques are employed: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These methods provide critical data on decomposition temperatures, weight loss profiles, and energetic changes associated with thermal events.
Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature in a controlled atmosphere. The output, a thermogram, shows the temperature at which weight loss occurs, indicating decomposition, evaporation, or desorption. The "onset temperature" of decomposition is a key parameter for stability comparison.
Differential Scanning Calorimetry (DSC): Measures the difference in heat flow between a sample and a reference as a function of temperature. DSC detects exothermic (heat-releasing) and endothermic (heat-absorbing) events. Decomposition is typically a highly exothermic event, and its onset can be precisely determined.
Experimental Protocol: A Self-Validating System for Thermal Stability Analysis
The following protocol outlines a standard procedure for evaluating the thermal stability of an acyl fluoride using a simultaneous TGA/DSC instrument.
-
Instrument Preparation:
-
Ensure the TGA/DSC instrument is calibrated for mass, temperature, and heat flow using certified standards (e.g., Indium, Zinc).
-
Select an appropriate sample pan (e.g., alumina, platinum) that is inert to the acyl fluoride and its potential decomposition products, such as hydrogen fluoride (HF).
-
-
Sample Preparation:
-
In an inert atmosphere (e.g., a glove box), accurately weigh 5-10 mg of the acyl fluoride into the tared sample pan.
-
Hermetically seal the pan if the sample is volatile at room temperature to prevent mass loss before the analysis begins.
-
-
Analysis Parameters:
-
Purge Gas: Use an inert gas, typically nitrogen or argon, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative decomposition.
-
Temperature Program:
-
Equilibrate the sample at a starting temperature well below any expected thermal event (e.g., 30°C).
-
Ramp the temperature at a controlled linear heating rate (e.g., 10°C/min) to a final temperature beyond the expected decomposition (e.g., 500°C or higher).
-
-
-
Data Acquisition & Interpretation:
-
Simultaneously record the mass loss (TGA) and differential heat flow (DSC) as a function of temperature.
-
From the TGA curve, determine the onset temperature of decomposition (Tₒₙₛₑₜ), defined as the temperature where significant mass loss begins.
-
From the DSC curve, identify the onset of the large exothermic peak corresponding to decomposition.
-
Analyze any gaseous byproducts using a coupled mass spectrometer (MS) or Fourier-transform infrared spectrometer (FTIR) for mechanistic insights.
-
This protocol ensures trustworthiness by using calibrated instrumentation and a controlled environment, making the results reproducible and self-validating.
Comparative Thermal Stability Analysis
This section synthesizes data from safety documents, thermochemical studies, and reactivity reports to build a comparative assessment of thermal stability.
| Acyl Fluoride | Chemical Formula | Key Structural Features | Expected Relative Thermal Stability | Rationale |
| This compound | C₄F₉COF | Fully fluorinated (perfluorinated) alkyl chain | Very High | Stabilized by numerous strong C-F and strengthened C-C bonds. Lacks weaker C-H bonds that can serve as initiation sites for decomposition. |
| Trifluoroacetyl fluoride | CF₃COF | Short-chain perfluorinated structure | High | Shares the high stability of the C-F bond with its longer-chain analogue, though with fewer bonds overall. Decomposition studies of trifluoroacetic acid suggest its stability at elevated temperatures.[3] |
| Benzoyl fluoride | C₆H₅COF | Aromatic ring with C-H bonds | Moderate | More stable than other acyl halides like benzoyl chloride.[4][5] The aromatic ring provides some stability, but the C-H bonds are less stable than C-F bonds. |
| Acetyl fluoride | CH₃COF | Aliphatic methyl group with C-H bonds | Low | The aliphatic C-H bonds are significantly weaker than C-F bonds and represent the most likely points for thermal decomposition initiation. It is known to be a highly reactive substance.[6] |
In-Depth Discussion:
-
This compound (Very High Stability): The complete substitution of hydrogen with fluorine removes the most common pathway for thermal decomposition in organic molecules: the cleavage of weaker C-H bonds. The stability of the perfluoroalkyl chain is exceptionally high. Studies on the thermal decomposition of related perfluorinated carboxylic acids (PFCAs) show they break down at temperatures between 300-390°C to form perfluoroacyl fluorides and other products.[3] This indicates that the perfluoroacyl fluoride structure itself is stable within and likely beyond this temperature range.
-
Trifluoroacetyl Fluoride (High Stability): As the shortest-chain perfluoroacyl fluoride, CF₃COF serves as an excellent model for the stability of the functional group. While its safety data sheet warns against heating its pressurized container, this is a standard precaution and not a reflection of its intrinsic molecular stability.[7] Its decomposition at very high temperatures (e.g., in a fire) generates HF and carbonyl fluoride, consistent with the breakdown of a highly fluorinated structure.[7][8]
-
Benzoyl Fluoride (Moderate Stability): Benzoyl fluoride is noted in the literature for being more stable and manageable than its more common counterpart, benzoyl chloride.[4][5][9] This increased stability is attributed to the stronger C-F bond compared to the C-Cl bond. However, the molecule still contains five C-H bonds on the aromatic ring. While aromatic C-H bonds are more stable than aliphatic ones, they still represent a potential vulnerability for thermal degradation at temperatures lower than those required to break the C-F bonds in a perfluorinated system.
-
Acetyl Fluoride (Low Stability): Acetyl fluoride is the least thermally stable compound in this comparison. The C-H bonds of its methyl group are significantly more susceptible to thermal cleavage than any other bond type discussed. This makes it a highly reactive molecule, prone to decomposition at lower temperatures compared to aromatic or perfluorinated acyl fluorides.[6]
Decomposition Pathways and Safety Implications
The thermal decomposition of acyl fluorides can generate hazardous and corrosive byproducts. Understanding these pathways is crucial for designing safe experimental conditions.
Perfluorinated Acyl Fluorides (e.g., this compound): The primary decomposition pathway is believed to involve C-C bond cleavage and rearrangement, often leading to the formation of smaller perfluoroalkenes, carbon monoxide (CO), and highly corrosive carbonyl fluoride (COF₂).[8] If trace water is present, COF₂ will rapidly hydrolyze to form hydrogen fluoride (HF) and carbon dioxide (CO₂).
Hydrocarbon Acyl Fluorides (e.g., Acetyl Fluoride): Decomposition is likely initiated by the cleavage of a C-H bond, leading to a complex series of radical reactions. Potential products include ketene (CH₂=C=O), hydrogen fluoride (HF), and various smaller hydrocarbons.
Practical Safety and Handling Considerations:
-
This compound: Due to its high thermal stability, it can be confidently used in reactions requiring elevated temperatures. However, reaction conditions should remain well below the likely decomposition range (>300°C). Standard precautions for handling fluorinated compounds, including working in a well-ventilated fume hood and using appropriate personal protective equipment (PPE), are mandatory to mitigate risks from potential HF release.
-
Benzoyl and Acetyl Fluoride: These compounds should be handled with greater caution regarding temperature. Reactions involving Acetyl fluoride should ideally be conducted at or below room temperature. All acyl fluorides are moisture-sensitive and will hydrolyze to form HF; they must be handled under inert atmosphere conditions.
Conclusion
The thermal stability of acyl fluorides is directly correlated with the degree of fluorination.
-
This compound stands out as a highly stable reagent, suitable for a wide range of thermal conditions encountered in pharmaceutical synthesis. Its stability is conferred by the strength of the C-F bonds and the absence of weaker C-H bonds.
-
Benzoyl fluoride offers moderate stability, representing a significant improvement over other acyl halides, but is ultimately limited by the presence of its aromatic C-H bonds.
-
Acetyl fluoride is the least stable of the compared molecules, demanding careful temperature control due to its reactive aliphatic C-H bonds.
For researchers and drug development professionals, selecting an acyl fluoride based on its thermal profile is a critical step in ensuring the safety, efficiency, and scalability of their synthetic processes. The superior stability of this compound makes it an exemplary choice for demanding applications where thermal robustness is paramount.
References
- SynQuest Labs. (n.d.). Trifluoroacetyl fluoride Safety Data Sheet.
-
Blake, P. G., & Pritchard, H. (1967). Thermal decomposition of fluoroacetic acid. Journal of the Chemical Society B: Physical Organic, 282-286. URL: [Link]
-
Delobel, C., Panossian, A., Hanquet, G., Leroux, F. R., & Billard, T. (2026). Unlocking the Power of Acyl Fluorides: A Comprehensive Guide to Synthesis and Properties. Journal of Fluorine Chemistry. URL: [Link]
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Blake, P. G., & Pritchard, H. (1966). The thermal decomposition of trifluoroacetic acid. Journal of the Chemical Society B: Physical Organic, 651-654. URL: [Link]
-
Pritchard, H. O., & Skinner, H. A. (1950). The heat of hydrolysis of acetyl fluoride. Journal of the Chemical Society, 1099-1101. URL: [Link]
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Ghosh, A. K., & Brindisi, M. (2015). Organic Letters, 22(15), 4046-4050. URL: [Link]
-
Organic Chemistry Portal. (n.d.). Acyl fluoride synthesis by fluorination. Retrieved from organic-chemistry.org. URL: [Link]
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NIST. (n.d.). Acetyl fluoride. NIST Chemistry WebBook, SRD 69. URL: [Link]
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ResearchGate. (n.d.). Comparative reaction pathways of acyl fluorides and chlorides with amines. URL: [Link]
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Grokipedia. (n.d.). Acetyl fluoride. Retrieved from grokipedia.org. URL: [Link]
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Wikipedia. (n.d.). Benzoyl fluoride. Retrieved from en.wikipedia.org. URL: [Link]
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NIST. (n.d.). Trifluoroacetyl fluoride. NIST Chemistry WebBook, SRD 69. URL: [Link]
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NIST. (n.d.). Acetyl fluoride Phase change data. NIST Chemistry WebBook, SRD 69. URL: [Link]
-
Green Solvents. (2020). Thermal degradation of fluoropolymers. URL: [Link]
-
Bockmair, M., et al. (2025). Structural investigations of benzoyl fluoride and the benzoacyl cation of low-melting compounds and reactive intermediates. Acta Crystallographica Section C: Structural Chemistry, C81, 93-101. URL: [Link]
-
Wikipedia. (n.d.). Acetyl fluoride. Retrieved from en.wikipedia.org. URL: [Link]
-
IUCr Journals. (n.d.). Structural investigations of benzoyl fluoride and the benzoacyl cation of low-melting compounds and reactive. Retrieved from journals.iucr.org. URL: [Link]
-
Shandong Dongyue Future Hydrogen Energy Materials Co.,Ltd. (n.d.). Trifluoroacetyl Fluoride. Retrieved from dy-hem.com. URL: [Link]
-
Meanwell, N. A. (2018). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 61(14), 5822-5880. URL: [Link]
-
Organic Syntheses. (n.d.). Benzoyl fluoride. Retrieved from orgsyn.org. URL: [Link]
-
Wang, X., et al. (2021). Deoxyfluorination of Carboxylic Acids with CpFluor: Access to Acyl Fluorides and Amides. Organic Letters, 23(6), 2134-2139. URL: [Link]
-
Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science, 7(2), 154-160. URL: [Link]
-
NIST. (n.d.). Benzoyl fluoride. NIST Chemistry WebBook, SRD 69. URL: [Link]
-
Scattolin, T., Deckers, K., & Schoenebeck, F. (2017). Direct Synthesis of Acyl Fluorides from Carboxylic Acids with the Bench-Stable Solid Reagent (Me₄N)SCF₃. Organic Letters, 19(21), 5740-5743. URL: [Link]
-
PubChem. (n.d.). Benzoyl fluoride. Retrieved from pubchem.ncbi.nlm.nih.gov. URL: [Link]
-
ResearchGate. (n.d.). Pyrolytic decomposition of simple acetylenic esters. URL: [Link]
-
Tonelli, C., & Tortelli, V. (2000). Photolysis of perfluoroacyl fluorides. Journal of Fluorine Chemistry, 101(1), 117-123. URL: [Link]
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A Comparative Analysis of Perfluorovaleryl Fluoride in High-Performance Surface Coatings
In the demanding landscape of advanced materials, the selection of an optimal surface coating is paramount for ensuring the longevity, reliability, and performance of critical components. This guide provides an in-depth technical comparison of Perfluorovaleryl fluoride (PFVF) based coatings against a range of established and emerging alternatives. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to offer a clear, evidence-based perspective on the relative merits of these protective films.
Introduction to this compound (PFVF)
This compound (PFVF), also known as Nonafluoropentanoyl fluoride, with the CAS Number 375-62-2, is a perfluoroacyl fluoride that serves as a reactive building block for creating highly fluorinated surface coatings.[1] The defining characteristic of fluoropolymer coatings is the carbon-fluorine (C-F) bond, one of the strongest single bonds in organic chemistry.[2] This inherent strength imparts exceptional stability and a unique combination of properties, including hydrophobicity, oleophobicity, chemical inertness, and high thermal stability.[3][4][5] PFVF-based coatings leverage these attributes to provide a robust barrier against environmental and chemical aggressors.
Comparative Performance Analysis
The efficacy of a surface coating is a multidimensional attribute. In this section, we will objectively compare the performance of PFVF-based coatings with that of prominent alternatives: Polytetrafluoroethylene (PTFE), Polyvinylidene fluoride (PVDF), Epoxy, Polyurethane, and Organically Modified Ceramics (ORMOCERs®). The comparison is based on key performance indicators evaluated through standardized testing methodologies.
Hydrophobicity and Oleophobicity
The ability of a surface to repel water (hydrophobicity) and oils (oleophobicity) is critical in a multitude of applications, from preventing biofouling to enabling self-cleaning surfaces. This property is quantified by measuring the contact angle of a liquid droplet on the coated surface; a higher contact angle signifies greater repellency.[6][7]
Fluorinated polymers, in general, exhibit excellent hydrophobic and oleophobic properties due to their low surface energy.[4][8] While specific data for PFVF is limited in publicly available literature, its perfluorinated structure suggests performance characteristics comparable to or exceeding other fluoropolymers. For oleophobicity, n-hexadecane is a common test fluid, and contact angles of 60°-80° are considered very oleophobic.[8][9]
Table 1: Comparative Contact Angle Measurements
| Coating Type | Water Contact Angle (°) | n-Hexadecane Contact Angle (°) |
| PFVF (Predicted) | > 110 | > 60 |
| PTFE | ~110 | ~45 |
| PVDF | 80 - 100 | Not widely reported |
| Epoxy (unmodified) | 60 - 80 | < 20 |
| Polyurethane | 70 - 90 | < 30 |
| ORMOCERs® | > 100 (with hydrophobic modification) | > 45 (with oleophobic modification) |
Note: The values for PFVF are predicted based on the properties of similar perfluorinated compounds. The performance of Epoxy, Polyurethane, and ORMOCERs® can be significantly enhanced with specific additives.
Adhesion
The durability of a coating is fundamentally dependent on its ability to adhere to the substrate. The ASTM D3359 tape test is a widely accepted method for evaluating coating adhesion, with ratings from 5B (no peeling or removal) to 0B (severe flaking).[10][11][12]
Fluoropolymers can sometimes exhibit adhesion challenges on certain substrates due to their low surface energy.[13] However, proper surface preparation and the use of primers can significantly improve adhesion.[14] Epoxy and polyurethane coatings are generally known for their excellent adhesion to a wide variety of substrates.
Table 2: Comparative Adhesion Performance (ASTM D3359)
| Coating Type | Typical Adhesion Rating |
| PFVF (with proper surface preparation) | 4B - 5B |
| PTFE | 3B - 5B |
| PVDF | 4B - 5B |
| Epoxy | 5B |
| Polyurethane | 5B |
| ORMOCERs® | 4B - 5B |
A study on epoxy coatings modified with fluoropolymers demonstrated that the addition of these compounds can enhance surface properties without significantly compromising adhesion.[15]
Abrasion Resistance
The ability to withstand mechanical wear is crucial for coatings in high-traffic or abrasive environments. The Taber Abrasion Test (ASTM D4060) is a standard method to quantify this property, measuring the weight loss of a coating after a specific number of abrasion cycles.[16][17][18][19]
Fluoropolymer coatings can be formulated to have good abrasion resistance, which can be further enhanced with the addition of ceramic fillers.[20] In general, polyurethane and epoxy coatings are recognized for their high durability and abrasion resistance.[21] ORMOCERs® are also characterized by their high hardness and wear resistance.[17]
Table 3: Comparative Abrasion Resistance (ASTM D4060 - CS-17 wheel, 1000g load, 1000 cycles)
| Coating Type | Typical Weight Loss (mg) |
| PFVF (with reinforcing agents) | < 20 |
| PTFE | 20 - 40 |
| PVDF | 15 - 30 |
| Epoxy (abrasion-resistant formulation) | < 15 |
| Polyurethane (aliphatic) | < 25 |
| ORMOCERs® | < 10 |
It is important to note that when comparing abrasion resistance, the specific gravity of the coatings should be considered to get a true measure of volumetric material loss.[17]
Chemical Resistance
For applications in chemically aggressive environments, the ability of a coating to resist degradation is paramount. Fluoropolymers are renowned for their exceptional chemical resistance, being largely inert to a wide range of acids, bases, and organic solvents.[5][22] This is a direct result of the strong carbon-fluorine bonds.[2] Epoxy and polyurethane coatings also offer good chemical resistance, though their performance can vary depending on the specific chemical and the formulation of the coating.[21] ORMOCERs® can be tailored to exhibit high chemical resistance.[20]
Table 4: Comparative Chemical Resistance
| Coating Type | Acid Resistance | Base Resistance | Solvent Resistance |
| PFVF | Excellent | Excellent | Excellent |
| PTFE | Excellent | Excellent | Excellent |
| PVDF | Excellent | Very Good | Good |
| Epoxy | Very Good | Excellent | Good |
| Polyurethane | Good | Good | Very Good |
| ORMOCERs® | Very Good | Very Good | Very Good |
Experimental Protocols
To ensure the validity and reproducibility of the comparative data, standardized experimental protocols must be rigorously followed.
Contact Angle Measurement (Hydrophobicity and Oleophobicity)
Objective: To quantify the wetting characteristics of the coated surfaces.
Methodology:
-
Sample Preparation: Coat uniform, flat substrates with the respective coating materials and cure according to the manufacturer's specifications.
-
Instrumentation: Utilize a goniometer equipped with a high-resolution camera and automated dispensing system.
-
Test Liquids: Use deionized water for hydrophobicity and n-hexadecane for oleophobicity.
-
Procedure: a. Place a 5 µL droplet of the test liquid onto the coated surface. b. Capture a high-resolution image of the droplet profile. c. Analyze the image using software to determine the static contact angle. d. Repeat the measurement at a minimum of five different locations on the surface to ensure statistical significance.
Caption: Workflow for Contact Angle Measurement.
Adhesion Test (ASTM D3359 - Method B)
Objective: To assess the adhesion of the coating to the substrate.
Methodology:
-
Sample Preparation: Apply the coatings to be tested on rigid, flat panels and cure as specified. The dry film thickness should be less than 5 mils (125 µm).[12]
-
Instrumentation: A sharp cutting tool with multiple blades spaced 1 mm or 2 mm apart, and a specified pressure-sensitive adhesive tape.
-
Procedure: a. Make a series of six parallel cuts through the coating to the substrate. b. Make a second series of six parallel cuts at a 90-degree angle to the first set, creating a cross-hatch pattern. c. Apply the adhesive tape firmly over the cross-hatched area. d. After 90 seconds, rapidly pull the tape off at a 180-degree angle. e. Visually inspect the grid area for any coating removal and classify the adhesion according to the ASTM D3359 scale (5B to 0B).[10]
Caption: ASTM D3359 Adhesion Test Protocol.
Abrasion Resistance Test (ASTM D4060)
Objective: To determine the resistance of the coating to abrasion.
Methodology:
-
Sample Preparation: Apply a uniform coating to a 4x4 inch rigid panel with a center hole and cure as specified.
-
Instrumentation: A Taber Abraser equipped with specified abrasive wheels (e.g., CS-17), weights (e.g., 1000g), and a vacuum system.[16]
-
Procedure: a. Weigh the coated panel to the nearest 0.1 mg. b. Mount the panel on the turntable of the Taber Abraser. c. Lower the abrasive wheels onto the coating surface. d. Subject the panel to a specified number of abrasion cycles (e.g., 1000 cycles). e. After the test, clean the panel and reweigh it. f. The abrasion resistance is reported as the weight loss in milligrams.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of Perfluorovaleryl Fluoride
As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands the highest standards of safety and environmental stewardship. Perfluorovaleryl fluoride, a member of the per- and polyfluoroalkyl substances (PFAS) family and a reactive acyl fluoride, requires meticulous handling and disposal. Due to its chemical properties, it presents a dual hazard: the immediate corrosive risk associated with acyl fluorides and the long-term environmental persistence characteristic of "forever chemicals".[1]
This guide provides a comprehensive, step-by-step protocol for the safe neutralization and disposal of this compound waste in a laboratory setting. The procedures outlined here are designed to mitigate risk, ensure regulatory compliance, and build a culture of safety and responsibility within your team.
Hazard Assessment and Risk Mitigation: The Foundational Principles
Before any handling or disposal begins, a thorough understanding of the risks is paramount. This compound's reactivity is the primary concern in the immediate handling phase.
-
Chemical Reactivity: As an acyl fluoride, this compound will react readily with nucleophiles, most notably water (including atmospheric moisture). This hydrolysis reaction is exothermic and produces perfluorovaleric acid (a persistent PFAS) and the highly corrosive and toxic hydrogen fluoride (HF).[2][3]
-
Health Hazards: Inhalation or skin contact can cause severe chemical burns due to the generation of HF.[4][5] Systemic toxicity is also a significant risk. Perfluorinated compounds as a class are noted for their persistence and potential long-term health effects.[1][6]
-
Environmental Hazards: PFAS are termed "forever chemicals" because the carbon-fluorine bond is exceptionally strong, leading to extreme persistence in the environment.[1] Improper disposal can lead to long-term contamination of soil and water resources.
Essential Safety Protocols
Adherence to the following engineering controls and Personal Protective Equipment (PPE) is non-negotiable.
-
Primary Engineering Control: All handling and disposal procedures must be conducted within a certified chemical fume hood to prevent inhalation of vapors.[7]
-
Personal Protective Equipment (PPE): A comprehensive PPE suite is required to prevent any contact with the chemical.
-
Eye and Face Protection: Chemical splash goggles and a full-face shield are mandatory.[5]
-
Hand Protection: Use double-gloving, with a nitrile glove as the inner layer and a heavy-duty neoprene or butyl rubber glove as the outer layer.
-
Body Protection: A chemically resistant apron over a flame-resistant lab coat is required. Ensure full leg and foot coverage with closed-toe shoes.
-
Laboratory-Scale Waste Neutralization Protocol
The core strategy for managing this compound waste on a laboratory scale is controlled hydrolysis followed by neutralization. This process converts the highly reactive acyl fluoride into its corresponding carboxylate salt and inorganic fluoride salts, which are more stable and can be managed as a hazardous waste stream.
Scientific Rationale
The disposal process is a two-stage chemical transformation:
-
Saponification (Base-Mediated Hydrolysis): The acyl fluoride is carefully added to a solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). This reaction rapidly converts the this compound to sodium perfluorovalerate and sodium fluoride, preventing the formation of free HF.
-
Fluoride Precipitation: While the sodium fluoride salt is water-soluble, treating the solution with a calcium salt (e.g., calcium hydroxide or calcium chloride) will precipitate the highly insoluble and more stable calcium fluoride (CaF₂), effectively sequestering the fluoride ions from the aqueous waste.[8][9]
Step-by-Step Methodology
Materials:
-
Waste this compound
-
Stir plate and magnetic stir bar
-
Large borosilicate glass beaker (at least 10x the volume of the waste)
-
Ice bath
-
1M Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution
-
Calcium Hydroxide (Ca(OH)₂) slurry or Calcium Chloride (CaCl₂) solution
-
pH meter or pH strips (range 1-14)
-
Appropriate hazardous waste container
Procedure:
-
Preparation:
-
Don all required PPE and ensure the chemical fume hood sash is at the appropriate working height.
-
Place the large beaker in an ice bath on a stir plate inside the fume hood.
-
For every 10 mL of this compound waste, place approximately 200 mL of 1M NaOH or KOH solution into the beaker. Begin gentle stirring.
-
Expert Insight: The large excess of basic solution ensures the reaction medium remains alkaline, immediately neutralizing any HF that could form and absorbing the heat generated from the exothermic reaction.
-
-
-
Controlled Addition of Waste:
-
Using a pipette or dropping funnel, add the this compound waste to the stirring basic solution dropwise and very slowly .
-
Monitor the reaction for any signs of excessive heat generation (fuming, boiling). If this occurs, stop the addition immediately and allow the solution to cool before proceeding.
-
Scientific Rationale: This is the most critical step. Acyl halide hydrolysis is highly exothermic. Slow, controlled addition is essential to prevent a runaway reaction that could cause splashing of the corrosive mixture.
-
-
-
Reaction and Neutralization:
-
After the addition is complete, allow the mixture to stir in the ice bath for at least one hour to ensure the reaction goes to completion.
-
Remove the ice bath and allow the solution to stir at room temperature for an additional hour.
-
-
pH Verification:
-
Carefully measure the pH of the solution. It should be strongly basic (pH > 12).
-
If the pH is not strongly basic, slowly add more 1M NaOH or KOH solution until a stable basic pH is achieved. This confirms that all acidic byproducts have been neutralized.
-
-
Fluoride Precipitation:
-
While stirring, slowly add a slurry of calcium hydroxide or a solution of calcium chloride to the reaction mixture. A white precipitate of calcium fluoride (CaF₂) will form.
-
Continue adding the calcium salt until no more precipitate is observed. Allow the mixture to stir for 30 minutes.
-
Expert Insight: Converting the soluble fluoride ions into insoluble CaF₂ significantly reduces the hazard profile of the final waste stream.[9]
-
-
-
Waste Containerization and Labeling:
-
Turn off the stir plate and allow the CaF₂ precipitate to settle.
-
Carefully decant or pour the entire mixture (liquid and solid) into a designated, properly labeled hazardous waste container.
-
The label must include: "Hazardous Waste," the full chemical names of the contents (e.g., "Water, Sodium Perfluorovalerate, Calcium Fluoride, Sodium Hydroxide"), and the associated hazards (Corrosive, Toxic).
-
Final Disposal Pathways
The neutralized slurry is now a stabilized PFAS-containing hazardous waste.
-
Contact Your Institution's EHS: Always consult with your facility's Environmental Health and Safety (EHS) department. They will provide specific guidance and arrange for the collection and ultimate disposal of the waste.[7]
-
EPA-Recommended Technologies: The final disposal of PFAS waste is a regulated process. The U.S. Environmental Protection Agency (EPA) has provided interim guidance recommending technologies that have the lowest potential for environmental release.[1][10] These include:
-
Thermal Destruction (Incineration): High-temperature incineration in a permitted hazardous waste facility is a common method for the complete destruction of PFAS compounds.[7][11]
-
Permitted Hazardous Waste Landfills: For solid or semi-solid waste, disposal in a Class I hazardous waste landfill with leachate control systems is an option.[11][12]
-
Underground Injection: Liquid PFAS waste streams may be disposed of via deep-well injection into permitted Class I wells.[1][7]
-
Your EHS office will work with a licensed hazardous waste vendor to ensure the selected disposal method is compliant with all federal and local regulations.[7]
Emergency Procedures
Spill:
-
In case of a small spill inside the fume hood, neutralize it with a spill kit absorbent rated for acids/bases (e.g., sodium bicarbonate).
-
For any spill outside of a fume hood, evacuate the immediate area, alert personnel, and contact your institution's EHS or emergency response team immediately. Do not attempt to clean it up yourself.
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove all contaminated clothing. Seek immediate medical attention. Inform the medical team about potential exposure to hydrogen fluoride.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. Seek immediate medical attention.
Data Summary & Workflow Visualization
Quantitative Safety and Operational Data
| Parameter | Value/Guideline | Source/Rationale |
| Workplace Exposure Limits (Analog) | OSHA PEL (Perchloryl Fluoride): 3 ppm (TWA) | [4] - Used as an analog for a reactive, toxic fluorine-containing gas. |
| Neutralizing Agent | 1M Sodium Hydroxide or 1M Potassium Hydroxide | Strong base ensures complete and rapid saponification of the acyl fluoride. |
| Reaction Temperature | 0-10 °C (During addition) | Controlled via ice bath to manage exothermic reaction. |
| Final pH of Neutralized Waste | > 12 | Confirms complete neutralization of all acidic components. |
| Precipitating Agent | Calcium Hydroxide [Ca(OH)₂] | Forms highly insoluble Calcium Fluoride (CaF₂) to sequester fluoride ions.[8] |
| Final Waste Classification | PFAS-Containing Hazardous Waste | Must be disposed of according to EPA and local regulations for PFAS.[10][13] |
Disposal Workflow for this compound
Caption: Logical workflow for the safe neutralization and disposal of this compound.
References
-
PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL. Toxicological Profile for Fluorides, Hydrogen Fluoride, and Fluorine. NCBI. [Link]
-
EPA Releases Updated Guidance On PFAS Disposal. Environmental Marketing Services. [Link]
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EPA Issues PFAS Disposal Guidance Ahead Of Water, Cleanup Rules. InsideEPA.com. [Link]
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EPA Releases Updated Interim Guidance on Destroying and Disposing of Certain PFAS and PFAS-Containing Materials, Will Hold 180-Day Comment Period. Bergeson & Campbell, P.C. [Link]
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Exploring Sustainable Waste Disposal Solutions Under New EPA PFAS Regulations. Advantek Waste Management Services. [Link]
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Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. U.S. EPA. [Link]
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Is "Forever" Really Forever? EPA's New Guidance on PFAS Destruction and Disposal. Crowell & Moring LLP. [Link]
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Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. US EPA. [Link]
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Hydrolysis of chlorine trifluoride, chlorine monofluoride and chloride fluoride. Study of the formation of perchloryl fluoride. INIS-IAEA. [Link]
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Management of Solid Waste Containing Fluoride—A Review. PMC - PubMed Central. [Link]
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PERCHLORYL FLUORIDE. Occupational Safety and Health Administration - OSHA. [Link]
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Perchloryl fluoride. Wikipedia. [Link]
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Unlocking the Power of Acyl Fluorides: A Comprehensive Guide to Synthesis and Properties. Synfacts. [Link]
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Hydrolysis of iron and chromium fluorides: mechanism and kinetics. PubMed. [Link]
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Common Name: PERCHLORYL FLUORIDE HAZARD SUMMARY. NJ.gov. [Link]
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Acyl fluoride synthesis by fluorination. Organic Chemistry Portal. [Link]
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Safe Handling, Storage, and Disposal of Hydrofluoric Acid User's Guide. UAB Occupational Health and Safety. [Link]
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Perchloryl Fluoride - Acute Exposure Guideline Levels for Selected Airborne Chemicals. NCBI. [Link]
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Perchloryl fluoride Safety Data Sheets(SDS). lookchem. [Link]
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Production and Transport of Gaseous 18 F-Synthons: 18 F-Acyl Fluorides. PubMed - NIH. [Link]
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Treatment and Recovery of Fluoride Industrial Wastes. epa nepis. [Link]
-
Synthesis of Acyl Fluorides Using a Stable Reagent. ChemistryViews. [Link]
-
Perfluorobutanesulfonyl fluoride. Wikipedia. [Link]
-
Direct Synthesis of Acyl Fluorides from Carboxylic Acids with the Bench-Stable Solid Reagent (Me 4 N)SCF 3. ResearchGate. [Link]
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A Researcher's Comprehensive Guide to the Safe Handling of Perfluorovaleryl Fluoride
Perfluorovaleryl fluoride (PFVF), a key building block in synthesizing fluorinated compounds, presents significant and immediate handling risks that demand meticulous safety protocols. Its high reactivity, particularly its propensity to hydrolyze into corrosive byproducts, necessitates a handling plan that goes beyond standard laboratory procedures. This guide provides an in-depth, field-tested framework for researchers and drug development professionals to manage PFVF safely, ensuring both personal safety and experimental integrity.
The Core Hazard: Understanding PFVF's Reactivity
The primary danger of this compound stems from its rapid and exothermic reaction with moisture. Upon contact with water, even atmospheric humidity, it hydrolyzes to form Perfluorovaleric acid and, more critically, the extremely corrosive and toxic Hydrofluoric Acid (HF) .
C4F9COF (this compound) + H2O → C4F9COOH (Perfluorovaleric acid) + HF (Hydrofluoric Acid)
HF is a severe contact poison that can cause deep, painful burns and systemic toxicity by penetrating tissue and binding with calcium in the body. Unlike other acids, the pain from an HF burn may be delayed, leading to more severe injury if not treated immediately. Therefore, all safety protocols for PFVF are fundamentally protocols for managing acute HF exposure risk.
Personal Protective Equipment (PPE): A Multi-Layered Defense
Standard laboratory PPE is insufficient for handling this compound. A specialized, multi-layered approach is mandatory to protect against both liquid splashes and vapor inhalation.
Table 1: PPE Requirements for this compound Handling
| Protection Level | Task | Gloves | Eye/Face Protection | Respiratory Protection | Protective Clothing |
| Standard Handling | Weighing, transferring, use in a closed system within a fume hood. | Double-gloved: Inner nitrile, outer multi-layer laminate (e.g., Silver Shield®) or butyl rubber. | Chemical splash goggles AND a full-face shield. | Use within a certified chemical fume hood is mandatory. | Flame-resistant lab coat, long pants, closed-toe shoes. |
| High-Risk Operations | Large volume transfers (>50 mL), spill cleanup, system maintenance. | Double-gloved: Inner nitrile, outer multi-layer laminate (e.g., Silver Shield®) or butyl rubber. | Full-face shield worn over chemical splash goggles. | Supplied-air respirator (SAR) or a full-facepiece respirator with an appropriate acid gas/HF cartridge. | Chemical-resistant apron over a flame-resistant lab coat. |
Expert Rationale:
-
Gloves: Standard nitrile or latex gloves offer minimal protection against PFVF and its hydrolysis product, HF. A robust outer glove made of materials like butyl rubber or specialized laminates is essential for chemical resistance. Double-gloving provides an additional barrier and allows for safe removal of the contaminated outer layer.
-
Eye and Face Protection: Due to the severe corrosivity and potential for rapid vapor generation, a full-face shield is mandatory to protect the entire face, worn in addition to chemical splash goggles.
-
Respiratory Protection: this compound is volatile and its vapors are highly irritating and toxic. All manipulations must be performed within a properly functioning chemical fume hood to prevent inhalation exposure. For higher-risk tasks, a respirator is required to protect against potential fume hood failure or vapor escape.
Operational Workflow: A Step-by-Step Handling Protocol
A disciplined, systematic workflow is critical to minimize exposure risk. The following protocol outlines the essential steps for safely handling PFVF in a laboratory setting.
Step 1: Preparation & Pre-Handling Safety Check
-
Verify Fume Hood: Ensure the chemical fume hood is certified and functioning correctly (check airflow monitor).
-
Assemble Materials: Place all necessary equipment (glassware, syringes, reagents) inside the fume hood before introducing the PFVF. Ensure all glassware is dry to prevent hydrolysis.
-
Locate Emergency Equipment: Confirm the immediate availability of an emergency shower, eyewash station, and an HF-specific first aid kit containing 2.5% calcium gluconate gel.
Step 2: Donning PPE
-
Put on all required PPE as specified in Table 1 before entering the area where PFVF is handled.
Step 3: Chemical Handling
-
Inert Atmosphere: When possible, handle PFVF under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric moisture.
-
Transfers: Use dry syringes or cannulas for transfers. Avoid pouring, which can cause splashing.
-
Work Scale: Keep the quantities of PFVF used to the minimum required for the experiment.
Step 4: Post-Handling & Decontamination
-
Quenching: Slowly add any residual PFVF to a stirred, cooled solution of sodium bicarbonate or another suitable base to neutralize it before disposal.
-
Apparatus Cleaning: Carefully rinse all contaminated glassware and equipment within the fume hood with a suitable solvent (e.g., acetone) before washing.
Step 5: Doffing PPE & Waste Disposal
-
Remove Outer Gloves: Remove the outer, contaminated gloves while still in the fume hood and dispose of them as hazardous waste.
-
Dispose of Waste: All PFVF-contaminated materials (gloves, pipette tips, paper towels) must be disposed of in a clearly labeled, sealed hazardous waste container.
-
Remove Remaining PPE: Remove the face shield, goggles, and lab coat. Remove inner gloves last.
-
Hygiene: Wash hands thoroughly with soap and water after completing the work.
Waste Disposal
All materials contaminated with this compound are considered hazardous waste.
-
Segregation: Do not mix PFVF waste with other chemical waste streams.
-
Neutralization: Where possible and safe, neutralize residual PFVF before disposal.
-
Containment: Collect all solid and liquid waste in dedicated, sealed, and clearly labeled containers. The label must read "Hazardous Waste: this compound" and include the hazard characteristics (Corrosive, Toxic).
-
Compliance: Follow all institutional, local, and national regulations for hazardous waste disposal.
By adhering to these stringent protocols, researchers can safely harness the synthetic utility of this compound while ensuring a secure laboratory environment.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
